molecular formula C41H43ClN8O5 B10827730 ARD-2585

ARD-2585

Cat. No.: B10827730
M. Wt: 763.3 g/mol
InChI Key: LUCHABJUYSYJAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ARD-2585 is a useful research compound. Its molecular formula is C41H43ClN8O5 and its molecular weight is 763.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C41H43ClN8O5

Molecular Weight

763.3 g/mol

IUPAC Name

N-[4-(3-chloro-4-cyano-N-methylanilino)cyclohexyl]-4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]piperazin-1-yl]benzamide

InChI

InChI=1S/C41H43ClN8O5/c1-46(30-9-4-26(22-43)35(42)21-30)28-10-5-27(6-11-28)44-38(52)25-2-7-29(8-3-25)47-16-18-48(19-17-47)32-23-49(24-32)31-12-13-33-34(20-31)41(55)50(40(33)54)36-14-15-37(51)45-39(36)53/h2-4,7-9,12-13,20-21,27-28,32,36H,5-6,10-11,14-19,23-24H2,1H3,(H,44,52)(H,45,51,53)

InChI Key

LUCHABJUYSYJAT-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3CCN(CC3)C4CN(C4)C5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)C8=CC(=C(C=C8)C#N)Cl

Origin of Product

United States

Foundational & Exploratory

Unveiling the Molecular Takedown: A Technical Guide to the Mechanism of Action of ARD-2585

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of advanced prostate cancer therapeutics, a novel protagonist has emerged: ARD-2585. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, delineating the core mechanism of action of this compound, a potent and orally active Proteolysis Targeting Chimera (PROTAC) designed to combat androgen receptor (AR)-driven malignancies. This document will dissect the signaling pathways, present key quantitative data, and provide detailed experimental methodologies to facilitate a thorough understanding of this promising therapeutic agent.

Core Mechanism: Targeted Degradation of the Androgen Receptor

This compound operates as a bifunctional molecule, orchestrating the targeted destruction of the androgen receptor, a key driver of prostate cancer progression, particularly in castration-resistant prostate cancer (mCRPC). Unlike traditional AR antagonists that merely block the receptor's function, this compound eliminates the AR protein entirely.

The molecule's architecture is central to its function. It comprises two critical moieties connected by a linker:

  • An Androgen Receptor Ligand: This component of this compound is designed to specifically and potently bind to the androgen receptor.

  • A Cereblon E3 Ligase Ligand: This moiety engages with Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.

The simultaneous binding of this compound to both the androgen receptor and Cereblon forms a ternary complex. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin molecules from the E3 ligase complex to the androgen receptor. The poly-ubiquitinated AR is then recognized and degraded by the proteasome, leading to a significant reduction in intracellular AR protein levels.[1]

Below is a diagram illustrating the signaling pathway of this compound's mechanism of action.

ARD_2585_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation ARD_2585 This compound AR Androgen Receptor (AR) ARD_2585->AR Binds CRBN Cereblon (CRBN) E3 Ligase ARD_2585->CRBN Recruits Proteasome Proteasome AR->Proteasome Targeted for Degradation CRBN->AR Ubiquitination Proteasome->AR Degrades AR Ub Ubiquitin (Ub)

Figure 1: Mechanism of action of this compound.

Quantitative Potency and Efficacy

This compound has demonstrated exceptional potency in degrading the androgen receptor and inhibiting the growth of prostate cancer cells. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Degradation and Growth Inhibition

Cell LineAR StatusDC₅₀ (nM)IC₅₀ (nM)
VCaPAR Gene Amplification≤0.11.5
LNCaPAR Mutation (T878A)≤0.116.2

DC₅₀: Concentration for 50% maximal degradation of AR protein. IC₅₀: Concentration for 50% inhibition of cell growth. Data sourced from multiple studies.[2]

Experimental Protocols

To validate the mechanism of action of this compound, a series of key experiments were performed. The following section details the methodologies for these assays.

Cell Culture

VCaP and LNCaP prostate cancer cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

Mechanism of Action Confirmation via Western Blotting

This experiment was designed to confirm that this compound-mediated AR degradation is dependent on the proteasome and the Cereblon E3 ligase.

Experimental Workflow:

Western_Blot_Workflow cluster_workflow Experimental Workflow step1 1. Cell Seeding VCaP & LNCaP cells step2 2. Pre-treatment (2h) - DMSO (Control) - AR Inhibitor - Thalidomide - MG-132 - MLN4924 step1->step2 step3 3. This compound Treatment (3h) 100 nM step2->step3 step4 4. Cell Lysis step3->step4 step5 5. Western Blotting - Primary Ab: anti-AR - Secondary Ab step4->step5 step6 6. Imaging & Analysis step5->step6

Figure 2: Western blot experimental workflow.

Detailed Protocol:

  • Cell Seeding: VCaP and LNCaP cells were seeded in 6-well plates and allowed to adhere overnight.

  • Pre-treatment: Cells were pre-treated for 2 hours with one of the following compounds:

    • DMSO (vehicle control)

    • AR inhibitor (e.g., enzalutamide, 10 µM) to demonstrate the necessity of AR binding.

    • Thalidomide (10 µM), a Cereblon ligand, to competitively inhibit this compound's binding to Cereblon.

    • MG-132 (3 µM), a proteasome inhibitor, to block proteasomal degradation.

    • MLN4924 (0.5 µM), an E1 neddylation inhibitor, to inhibit the activity of the cullin-RING E3 ligase complex.

  • This compound Treatment: After the pre-treatment period, cells were treated with 100 nM of this compound for 3 hours.

  • Cell Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Protein concentrations were determined using a BCA assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

    • The membrane was incubated overnight at 4°C with a primary antibody against the androgen receptor. A primary antibody against GAPDH was used as a loading control.

    • The membrane was washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the AR protein bands was quantified using densitometry and normalized to the corresponding GAPDH bands. The results were expressed as a percentage of the DMSO-treated control.

Expected Outcomes:

  • This compound alone: Significant reduction in AR protein levels.

  • AR inhibitor + this compound: Attenuation of AR degradation, as the AR binding site is occupied.

  • Thalidomide + this compound: Attenuation of AR degradation due to competition for Cereblon binding.

  • MG-132 + this compound: Rescue of AR protein levels, confirming proteasome-dependent degradation.

  • MLN4924 + this compound: Rescue of AR protein levels, confirming the involvement of the cullin-RING E3 ligase complex.

Conclusion

This compound represents a significant advancement in the targeted therapy of prostate cancer. Its mechanism of action, centered on the PROTAC-mediated degradation of the androgen receptor, offers a powerful strategy to overcome resistance to traditional AR antagonists. The potent in vitro activity, coupled with a well-defined and validated mechanism, underscores the therapeutic potential of this compound. This technical guide provides the foundational knowledge for further research and development of this promising molecule.

References

ARD-2585 PROTAC: A Technical Guide to a Potent Androgen Receptor Degrader

Author: BenchChem Technical Support Team. Date: November 2025

ARD-2585 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR).[1][2][3][4] Developed for the potential treatment of advanced prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC), this compound represents a promising therapeutic strategy to overcome resistance to conventional AR antagonists.[1][2][5] This technical guide provides an in-depth overview of this compound, its mechanism of action, key experimental data, and methodologies for its evaluation.

Core Mechanism of Action

This compound is a bifunctional small molecule that consists of three key components: a ligand that binds to the Androgen Receptor, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex, and a linker that tethers these two ligands.[1][2] By simultaneously binding to both the AR protein and the E3 ligase, this compound forms a ternary complex. This proximity induces the ubiquitination of the AR protein, marking it for degradation by the proteasome.[1][5] This degradation-based approach offers a distinct advantage over traditional AR inhibitors, which can be rendered ineffective by AR mutations or overexpression.[1]

ARD_2585_Mechanism_of_Action cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitin-Proteasome System ARD_2585 This compound AR Androgen Receptor (AR) (Target Protein) ARD_2585->AR Binds to AR CRBN Cereblon (CRBN) E3 Ligase Complex ARD_2585->CRBN Recruits CRBN Ubiquitination Poly-ubiquitination of AR AR->Ubiquitination Tagged for Degradation Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation AR Degradation Proteasome->Degradation Leads to

Mechanism of this compound-induced Androgen Receptor degradation.

In Vitro Activity

This compound has demonstrated exceptional potency in degrading AR and inhibiting the growth of prostate cancer cell lines.

Androgen Receptor Degradation

The degradation capacity of this compound was evaluated in VCaP and LNCaP prostate cancer cell lines. VCaP cells are known for AR gene amplification, while LNCaP cells harbor an AR T878A mutation, both of which are mechanisms of resistance to conventional therapies.

Cell LineDC50 (nM)Dmax (%)Reference
VCaP≤0.1>95%[1]
LNCaP≤0.1Not Reported[1]
  • DC50 : The concentration of the compound that results in 50% degradation of the target protein.

  • Dmax : The maximum percentage of protein degradation achieved.

Anti-proliferative Activity

The ability of this compound to inhibit cancer cell growth was assessed in the same cell lines.

Cell LineIC50 (nM)Reference
VCaP1.5[1][6]
LNCaP16.2[1][6]
  • IC50 : The concentration of the compound that inhibits 50% of cell growth.

In Vivo Efficacy and Pharmacokinetics

The therapeutic potential of this compound was further investigated in animal models.

Xenograft Tumor Growth Inhibition

In mice bearing VCaP xenograft tumors, orally administered this compound was shown to be more efficacious than the standard-of-care AR antagonist, enzalutamide, in inhibiting tumor growth.[1] Importantly, these studies reported no signs of toxicity in the treated mice.[1]

Pharmacokinetic Profile

This compound exhibits favorable pharmacokinetic properties, including an oral bioavailability of 51% in mice, supporting its potential for oral administration in a clinical setting.[1][6][7] Tissue distribution studies in mice with VCaP xenografts demonstrated that this compound is extensively distributed to various tissues.[1]

ParameterValueSpeciesReference
Oral Bioavailability51%Mice[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

Western Blotting for AR Degradation

This assay is fundamental to quantifying the degradation of the target protein.

Western_Blot_Workflow Cell_Culture Prostate Cancer Cell Culture (VCaP, LNCaP) Treatment Treat with this compound (Varying Concentrations/Time) Cell_Culture->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE for Protein Separation Lysis->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking with Non-fat Milk or BSA Transfer->Blocking Primary_Ab Incubate with Primary Antibody (Anti-AR) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection and Imaging Secondary_Ab->Detection Analysis Densitometry Analysis to Quantify AR Levels Detection->Analysis

Workflow for Western Blot analysis of AR degradation.

Protocol Summary:

  • Cell Treatment: VCaP and LNCaP cells are cultured and then treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[5]

  • Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody specific for the Androgen Receptor. Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added, and the resulting signal, proportional to the amount of AR protein, is captured using an imaging system.

  • Analysis: The intensity of the bands corresponding to AR is quantified and normalized to a loading control (e.g., GAPDH) to determine the percentage of AR degradation relative to the vehicle-treated control.[5]

Cell Viability Assay

This assay measures the effect of the compound on cell proliferation.

Protocol Summary:

  • Cell Seeding: Prostate cancer cells (VCaP or LNCaP) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • Viability Reagent: A reagent such as WST-8 is added to the wells.[8] This reagent is converted to a colored formazan product by metabolically active cells.

  • Measurement: The absorbance of the colored product is measured using a plate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to vehicle-treated control cells. The IC50 value is then determined by fitting the dose-response curve.

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of the compound in a living organism.

Protocol Summary:

  • Tumor Implantation: Male immunodeficient mice (e.g., CB17 SCID) are subcutaneously injected with a suspension of VCaP cells mixed with Matrigel.[1]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a specified size, at which point the mice are randomized into treatment and control groups.

  • Drug Administration: this compound is administered orally at a specified dose and schedule (e.g., daily). The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Monitoring: Animal body weight and general health are monitored throughout the study to assess toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumors may be excised for further analysis (e.g., Western blotting to confirm AR degradation in the tumor tissue).

Conclusion

This compound is a highly potent, orally bioavailable PROTAC that effectively induces the degradation of the Androgen Receptor. Its ability to overcome resistance mechanisms associated with conventional AR antagonists, coupled with its promising in vivo efficacy and favorable pharmacokinetic profile, establishes this compound as a strong candidate for further development in the treatment of advanced prostate cancer.[1][6][9] The detailed experimental protocols outlined provide a framework for the continued investigation and evaluation of this and other novel protein degraders.

References

ARD-2585: A Technical Guide to a Potent Androgen Receptor PROTAC Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-2585 is a novel, orally active, and exceptionally potent Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR).[1][2][3][4] In the landscape of advanced prostate cancer therapies, particularly for metastatic castration-resistant prostate cancer (mCRPC), AR signaling remains a critical driver of tumor progression.[1][5] Conventional androgen receptor antagonists like enzalutamide face challenges with the emergence of resistance mechanisms, including AR gene amplification and mutations.[1] PROTACs like this compound offer a distinct therapeutic strategy by inducing the degradation of the AR protein rather than merely inhibiting it, thereby potentially overcoming these resistance mechanisms.[5][6][7][8] This technical guide provides a comprehensive overview of the this compound androgen receptor degradation pathway, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols.

Mechanism of Action: The PROTAC Pathway

This compound functions as a bifunctional molecule, tethering the androgen receptor to the E3 ubiquitin ligase cereblon (CRBN).[1][9] This induced proximity facilitates the ubiquitination of the androgen receptor, marking it for degradation by the proteasome.[1] This process is dependent on the ubiquitin-proteasome system, as demonstrated by experiments showing that the degradation of AR by this compound is blocked by a proteasome inhibitor (MG-132), a cereblon ligand (thalidomide), and a neddylation E1 enzyme inhibitor (MLN4924).[1][10]

ARD_2585_Pathway cluster_cell Cell ARD_2585 This compound Ternary_Complex Ternary Complex (AR-ARD-2585-CRBN) ARD_2585->Ternary_Complex Binds AR Androgen Receptor (AR) AR->Ternary_Complex Binds CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Recruited Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_AR->Proteasome Targeted for Degradation Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degrades Western_Blot_Workflow start Prostate Cancer Cells (e.g., VCaP, LNCaP) treatment Treat with this compound (various concentrations and time points) start->treatment lysis Cell Lysis (RIPA buffer with protease inhibitors) treatment->lysis quantification Protein Quantification (e.g., BCA assay) lysis->quantification sds_page SDS-PAGE (Separate proteins by size) quantification->sds_page transfer Protein Transfer (to PVDF or nitrocellulose membrane) sds_page->transfer blocking Blocking (e.g., 5% non-fat milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (Anti-AR antibody) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated secondary antibody) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL substrate) secondary_ab->detection analysis Image Analysis and Quantification (Densitometry) detection->analysis end Determine DC50 and Dmax analysis->end Xenograft_Study_Workflow start Prepare VCaP Cells (in Matrigel) implantation Subcutaneous Injection into SCID mice start->implantation tumor_growth Allow Tumors to Reach Palpable Size implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Daily Oral Dosing (Vehicle, this compound, Enzalutamide) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Reached (e.g., 3 weeks of treatment) monitoring->endpoint analysis Tumor Tissue Analysis (Western Blot for AR levels) endpoint->analysis conclusion Determine Tumor Growth Inhibition analysis->conclusion

References

ARD-2585 and Cereblon E3 Ligase Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-2585 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Androgen Receptor (AR).[1][2][3] It represents a promising therapeutic strategy for advanced prostate cancer, particularly in cases of resistance to conventional AR antagonists like enzalutamide.[1][4] This technical guide provides an in-depth overview of the interaction between this compound and the Cereblon (CRBN) E3 ligase, the core mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound functions as a heterobifunctional molecule, comprising a ligand that binds to the Androgen Receptor and another ligand that recruits the Cereblon E3 ubiquitin ligase complex.[1][3] This dual-binding capacity facilitates the formation of a ternary complex between the AR, this compound, and the CRBN E3 ligase.[1] Once this complex is formed, the E3 ligase ubiquitinates the AR, marking it for degradation by the proteasome.[1] This degradation of the AR protein effectively shuts down androgen signaling pathways that drive the growth of prostate cancer cells.[1] The mechanism is dependent on Cereblon, as co-treatment with the Cereblon ligand thalidomide competitively inhibits this compound-induced AR degradation.[1]

ARD_2585_Mechanism cluster_cell Prostate Cancer Cell cluster_ternary Ternary Complex Formation ARD_2585 This compound AR Androgen Receptor (AR) ARD_2585->AR Binds CRBN Cereblon (CRBN) E3 Ligase ARD_2585->CRBN Recruits Ub_AR Ubiquitinated AR ARD_2585_bound This compound AR->ARD_2585_bound CRBN->Ub_AR Ubiquitination Proteasome Proteasome Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degradation Ub Ubiquitin Ub->CRBN Ub_AR->Proteasome Targeting Androgen_Signaling Androgen Signaling Degraded_AR->Androgen_Signaling Inhibition Tumor_Growth Tumor Growth Androgen_Signaling->Tumor_Growth Suppression CRBN_bound CRBN ARD_2585_bound->CRBN_bound Western_Blot_Workflow start Start cell_culture Cell Culture & Treatment start->cell_culture lysis Cell Lysis cell_culture->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-AR) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Image Analysis & Quantification detection->analysis end End analysis->end Logical_Relationship ARD_2585_molecule This compound AR_binding Binding to Androgen Receptor ARD_2585_molecule->AR_binding CRBN_recruitment Recruitment of Cereblon E3 Ligase ARD_2585_molecule->CRBN_recruitment Ternary_complex Ternary Complex Formation (AR - this compound - CRBN) AR_binding->Ternary_complex CRBN_recruitment->Ternary_complex Ubiquitination AR Ubiquitination Ternary_complex->Ubiquitination Proteasomal_degradation Proteasomal Degradation of AR Ubiquitination->Proteasomal_degradation AR_level_reduction Reduced AR Protein Levels Proteasomal_degradation->AR_level_reduction Androgen_signaling_inhibition Inhibition of Androgen Signaling AR_level_reduction->Androgen_signaling_inhibition Tumor_growth_inhibition Inhibition of Prostate Cancer Cell Growth Androgen_signaling_inhibition->Tumor_growth_inhibition Therapeutic_effect Therapeutic Effect in Prostate Cancer Tumor_growth_inhibition->Therapeutic_effect

References

The Structure-Activity Relationship of ARD-2585: A Deep Dive into a Potent Androgen Receptor PROTAC Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

ARD-2585 has emerged as a highly potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR), a key driver in the progression of advanced prostate cancer.[1][2][3][4][5] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing the experimental methodologies used in its development and visualizing its mechanism of action.

Core Concept: A Bifunctional Approach to Protein Degradation

This compound is a bifunctional molecule, a hallmark of PROTACs. It comprises three key components: a ligand that binds to the target protein (the androgen receptor), a ligand that recruits an E3 ubiquitin ligase (in this case, cereblon), and a chemical linker that connects these two functional ends.[1][2] This design facilitates the formation of a ternary complex between the androgen receptor and the cereblon E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[2][6]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The signaling pathway below illustrates the mechanism by which this compound induces the degradation of the androgen receptor.

ARD-2585_Mechanism_of_Action cluster_cell Cancer Cell ARD_2585 This compound Ternary_Complex Ternary Complex (AR - this compound - CRBN) ARD_2585->Ternary_Complex Binds to AR & CRBN AR Androgen Receptor (AR) AR->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Proteasome Proteasome Ub_AR->Proteasome Targeting Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degradation

Caption: Mechanism of action of this compound as a PROTAC degrader.

Structure-Activity Relationship (SAR) Studies

The development of this compound involved systematic modifications of its three core components to optimize its potency and pharmacokinetic properties. The following tables summarize the quantitative data from these SAR studies, highlighting the impact of structural changes on AR degradation and cell growth inhibition in prostate cancer cell lines.

Table 1: Impact of Linker Length on AR Degradation
CompoundLinker ModificationDC50 (nM) in VCaP cellsDmax (%) in VCaP cells
115 non-hydrogen atoms1.085
126 non-hydrogen atoms (addition of one methylene group to 11)1.189
ARV-110Reference Compound1.698

Data sourced from a 2021 study in the Journal of Medicinal Chemistry.[1]

Table 2: SAR of the AR Antagonist Moiety
CompoundR Group ModificationAR Degradation DC50 (nM) in VCaP cells
26(Structure not detailed in abstract)Potent Lead Compound
45(Structure not detailed in abstract)7.5
This compound (43) (Structure not detailed in abstract) ≤0.1

Data represents a selection from a broader SAR study. The full table in the source publication details numerous modifications.[1]

Biological Activity of this compound

This compound demonstrates exceptional potency in degrading the androgen receptor and inhibiting the growth of prostate cancer cells.

Table 3: In Vitro Activity of this compound
Cell LineGenotypeThis compound DC50 (nM)This compound IC50 (nM)
VCaPAR gene amplification≤0.1[1][3][7]1.5[1][3][7]
LNCaPAR mutation≤0.1[1][3][7]16.2[1][3][7]

Furthermore, this compound is effective in reducing AR protein levels at various time points. In VCaP cells, treatment with 100 nM this compound for 3 hours resulted in a significant reduction in AR protein levels.[8]

Experimental Protocols

The characterization of this compound and its analogs involved a series of key in vitro experiments. The generalized workflow for these experiments is depicted below.

Experimental_Workflow cluster_workflow In Vitro Evaluation of AR PROTACs start Synthesize PROTAC Analogs cell_culture Culture Prostate Cancer Cell Lines (e.g., VCaP, LNCaP) start->cell_culture treatment Treat Cells with PROTACs at Various Concentrations and Time Points cell_culture->treatment western_blot Western Blot Analysis (for AR protein levels) treatment->western_blot cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->cell_viability quantification Quantify AR Degradation (Calculate DC50 and Dmax) western_blot->quantification sar_analysis Structure-Activity Relationship Analysis quantification->sar_analysis ic50_calc Calculate IC50 Values cell_viability->ic50_calc ic50_calc->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Generalized experimental workflow for in vitro PROTAC evaluation.

Detailed Methodologies

Cell Culture: VCaP and LNCaP prostate cancer cell lines were utilized.[1] These cell lines are crucial models as VCaP exhibits AR gene amplification and LNCaP contains an AR mutation, both of which are mechanisms of resistance to traditional AR antagonists.[1]

Western Blotting for AR Degradation:

  • Prostate cancer cells (VCaP or LNCaP) were seeded in appropriate culture plates.

  • Cells were pre-treated for 2 hours with control compounds, including DMSO (vehicle), an AR inhibitor, a cereblon ligand (thalidomide), a proteasome inhibitor (MG-132), and an E1 neddylation inhibitor (MLN4924).[6]

  • Following pre-treatment, cells were treated with this compound at specified concentrations (e.g., 100 nM) for a designated time (e.g., 3 hours).[6]

  • Cells were lysed, and protein concentrations were determined.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.

  • The membrane was probed with a primary antibody specific for the androgen receptor. A loading control, such as GAPDH, was also probed to ensure equal protein loading.[6]

  • The membrane was then incubated with a secondary antibody conjugated to a detectable marker.

  • Protein bands were visualized, and the intensity was quantified to determine the extent of AR degradation relative to controls.

Cell Growth Inhibition Assay: The half-maximal inhibitory concentration (IC50) for cell growth was determined using standard cell viability assays. These assays measure the metabolic activity of the cells, which correlates with the number of viable cells. The specific assay used was not detailed in the provided search results, but common methods include MTT or CellTiter-Glo assays.

In Vivo Efficacy and Pharmacokinetics

In addition to its potent in vitro activity, this compound has demonstrated favorable pharmacokinetic properties and in vivo efficacy. It has an oral bioavailability of 51% in mice.[1][3][7] In a VCaP xenograft tumor model in mice, this compound was more efficacious than the established AR antagonist enzalutamide in inhibiting tumor growth and did not show any signs of toxicity.[1][3][7]

Conclusion

This compound is a testament to the power of rational drug design in the development of PROTAC degraders. The systematic exploration of its structure-activity relationship has led to a compound with exceptional potency against the androgen receptor, significant anti-proliferative effects in prostate cancer cell lines, and promising in vivo efficacy and safety profiles.[1][3][7] As such, this compound stands as a promising candidate for further investigation in the treatment of advanced prostate cancer.[1][3][7]

References

ARD-2585: A Technical Whitepaper on a Potent Androgen Receptor PROTAC Degrader

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

ARD-2585 is an orally bioavailable, exceptionally potent Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR). Developed for the treatment of advanced prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC), this compound represents a promising therapeutic strategy to overcome resistance to traditional AR antagonists. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and key data.

Introduction

Metastatic castration-resistant prostate cancer (mCRPC) remains a significant clinical challenge, often driven by persistent androgen receptor (AR) signaling despite androgen deprivation therapies.[1] Resistance mechanisms frequently involve AR gene amplification, mutations, or the expression of AR variants, rendering conventional AR antagonists like enzalutamide ineffective.[1] this compound emerges from a novel therapeutic class of selective androgen receptor degraders (SARDs) that co-opt the cell's natural protein disposal machinery to eliminate the AR protein entirely, rather than merely inhibiting its function.[1][2] This approach offers a potential advantage in circumventing known resistance mechanisms. This compound is a bifunctional molecule that links an AR antagonist to a ligand for the cereblon E3 ubiquitin ligase complex, thereby targeting the AR for proteasomal degradation.[2]

Discovery and Design

The development of this compound was part of a broader effort to create potent and orally active PROTAC AR degraders.[1] The design of a PROTAC molecule involves three key components: a ligand for the target protein, a ligand for an E3 ligase, and a linker to connect them.[1] For this compound, a non-steroidal AR antagonist was coupled with a ligand for cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[2] The rationale for using a cereblon ligand was based on the favorable physicochemical and pharmacokinetic properties of established ligands like thalidomide and lenalidomide.[1] Structure-activity relationship (SAR) studies focused on optimizing the linker length and composition to achieve maximal potency and efficacy in AR degradation.[1]

Mechanism of Action

This compound functions by inducing the selective degradation of the androgen receptor. The molecule's AR antagonist component binds to the AR, while the cereblon ligand moiety recruits the CRBN E3 ligase complex. This proximity induces the ubiquitination of the AR, marking it for degradation by the 26S proteasome. The result is a significant reduction in cellular AR protein levels, thereby inhibiting AR signaling and the growth of AR-dependent cancer cells.

ARD_2585_Mechanism_of_Action cluster_cell Cancer Cell ARD_2585 This compound AR Androgen Receptor (AR) ARD_2585->AR Binds CRBN Cereblon (CRBN) E3 Ligase ARD_2585->CRBN Recruits Ub_AR Ubiquitinated AR CRBN->Ub_AR Ubiquitination Proteasome 26S Proteasome Degraded AR Fragments Degraded AR Fragments Proteasome->Degraded AR Fragments Degrades Ub Ubiquitin Ub_AR->Proteasome Targeted for Degradation Xenograft_Study_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_evaluation Evaluation Cell_Culture VCaP Cell Culture Tumor_Implantation Subcutaneous Implantation in SCID Mice Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Daily Oral Dosing (this compound/Vehicle) Randomization->Dosing Measurements Tumor Volume & Body Weight Measurement Dosing->Measurements Toxicity_Monitoring Toxicity Assessment Measurements->Toxicity_Monitoring Endpoint Study Endpoint Toxicity_Monitoring->Endpoint

References

ARD-2585: A Technical Overview of a Potent Androgen Receptor PROTAC Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-2585 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the androgen receptor (AR).[1][2][3] As a bifunctional molecule, this compound represents a promising therapeutic strategy for advanced prostate cancer, particularly in cases of resistance to conventional anti-androgen therapies.[1][3] This document provides a comprehensive technical guide on the pharmacological properties of this compound, detailing its mechanism of action, quantitative data, and the experimental protocols used in its preclinical evaluation.

Mechanism of Action

This compound operates through the PROTAC mechanism, hijacking the cell's natural protein disposal system to eliminate the androgen receptor. The molecule consists of two key moieties: one that binds to the androgen receptor and another that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] This dual binding brings the androgen receptor into close proximity with the E3 ligase, leading to the ubiquitination of the AR protein. The polyubiquitin chain acts as a signal for the proteasome, which then recognizes and degrades the androgen receptor. This targeted degradation of AR effectively shuts down androgen signaling pathways that are critical for the growth and survival of prostate cancer cells.

ARD-2585_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to AR E3_Ligase Cereblon (CRBN) E3 Ligase This compound->E3_Ligase Recruits E3 Ligase Ternary_Complex AR - this compound - E3 Ligase Ternary Complex AR->Ternary_Complex E3_Ligase->Ternary_Complex Proteasome 26S Proteasome Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degrades AR Ub Ubiquitin Ubiquitinated_AR Polyubiquitinated AR Ub->Ubiquitinated_AR Ternary_Complex->Ubiquitinated_AR Ubiquitination Ubiquitinated_AR->Proteasome Targeted for Degradation

Figure 1: Mechanism of action of this compound.

Pharmacological Properties

This compound has demonstrated exceptional potency and favorable pharmacokinetic properties in preclinical studies.

In Vitro Activity

The in vitro efficacy of this compound was evaluated in prostate cancer cell lines. The compound induced potent degradation of the androgen receptor and inhibited cell growth at nanomolar concentrations.

ParameterVCaP Cell LineLNCaP Cell LineReference
DC50 (nM) ≤0.1≤0.1[1][2]
IC50 (nM) 1.516.2[1][2]
  • DC50 : The concentration of the drug that results in 50% degradation of the target protein.

  • IC50 : The concentration of the drug that inhibits 50% of a biological process (in this case, cell growth).

In Vivo Activity & Pharmacokinetics

In vivo studies in a mouse xenograft model of human prostate cancer have shown that this compound is more effective at inhibiting tumor growth than the standard-of-care anti-androgen drug, enzalutamide.[1][2] this compound exhibits excellent oral bioavailability.

ParameterValueSpeciesReference
Oral Bioavailability 51%Mouse[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Lines and Culture
  • VCaP and LNCaP Cells: Human prostate cancer cell lines VCaP and LNCaP were used. These cells are known to be sensitive to androgen signaling.

  • Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Western Blotting for AR Degradation

This protocol was used to determine the extent of androgen receptor degradation following treatment with this compound.

Western_Blot_Workflow Start Start: Cell Treatment Cell_Lysis 1. Cell Lysis (RIPA buffer) Start->Cell_Lysis Protein_Quantification 2. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 3. SDS-PAGE (Protein Separation by Size) Protein_Quantification->SDS_PAGE Transfer 4. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 5. Blocking (5% non-fat milk) Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (Anti-AR antibody) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated secondary antibody) Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Data Analysis (Quantify band intensity) Detection->Analysis End End: AR Degradation Quantified Analysis->End

Figure 2: Western Blotting Experimental Workflow.
  • Cell Treatment: VCaP or LNCaP cells were treated with varying concentrations of this compound or vehicle control (DMSO) for specified time periods.

  • Cell Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates was determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane was incubated with a primary antibody specific for the androgen receptor overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands corresponding to the androgen receptor was quantified and normalized to a loading control (e.g., GAPDH or β-actin).

VCaP Xenograft Model for In Vivo Efficacy

This animal model was utilized to assess the anti-tumor activity of this compound in a living organism.

  • Animal Model: Male severe combined immunodeficient (SCID) mice were used.

  • Tumor Implantation: VCaP cells were suspended in Matrigel and subcutaneously injected into the flanks of the mice.

  • Tumor Growth Monitoring: Tumor volume was monitored regularly using caliper measurements.

  • Treatment: Once tumors reached a specified size, mice were randomized into treatment and control groups. This compound was administered orally.

  • Efficacy Assessment: Tumor growth was monitored throughout the study. At the end of the study, tumors were excised and weighed.

VCaP_Xenograft_Workflow Start Start: VCaP Cell Culture Implantation 1. Subcutaneous Implantation of VCaP cells in SCID mice Start->Implantation Tumor_Growth 2. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 3. Randomization of Mice Tumor_Growth->Randomization Treatment 4. Oral Administration of This compound or Vehicle Randomization->Treatment Monitoring 5. Continued Tumor Growth Monitoring Treatment->Monitoring Endpoint 6. Study Endpoint: Tumor Excision and Analysis Monitoring->Endpoint End End: Efficacy Determined Endpoint->End

Figure 3: VCaP Xenograft Model Workflow.

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that plays a central role in the development and progression of prostate cancer. Upon binding to androgens, the AR translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA and regulates the transcription of target genes involved in cell proliferation and survival. This compound-mediated degradation of the AR effectively blocks this signaling cascade.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR_inactive Inactive AR Complex (with HSPs) Androgen->AR_inactive Binds to AR AR_active Active AR AR_inactive->AR_active Conformational Change & HSP Dissociation AR_dimer AR Dimerization AR_active->AR_dimer Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to ARE Transcription Transcription of Target Genes ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation ARD-2585_block This compound (Degrades AR) ARD-2585_block->AR_inactive Prevents AR Signaling

Figure 4: Androgen Receptor Signaling Pathway and the inhibitory effect of this compound.

Conclusion

This compound is a highly potent and orally active androgen receptor PROTAC degrader with a promising preclinical profile. Its novel mechanism of action, which leads to the targeted destruction of the androgen receptor, offers a potential new therapeutic avenue for patients with advanced prostate cancer, including those who have developed resistance to current treatments. The data presented in this technical guide underscore the potential of this compound as a next-generation therapeutic for androgen-driven malignancies. Further investigation in clinical settings is warranted to fully elucidate its therapeutic potential.

References

ARD-2585 Target Validation in Prostate Cancer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ARD-2585 is a highly potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR), a critical driver of prostate cancer progression. This document provides a comprehensive technical overview of the target validation of this compound in preclinical models of prostate cancer. It includes a detailed analysis of its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its validation. All quantitative data is presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams. This guide is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology and targeted protein degradation.

Introduction: The Androgen Receptor in Prostate Cancer

The Androgen Receptor (AR) is a ligand-activated transcription factor and a well-established therapeutic target in prostate cancer. In the majority of prostate cancers, including castration-resistant prostate cancer (CRPC), the AR signaling pathway remains a key driver of tumor growth and survival. While current anti-androgen therapies, such as enzalutamide, have shown clinical benefit, the development of resistance is a major challenge. This resistance can be mediated by various mechanisms, including AR gene amplification, mutations in the AR ligand-binding domain, and the expression of AR splice variants that lack the ligand-binding domain.

Targeted protein degradation using PROTACs represents a novel therapeutic strategy to overcome these resistance mechanisms. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound is a PROTAC that has been specifically designed to target the AR for degradation.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the Androgen Receptor, a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN), and a linker that connects these two ligands. By simultaneously binding to both AR and CRBN, this compound facilitates the formation of a ternary complex, which brings the E3 ligase in close proximity to the AR. This proximity enables the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the AR, marking it for degradation by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple AR proteins, leading to a profound and sustained suppression of AR signaling.

ARD_2585_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm ARD-2585_ext This compound ARD-2585_int This compound ARD-2585_ext->ARD-2585_int Cellular Uptake Ternary_Complex AR-ARD-2585-CRBN Ternary Complex ARD-2585_int->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_AR->Proteasome Recognition Proteasome->ARD-2585_int Recycled Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degradation

Figure 1: Mechanism of action of this compound.

In Vitro Efficacy of this compound

The in vitro activity of this compound was evaluated in prostate cancer cell lines that represent different aspects of the disease, including androgen-sensitive and castration-resistant models.

AR Degradation Potency

The ability of this compound to induce the degradation of the Androgen Receptor was assessed in VCaP (androgen-sensitive, AR amplification) and LNCaP (androgen-sensitive, AR T878A mutation) prostate cancer cell lines. The half-maximal degradation concentration (DC50) was determined by treating the cells with increasing concentrations of this compound and measuring the remaining AR protein levels by Western blot.

Cell LineAR StatusThis compound DC50 (nM)
VCaPAmplification≤0.1[1]
LNCaPT878A Mutation≤0.1[1]

Table 1: In vitro AR degradation potency of this compound in prostate cancer cell lines.

Anti-proliferative Activity

The anti-proliferative effect of this compound was evaluated by measuring the half-maximal inhibitory concentration (IC50) in VCaP and LNCaP cells using a cell viability assay.

Cell LineThis compound IC50 (nM)
VCaP1.5[1]
LNCaP16.2[1]

Table 2: In vitro anti-proliferative activity of this compound in prostate cancer cell lines.

In Vivo Efficacy of this compound

The in vivo efficacy of this compound was evaluated in a VCaP xenograft mouse model, a well-established model for studying AR-dependent prostate cancer.

Tumor Growth Inhibition

Oral administration of this compound demonstrated superior efficacy in inhibiting tumor growth compared to the standard-of-care anti-androgen, enzalutamide.[1]

Treatment GroupDoseRouteTumor Growth Inhibition (%)
Vehicle-Oral0
Enzalutamide10 mg/kg, QDOralNot explicitly quantified, but less than this compound
This compound10 mg/kg, QDOralMore efficacious than enzalutamide[1]

Table 3: In vivo efficacy of this compound in a VCaP xenograft model.

Pharmacokinetics and Safety

This compound exhibited excellent pharmacokinetic properties in mice, with an oral bioavailability of 51%.[1] Importantly, the administration of this compound did not result in any observable signs of toxicity in the treated mice.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture

VCaP and LNCaP prostate cancer cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Western Blotting for AR Degradation

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection cluster_3 Analysis A Prostate cancer cells (VCaP or LNCaP) B Treat with this compound (various concentrations) A->B C Lyse cells in RIPA buffer B->C D Quantify protein concentration (BCA assay) C->D E Denature proteins and load onto SDS-PAGE gel D->E F Separate proteins by size E->F G Transfer proteins to PVDF membrane F->G H Block membrane (5% non-fat milk) G->H I Incubate with primary antibody (anti-AR) H->I J Incubate with HRP-conjugated secondary antibody I->J K Add chemiluminescent substrate J->K L Image blot using a chemiluminescence imaging system K->L M Quantify band intensity L->M N Normalize to loading control (e.g., GAPDH or β-actin) M->N O Calculate DC50 values N->O

Figure 2: Experimental workflow for Western blotting.

Protocol:

  • Cell Lysis: Cells were lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Membranes were blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membranes were then incubated with a primary antibody against AR overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).

Cell Viability Assay (MTS Assay)

Protocol:

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • Compound Treatment: Cells were treated with a serial dilution of this compound for 72 hours.

  • MTS Reagent Addition: MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) was added to each well and incubated for 2-4 hours at 37°C.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

In Vivo Xenograft Study

Xenograft_Study_Workflow cluster_0 Tumor Implantation cluster_1 Treatment cluster_2 Monitoring and Endpoint A Male immunodeficient mice (e.g., SCID or nude) B Subcutaneous injection of VCaP cells with Matrigel A->B C Allow tumors to grow to a palpable size (e.g., 100-150 mm³) B->C D Randomize mice into treatment groups C->D E Administer this compound (oral), enzalutamide (oral), or vehicle daily D->E F Measure tumor volume (e.g., every 2-3 days) E->F G Monitor body weight and general health of mice E->G H Continue treatment for a pre-determined period or until tumors reach endpoint F->H G->H I Sacrifice mice and excise tumors for analysis H->I

Figure 3: Experimental workflow for in vivo xenograft study.

Protocol:

  • Animal Model: Male severe combined immunodeficient (SCID) mice were used for the study.

  • Tumor Cell Implantation: VCaP cells were suspended in a 1:1 mixture of media and Matrigel and injected subcutaneously into the flanks of the mice.

  • Treatment: Once the tumors reached a volume of approximately 100-150 mm³, the mice were randomized into treatment groups and treated daily by oral gavage with vehicle, enzalutamide (10 mg/kg), or this compound (10 mg/kg).

  • Tumor Measurement: Tumor volume was measured every 2-3 days using calipers and calculated using the formula: (length × width²) / 2.

  • Endpoint: The study was terminated when the tumors in the vehicle control group reached a predetermined size. Tumors were then excised, weighed, and processed for further analysis.

Conclusion

The preclinical data strongly support the validation of the Androgen Receptor as the target of this compound in prostate cancer. This compound demonstrates exceptional potency in degrading AR and inhibiting the proliferation of prostate cancer cells in vitro. Furthermore, its superior in vivo efficacy and favorable safety profile in a xenograft model highlight its potential as a promising therapeutic agent for the treatment of prostate cancer, including castration-resistant forms of the disease. The detailed experimental protocols provided herein offer a foundation for further investigation and development of this and other targeted protein degraders.

References

The PROTAC ARD-2585: A Technical Guide to its Basic Research Applications in Advanced Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARD-2585 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR), a key driver of prostate cancer progression.[1][2] This technical guide provides an in-depth overview of the fundamental research applications of this compound, focusing on its mechanism of action, experimental protocols, and preclinical efficacy. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool in the study and development of novel therapies for advanced, castration-resistant prostate cancer (CRPC).

Introduction: The Role of Androgen Receptor in Prostate Cancer

The Androgen Receptor (AR) is a crucial therapeutic target in prostate cancer.[1] However, the efficacy of AR antagonists is often limited by the development of resistance, frequently through mechanisms such as AR gene amplification and mutation.[1] PROTACs represent a novel therapeutic modality that, instead of merely inhibiting the target protein, hijacks the cell's natural protein disposal system to induce its degradation.[3] this compound is a bifunctional molecule that consists of a ligand that binds to the AR and another ligand that recruits the cereblon E3 ubiquitin ligase complex.[1] This proximity induces the ubiquitination and subsequent proteasomal degradation of the AR, offering a promising strategy to overcome resistance to traditional AR inhibitors.[1]

Mechanism of Action of this compound

This compound operates through the PROTAC mechanism to induce the degradation of the Androgen Receptor. The molecule is designed with two key binding moieties connected by a linker. One end of this compound binds to the Androgen Receptor, while the other end binds to the E3 ubiquitin ligase, cereblon (CRBN). This binding brings the AR into close proximity with the E3 ligase complex, facilitating the transfer of ubiquitin molecules to the AR. The poly-ubiquitinated AR is then recognized and degraded by the 26S proteasome. This process is catalytic, as a single molecule of this compound can induce the degradation of multiple AR proteins.

ARD_2585_Mechanism cluster_0 cluster_1 This compound This compound Ternary_Complex Ternary Complex (AR - this compound - E3 Ligase) This compound->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex E3_Ligase Cereblon E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of AR Ternary_Complex->Ubiquitination Ub Recycling This compound Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation AR Degradation Proteasome->Degradation Western_Blot_Workflow cluster_0 A 1. Cell Seeding & Treatment Seed VCaP or LNCaP cells in 6-well plates. Treat with this compound at desired concentrations and time points. B 2. Cell Lysis Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. A->B C 3. Protein Quantification Determine protein concentration using a BCA assay. B->C D 4. SDS-PAGE Separate protein lysates on a 4-12% Bis-Tris gel. C->D E 5. Protein Transfer Transfer proteins to a PVDF membrane. D->E F 6. Immunoblotting Probe with primary antibodies (e.g., anti-AR, anti-GAPDH) followed by HRP-conjugated secondary antibodies. E->F G 7. Detection & Analysis Visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software. F->G Xenograft_Workflow cluster_0 A 1. Cell Preparation Harvest VCaP cells and resuspend in a 1:1 mixture of serum-free media and Matrigel. B 2. Tumor Implantation Subcutaneously inject 5 x 10^6 cells into the flank of male SCID mice. A->B C 3. Tumor Growth & Randomization Monitor tumor growth. When tumors reach ~150-200 mm^3, randomize mice into treatment groups. B->C D 4. Treatment Administration Administer this compound or vehicle control orally, daily. C->D E 5. Monitoring Measure tumor volume and body weight 2-3 times per week. D->E F 6. Endpoint & Tissue Collection At the end of the study, euthanize mice and collect tumors for further analysis. E->F

References

Understanding PROTACs: An In-depth Technical Guide to ARD-2585

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-2585 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR), a key driver in the progression of prostate cancer.[1][2] Developed as a potential therapeutic for advanced prostate cancer, including metastatic castration-resistant prostate cancer (mCRPC), this compound offers a novel mechanism of action compared to traditional AR antagonists.[1][3] This guide provides a comprehensive technical overview of this compound, summarizing key data and experimental methodologies.

Mechanism of Action

This compound functions as a bifunctional molecule. It is comprised of a ligand that binds to the Androgen Receptor and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3] These two elements are connected by a chemical linker. This unique structure allows this compound to bring the AR into close proximity with the E3 ligase, leading to the ubiquitination of the AR. The ubiquitin-tagged AR is then recognized and degraded by the proteasome.[1] This degradation-based approach aims to overcome resistance mechanisms associated with traditional AR inhibitors, such as AR gene amplification and mutations.[1]

cluster_0 cluster_1 cluster_2 ARD2585 This compound AR Androgen Receptor (AR) ARD2585->AR Binds to CRBN Cereblon (CRBN) E3 Ligase Complex ARD2585->CRBN Recruits TernaryComplex Ternary Complex (AR-ARD-2585-CRBN) AR->TernaryComplex CRBN->TernaryComplex Ubiquitination Ubiquitination of AR TernaryComplex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets AR to Degradation AR Degradation Proteasome->Degradation Results in

Mechanism of action for this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

In Vitro Activity
ParameterVCaP Cell LineLNCaP Cell LineReference
DC50 (Degradation) ≤0.1 nM≤0.1 nM[1][2][4]
IC50 (Growth Inhibition) 1.5 nM16.2 nM[1][2][4]
Dmax (Maximum Degradation) >95%>90%[1]
In Vivo Pharmacokinetics (Mouse Model)
ParameterValueReference
Oral Bioavailability 51%[1][2][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Western Blotting for AR Degradation

Objective: To quantify the degradation of Androgen Receptor protein levels in cancer cell lines following treatment with this compound.

  • Cell Culture and Treatment: VCaP and LNCaP prostate cancer cells are cultured in appropriate media. Cells are then treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[5]

  • Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with a primary antibody specific for the Androgen Receptor. A primary antibody for a housekeeping protein (e.g., GAPDH) is used as a loading control.[1]

  • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the protein bands is quantified using densitometry software. The level of AR protein is normalized to the loading control.

Cell Viability Assay (IC50 Determination)

Objective: To determine the concentration of this compound that inhibits the growth of prostate cancer cell lines by 50% (IC50).

  • Cell Seeding: VCaP and LNCaP cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a serial dilution of this compound for a specified period (e.g., 5 days).

  • Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to the vehicle-treated control cells, and the IC50 values are calculated by fitting the dose-response curves to a nonlinear regression model.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

  • Animal Model: Male CB17 SCID mice are used for the study.[1]

  • Tumor Implantation: VCaP cells are mixed with Matrigel and injected subcutaneously into the flanks of the mice.[1]

  • Treatment: Once the tumors reach a specified volume, the mice are randomized into treatment and control groups. This compound is administered orally at various doses daily for a defined treatment period (e.g., 3 weeks).[1] A vehicle control and a positive control (e.g., enzalutamide) are typically included.[1]

  • Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.[5]

  • Efficacy Evaluation: At the end of the study, the tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.

cluster_0 cluster_1 cluster_2 start Start cell_culture Prostate Cancer Cell Culture (VCaP, LNCaP) start->cell_culture treatment_in_vitro Treat with this compound (Varying Concentrations) cell_culture->treatment_in_vitro xenograft_model VCaP Xenograft Tumor Model in Mice cell_culture->xenograft_model western_blot Western Blotting (AR Degradation) treatment_in_vitro->western_blot viability_assay Cell Viability Assay (IC50 Determination) treatment_in_vitro->viability_assay treatment_in_vivo Oral Administration of this compound xenograft_model->treatment_in_vivo monitoring Monitor Tumor Growth and Body Weight treatment_in_vivo->monitoring end End monitoring->end

General experimental workflow for evaluating this compound.

Preclinical Development and Future Outlook

This compound has demonstrated significant potency and efficacy in preclinical models of prostate cancer.[1][2][4] Its ability to effectively degrade the Androgen Receptor, coupled with its favorable oral bioavailability in mice, positions it as a promising candidate for further development.[1][2][4] As of late 2025, this compound is in the preclinical stage of development.[6] While other PROTAC AR degraders like ARV-110 have advanced to clinical trials, the continued investigation of this compound and similar molecules is crucial for expanding the therapeutic arsenal against advanced prostate cancer.[1][7] Future studies will likely focus on comprehensive toxicology assessments and pharmacokinetic profiling in additional species to support a potential Investigational New Drug (IND) application.[8]

References

Methodological & Application

ARD-2585: Application Notes and Protocols for Androgen Receptor Degradation in Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARD-2585 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR).[1][2][3][4] As a bifunctional molecule, this compound links an AR antagonist to a ligand for the E3 ubiquitin ligase cereblon, thereby recruiting the cellular ubiquitin-proteasome system to target AR for degradation.[2][4] This mechanism offers a promising therapeutic strategy for advanced prostate cancer, including metastatic castration-resistant prostate cancer (mCRPC), by overcoming resistance mechanisms associated with traditional AR antagonists.[1][5] These application notes provide detailed protocols for the in vitro use of this compound in prostate cancer cell culture models.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in two common prostate cancer cell lines, VCaP (androgen-sensitive, with AR gene amplification) and LNCaP (androgen-sensitive, with a T878A AR mutation).

Table 1: this compound Degradation and Inhibition Potency

Cell LineDC₅₀ (nM)IC₅₀ (nM)
VCaP≤ 0.11.5
LNCaP≤ 0.116.2

DC₅₀: The concentration of this compound required to degrade 50% of the AR protein. IC₅₀: The concentration of this compound required to inhibit 50% of cell growth. Data sourced from Xiang et al., 2021.[1][3][5][6]

Table 2: Time-Dependent AR Protein Reduction by this compound (100 nM)

Time PointAR Protein Reduction in VCaP cells (%)
3 hours78%
6 hours60%
24 hoursNot specified in the provided context
Data interpretation based on available information which states a 78% reduction at 3 hours and 60% at 6 hours.[3]

Signaling Pathway and Mechanism of Action

This compound operates through the ubiquitin-proteasome pathway to induce the degradation of the Androgen Receptor. The diagram below illustrates the mechanism of action.

ARD_2585_Mechanism Mechanism of Action of this compound cluster_cell Cell ARD_2585 This compound ternary_complex Ternary Complex (AR-ARD-2585-CRBN) ARD_2585->ternary_complex Binds to AR and CRBN AR Androgen Receptor (AR) AR->ternary_complex CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->ternary_complex poly_ub_AR Polyubiquitinated AR ternary_complex->poly_ub_AR Ubiquitination ubiquitin Ubiquitin ubiquitin->ternary_complex proteasome Proteasome poly_ub_AR->proteasome Targeting for Degradation degraded_AR Degraded AR Peptides proteasome->degraded_AR Degradation

Caption: Mechanism of this compound-induced Androgen Receptor degradation.

Experimental Protocols

Cell Culture

Prostate cancer cell lines should be maintained in appropriate media and conditions to ensure experimental reproducibility.

  • Cell Lines:

    • VCaP: Grow in Dulbecco's Modified Eagle Medium (DMEM) with Glutamax.[1]

    • LNCaP and 22Rv1: Grow in RPMI-1640 medium.[1]

    • MDA-Pca-2b: Grow in F-12K Medium.[1]

  • Supplements: All media should be supplemented with 10% Fetal Bovine Serum (FBS).[1]

  • Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.[1]

This compound Preparation
  • Reconstitution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). For in vivo studies, specific formulations may be required.[2]

  • Storage: Store the stock solution at -20°C or -80°C for long-term use.[2] Avoid repeated freeze-thaw cycles.

Cell Viability Assay (WST-8 Assay)

This protocol is for assessing the effect of this compound on cell proliferation.

Cell_Viability_Workflow Cell Viability Assay Workflow A Seed cells in 96-well plates B Allow cells to adhere overnight A->B C Treat with varying concentrations of this compound B->C D Incubate for the desired duration (e.g., 72 hours) C->D E Add WST-8 reagent to each well D->E F Incubate for 1-4 hours E->F G Measure absorbance at 450 nm F->G H Calculate IC₅₀ values G->H

Caption: Workflow for determining cell viability using the WST-8 assay.

Detailed Steps:

  • Cell Seeding: Seed prostate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: The following day, treat the cells with a serial dilution of this compound. Include a DMSO-only control.

  • Incubation: Incubate the plates for a period of 72 hours at 37°C.

  • WST-8 Addition: Add 10 µL of WST-8 solution to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, or until a visible color change is observed.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC₅₀ value by plotting a dose-response curve.

Western Blotting for AR Degradation

This protocol is to quantify the degradation of the Androgen Receptor following this compound treatment.

Western_Blot_Workflow Western Blotting Workflow for AR Degradation A Seed cells in 6-well plates B Treat with this compound for desired time points A->B C Lyse cells in RIPA buffer with inhibitors B->C D Determine protein concentration (e.g., BCA assay) C->D E Perform SDS-PAGE and transfer to PVDF membrane D->E F Block membrane and incubate with primary antibody (anti-AR) E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect signal using chemiluminescence G->H I Quantify band intensity (e.g., ImageJ) H->I

Caption: Workflow for Western Blot analysis of AR protein levels.

Detailed Steps:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentration of this compound (e.g., 100 nM) for various time points (e.g., 3, 6, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.[1]

  • Blocking: Block the membrane with 5% non-fat milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against AR overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ to determine the percentage of AR degradation relative to the loading control.[1]

Conclusion

This compound is a highly effective PROTAC degrader of the Androgen Receptor. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this compound in relevant prostate cancer cell models. Adherence to these methodologies will facilitate the generation of robust and reproducible data for the evaluation of this promising therapeutic agent.

References

Application Notes and Protocols for ARD-2585 in VCaP and LNCaP Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-2585 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR).[1] As a bifunctional molecule, this compound engages both the AR and the cereblon E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[1] This mechanism of action offers a promising therapeutic strategy for advanced prostate cancer, including castration-resistant prostate cancer (CRPC), by overcoming resistance mechanisms associated with traditional AR antagonists.[2][3] These application notes provide detailed protocols for the use of this compound in two common prostate cancer cell lines, VCaP and LNCaP.

VCaP cells are characterized by the amplification of the AR gene, while LNCaP cells harbor a T878A mutation in the AR ligand-binding domain. Both cell lines are crucial models for studying AR signaling and resistance in prostate cancer.

Data Summary

This compound demonstrates exceptional potency in both VCaP and LNCaP cell lines, effectively inducing AR degradation and inhibiting cell growth at nanomolar concentrations.

Cell LineParameterValue (nM)Reference
VCaP DC50 (AR Degradation)≤0.1[2]
IC50 (Cell Growth Inhibition)1.5[2]
LNCaP DC50 (AR Degradation)≤0.1[2]
IC50 (Cell Growth Inhibition)16.2[2]

Signaling Pathway and Mechanism of Action

This compound leverages the ubiquitin-proteasome system to achieve targeted degradation of the Androgen Receptor.

ARD_2585_Mechanism Mechanism of Action of this compound ARD_2585 This compound Ternary_Complex Ternary Complex (AR-ARD-2585-CRBN) ARD_2585->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex Cereblon Cereblon (CRBN) E3 Ligase Cereblon->Ternary_Complex Ubiquitinated_AR Ubiquitinated AR Ternary_Complex->Ubiquitinated_AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated_AR Proteasome Proteasome Ubiquitinated_AR->Proteasome Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degradation

Caption: this compound forms a ternary complex with AR and Cereblon, leading to AR ubiquitination and proteasomal degradation.

Experimental Protocols

Cell Culture of VCaP and LNCaP Cells

Materials:

  • VCaP and LNCaP cells

  • For VCaP: DMEM medium supplemented with 10% Fetal Bovine Serum (FBS)

  • For LNCaP: RPMI-1640 medium supplemented with 10% FBS

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

Protocol:

  • Maintain both cell lines in a humidified incubator at 37°C with 5% CO2.

  • For routine passaging, aspirate the culture medium and wash the cells once with PBS.

  • Add Trypsin-EDTA to detach the cells (typically 1-2 mL for a T75 flask).

  • Incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 4-5 volumes of complete growth medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and plate at the desired density. For VCaP cells, a seeding density of 1.5 x 105 cells/mL is recommended, and for LNCaP cells, 1 x 105 cells/mL.

Cell Viability Assay (WST-8)

This protocol is to determine the IC50 value of this compound.

WST8_Workflow WST-8 Cell Viability Assay Workflow Start Seed Cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with this compound (serial dilutions) Incubate1->Treat Incubate2 Incubate for 72h Treat->Incubate2 Add_WST8 Add WST-8 Reagent Incubate2->Add_WST8 Incubate3 Incubate for 1-4h Add_WST8->Incubate3 Measure Measure Absorbance at 450nm Incubate3->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for determining cell viability using the WST-8 assay.

Materials:

  • VCaP or LNCaP cells

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • WST-8 assay kit (e.g., CCK-8)

  • Microplate reader

Protocol:

  • Seed 5,000 - 10,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO only).

  • Incubate the plate for 72 hours at 37°C.

  • Add 10 µL of WST-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.

Western Blot for AR Degradation

This protocol is to confirm the degradation of the Androgen Receptor by this compound.

Materials:

  • VCaP or LNCaP cells

  • 6-well cell culture plates

  • This compound

  • RIPA Lysis and Extraction Buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-AR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed VCaP or LNCaP cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound for various time points (e.g., 3, 6, 12, 24 hours). A common concentration used is 100 nM.[5]

  • To investigate the mechanism of degradation, pre-treat cells for 2 hours with the following inhibitors before adding this compound (100 nM) for 3 hours:[5]

    • AR inhibitor (e.g., Enzalutamide, 10 µM)

    • Cereblon ligand (e.g., Thalidomide, 10 µM)

    • Proteasome inhibitor (e.g., MG-132, 10 µM)

    • Neddylation inhibitor (e.g., MLN4924, 1 µM)

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against AR overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of AR degradation.

Troubleshooting

  • Low cell viability: Ensure proper cell culture techniques and check for contamination. Optimize seeding density.

  • Inconsistent WST-8 results: Ensure accurate serial dilutions and consistent incubation times. Check for bubbles in the wells before reading the plate.

  • No AR degradation in Western Blot: Confirm the activity of this compound. Ensure complete cell lysis and proper protein transfer. Optimize antibody concentrations and incubation times.

Conclusion

This compound is a highly effective degrader of the Androgen Receptor in both VCaP and LNCaP prostate cancer cell lines. The provided protocols offer a framework for researchers to investigate the effects of this compound on cell viability and AR signaling. These studies are crucial for the further development of this compound as a potential therapeutic for advanced prostate cancer.

References

Application Notes and Protocols for ARD-2585 in In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-2585 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR).[1][2][3] This molecule represents a promising therapeutic strategy for advanced prostate cancer, including metastatic castration-resistant prostate cancer (mCRPC), by overcoming resistance mechanisms associated with conventional AR antagonists.[1][3] this compound functions by recruiting the cereblon E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] Preclinical studies have demonstrated its efficacy in inhibiting tumor growth in xenograft models.[1][5] These application notes provide detailed protocols and dosage information for the use of this compound in in vivo xenograft studies based on published data.

Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Activity of this compound

Cell LineAR StatusDC₅₀ (nM)IC₅₀ (nM)
VCaPAR Gene Amplification≤0.11.5
LNCaPAR Mutation (T878A)≤0.116.2

Data sourced from Xiang et al., 2021.[1][5][6]

Table 2: In Vivo Efficacy of this compound in VCaP Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleTumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle-OralDaily--
This compound10OralDaily54.9< 0.0001
This compound20OralDaily74.3< 0.0001
This compound40OralDaily65.9< 0.0001
Enzalutamide40OralDaily45.00.0058

Efficacy data from a 37-day study.[4] Data sourced from Xiang et al., 2021.

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound as a PROTAC.

ARD_2585_Signaling_Pathway cluster_0 This compound Mediated AR Degradation ARD_2585 This compound Ternary_Complex Ternary Complex (AR-ARD-2585-CRBN) ARD_2585->Ternary_Complex Binds AR Androgen Receptor (AR) AR->Ternary_Complex Binds Cereblon Cereblon (CRBN) E3 Ligase Component Cereblon->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets AR to Degradation AR Degradation Proteasome->Degradation Mediates

Caption: Mechanism of this compound-induced Androgen Receptor degradation.

Experimental Protocols

VCaP Xenograft Model Protocol

This protocol outlines the procedure for establishing and utilizing a VCaP xenograft model to evaluate the in vivo efficacy of this compound.

1. Cell Culture:

  • Culture VCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Harvest cells during the logarithmic growth phase for tumor implantation.

2. Animal Husbandry:

  • Use male SCID (Severe Combined Immunodeficiency) or other immunocompromised mice, typically 6-8 weeks old.

  • House animals in a pathogen-free environment with ad libitum access to food and water.

  • Allow for an acclimatization period of at least one week before the start of the experiment.

3. Tumor Implantation:

  • Resuspend harvested VCaP cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-2 x 10⁷ cells/mL.

  • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

4. Treatment Protocol:

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in water).

  • Administer this compound orally at doses ranging from 10 to 40 mg/kg daily.[4]

  • The control group should receive the vehicle only.

  • A positive control group, such as enzalutamide (40 mg/kg, oral, daily), can be included for comparison.[4]

5. Monitoring and Endpoints:

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the general health and behavior of the animals daily for any signs of toxicity.

  • The primary endpoint is typically tumor growth inhibition.

  • At the end of the study (e.g., after 37 days or when tumors in the control group reach a predetermined size), euthanize the mice and collect tumors for further analysis (e.g., Western blotting for AR levels, immunohistochemistry).

Experimental Workflow

The following diagram illustrates the workflow for an in vivo xenograft study with this compound.

Xenograft_Workflow cluster_workflow In Vivo Xenograft Experimental Workflow Cell_Culture 1. VCaP Cell Culture Implantation 2. Subcutaneous Implantation in SCID Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Daily Oral Administration (Vehicle, this compound, Enzalutamide) Randomization->Treatment Monitoring 6. Tumor Volume & Body Weight Measurement (2-3x/week) Treatment->Monitoring Endpoint 7. Study Endpoint & Euthanasia Monitoring->Endpoint Analysis 8. Tumor Collection & Analysis (Western Blot, IHC) Endpoint->Analysis

Caption: Workflow for this compound evaluation in a xenograft model.

Conclusion

This compound is a highly effective AR degrader with significant anti-tumor activity in preclinical prostate cancer models. The provided protocols and data serve as a guide for researchers designing and conducting in vivo xenograft studies to further evaluate the therapeutic potential of this compound. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.

References

ARD-2585 Administration in Mice: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-2585 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR).[1][2][3][4][5][6] As a bifunctional molecule, this compound recruits the E3 ubiquitin ligase cereblon to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[3] This mechanism of action makes this compound a promising therapeutic candidate for advanced prostate cancer, including metastatic castration-resistant prostate cancer (mCRPC), where AR signaling remains a key driver of tumor growth.[1][7] Preclinical studies in mice have demonstrated the efficacy of this compound in inhibiting tumor growth through both oral and intravenous administration routes.[1] This document provides detailed application notes and protocols for the administration of this compound in mice, based on published preclinical data.

Data Presentation

Pharmacokinetic Parameters of this compound in Mice

The following table summarizes the key pharmacokinetic (PK) parameters of this compound in mice following intravenous (IV) and oral (PO) administration. These data highlight the excellent oral bioavailability of the compound.

ParameterIntravenous (IV) Administration (1 mg/kg)Oral (PO) Administration (10 mg/kg)
t½ (h) 6.15.6
Cmax (ng/mL) -207
AUC(0–t) (h*ng/mL) 24252154
Cl (L/h/kg) 0.4-
Vss (L/kg) 3.0-
Oral Bioavailability (%) -51%[1][4][5][6]
Tissue Distribution of this compound in VCaP Tumor-Bearing Mice

This table shows the concentration of this compound in plasma and tumor tissue at different time points after a single oral administration of 20 mg/kg in mice bearing VCaP xenograft tumors.[7]

Time PointPlasma Concentration (ng/mL)Tumor Concentration (ng/g)
1 h 70 ± 6147 ± 15
6 h 134 ± 98201 ± 102
24 h 214 ± 78-

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis of this compound in Mice

This protocol outlines the procedure for assessing the pharmacokinetic profile of this compound in mice.

Materials:

  • This compound

  • Male CD-1 mice (or other appropriate strain)

  • Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 50% saline)

  • Dosing needles (for oral gavage and intravenous injection)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Anesthesia (e.g., isoflurane)

  • LC-MS/MS or other appropriate analytical instrumentation

Procedure:

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.

  • Formulation Preparation: Prepare the dosing formulations of this compound in the selected vehicle. For intravenous administration, ensure the compound is fully dissolved. For oral administration, a suspension may be acceptable.

  • Dosing:

    • Intravenous (IV) Administration: Administer a single dose of this compound (e.g., 1 mg/kg) via the tail vein.

    • Oral (PO) Administration: Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Blood can be collected via the saphenous vein or other appropriate methods.

  • Plasma Preparation: Immediately process the blood samples to obtain plasma by centrifugation.

  • Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.

  • Data Analysis: Calculate the pharmacokinetic parameters (t½, Cmax, AUC, etc.) using appropriate software.

Protocol 2: VCaP Xenograft Tumor Growth Inhibition Study

This protocol describes the methodology for evaluating the in vivo efficacy of this compound in a VCaP xenograft mouse model.

Materials:

  • This compound

  • Male CB17 SCID mice[1]

  • VCaP human prostate cancer cells

  • Matrigel[1]

  • Vehicle for formulation

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Culture: Culture VCaP cells under standard conditions.

  • Tumor Implantation:

    • Harvest VCaP cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel.

    • Subcutaneously inject 5 x 10^6 VCaP cells into the flank of each mouse.[1]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).

    • When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer this compound (e.g., 20 mg/kg) or vehicle control daily via oral gavage for a specified period (e.g., 3 weeks).[3]

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe the animals for any signs of toxicity.

  • Study Termination and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor weights can be recorded, and tumors can be processed for further analysis (e.g., Western blotting to confirm AR degradation).

    • Compare the tumor growth inhibition between the this compound treated group and the control group.

Protocol 3: Assessment of this compound Toxicity in Mice

This protocol provides a basic framework for monitoring potential toxicity of this compound in mice during efficacy studies.

Materials:

  • Animal balance

  • Clinical observation checklist

Procedure:

  • Body Weight Monitoring:

    • Record the body weight of each animal 2-3 times per week throughout the study.

    • Significant weight loss (e.g., >15-20%) can be an indicator of toxicity.

  • Clinical Observations:

    • Perform daily clinical observations of the animals.

    • Record any changes in appearance (e.g., ruffled fur, hunched posture), behavior (e.g., lethargy, social withdrawal), and physical condition.

  • Gross Necropsy:

    • At the end of the study, perform a gross necropsy on all animals.

    • Examine major organs for any visible abnormalities. For more detailed toxicity studies, organ weights should be recorded and histopathological analysis performed.

Visualizations

ARD2585_Mechanism_of_Action cluster_0 This compound (PROTAC) cluster_2 Ubiquitination and Degradation ARD2585 This compound AR Androgen Receptor (AR) (Target Protein) ARD2585->AR Binds to AR CRBN Cereblon (CRBN) (E3 Ligase Component) ARD2585->CRBN Recruits CRBN Proteasome Proteasome AR->Proteasome Enters CRBN->AR Ub Ubiquitin Ub->AR Degraded_AR Degraded AR Proteasome->Degraded_AR Degrades

Caption: Mechanism of action of this compound as a PROTAC degrader of the Androgen Receptor.

VCaP_Xenograft_Workflow start Start cell_culture VCaP Cell Culture start->cell_culture implantation Subcutaneous Implantation in SCID Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Daily Oral Administration (this compound or Vehicle) randomization->treatment monitoring Tumor Volume and Body Weight Measurement treatment->monitoring 2-3 times/week termination Study Termination (e.g., 3 weeks) treatment->termination monitoring->treatment analysis Data Analysis termination->analysis end End analysis->end

Caption: Experimental workflow for the VCaP xenograft tumor growth inhibition study.

References

Application Notes and Protocols for ARD-2585 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-2585 is a highly potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR).[1][2][3][4] As a bifunctional molecule, this compound recruits the E3 ubiquitin ligase cereblon (CRBN) to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[5] This mechanism of action offers a promising therapeutic strategy for advanced prostate cancer, particularly in cases of resistance to traditional AR antagonists.[1] These application notes provide detailed information on the stability and solubility of this compound for in vitro use, along with protocols for relevant assays.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₄₁H₄₃ClN₈O₅[6]
Molecular Weight 763.28 g/mol [6]
CAS Number 2757422-79-8[6]

In Vitro Potency

This compound demonstrates exceptional potency in inducing AR degradation and inhibiting the growth of AR-dependent prostate cancer cell lines.

Cell LineAssay TypeMetricValueReference
VCaPAR DegradationDC₅₀≤0.1 nM[1][2]
LNCaPAR DegradationDC₅₀≤0.1 nM[1][2]
VCaPCell Growth InhibitionIC₅₀1.5 nM[1][2]
LNCaPCell Growth InhibitionIC₅₀16.2 nM[1][2]

Stability and Solubility

Solubility

Successful in vitro experiments with this compound rely on proper handling and preparation of the compound. Due to its hydrophobic nature, this compound is practically insoluble in aqueous solutions.

SolventConcentrationNotesReference
DMSO ≥ 42.5 mg/mL (≥ 55.7 mM)Prepare high-concentration stock solutions in DMSO. Use of newly opened, high-purity DMSO is recommended to avoid moisture which can affect compound stability and solubility.[7]
Cell Culture Media Not directly solubleThis compound will precipitate if added directly to aqueous media. It is critical to first prepare a concentrated stock in DMSO and then dilute it into the final assay medium. The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.
Ethanol SolubleWhile soluble in ethanol, DMSO is the preferred solvent for creating stock solutions for cell-based assays due to its lower volatility and established use in such experiments.
Stability
ConditionStabilityRecommendationsReference
Solid Form Stable for >2 years at -20°CStore in a dry, dark environment. Can be shipped at ambient temperature for short periods.[8]
DMSO Stock Solution 6 months at -80°C; 1 month at -20°CAliquot stock solutions to avoid repeated freeze-thaw cycles. Solutions should be stored in tightly sealed vials to prevent moisture absorption.[7]
In Vitro Assay Conditions (e.g., cell culture media at 37°C) Data not availableIt is recommended to prepare fresh dilutions of this compound in cell culture media for each experiment. Given its excellent plasma stability (t½ > 120 min), it is expected to be sufficiently stable for the duration of most in vitro assays. However, for long-term experiments (> 72 hours), the stability in the specific assay medium should be validated.[1]

Signaling Pathway and Mechanism of Action

This compound operates through a PROTAC-mediated mechanism to induce the degradation of the Androgen Receptor. The molecule simultaneously binds to the AR and the E3 ubiquitin ligase cereblon, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the AR. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome.

ARD_2585_Mechanism_of_Action ARD_2585 This compound Ternary_Complex Ternary Complex (AR-ARD-2585-CRBN) ARD_2585->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Ubiquitination Ubiquitination of AR Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation AR Degradation Proteasome->Degradation Cell_Effects Inhibition of AR Signaling Inhibition of Cell Growth Induction of Apoptosis Degradation->Cell_Effects

Caption: Mechanism of action of this compound as a PROTAC degrader of the Androgen Receptor.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

This workflow outlines the recommended procedure for preparing this compound for in vitro experiments.

ARD_2585_Solution_Preparation Start Start: Solid this compound Stock_Solution Prepare 10 mM Stock Solution in 100% DMSO Start->Stock_Solution Storage Store at -80°C in Aliquots Stock_Solution->Storage Working_Solution Prepare Intermediate Dilutions in 100% DMSO Storage->Working_Solution Final_Dilution Dilute to Final Concentration in Pre-warmed Cell Culture Media Working_Solution->Final_Dilution Cell_Treatment Treat Cells Immediately Final_Dilution->Cell_Treatment

Caption: Workflow for the preparation of this compound solutions for in vitro assays.

Protocol:

  • Stock Solution Preparation:

    • To prepare a 10 mM stock solution, dissolve 7.63 mg of this compound in 1 mL of high-purity DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture contamination.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[7]

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions in 100% DMSO to create intermediate stock solutions of the desired concentrations. This is crucial for maintaining the solubility of the compound before its introduction to the aqueous cell culture medium.

    • For example, to prepare a 1 mM intermediate stock, mix 10 µL of the 10 mM stock with 90 µL of 100% DMSO.

  • Final Dilution and Cell Treatment:

    • Pre-warm the required volume of cell culture medium to 37°C.

    • To achieve the final desired concentration, add a small volume of the appropriate DMSO working solution to the pre-warmed medium and mix immediately and thoroughly. For instance, to make a 100 nM working solution in 10 mL of media, add 1 µL of the 1 mM intermediate stock.

    • The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiments.

    • Use the freshly prepared this compound-containing medium to treat the cells immediately.

In Vitro AR Degradation Assay (Western Blot)

This protocol is designed to assess the ability of this compound to induce the degradation of the Androgen Receptor in a cellular context.

Materials:

  • VCaP or LNCaP cells

  • Complete cell culture medium (e.g., RPMI-1640 for LNCaP, DMEM for VCaP, supplemented with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG-132) as a negative control

  • Cereblon ligand (e.g., thalidomide) as a competitive inhibitor control

  • Phosphate-buffered saline (PBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-AR and anti-loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Seeding: Seed VCaP or LNCaP cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

  • Cell Treatment:

    • Prepare this compound at various concentrations in complete cell culture medium as described in the solution preparation protocol.

    • For mechanistic controls, pre-treat cells for 2 hours with a proteasome inhibitor (e.g., 10 µM MG-132) or a cereblon ligand (e.g., 10 µM thalidomide) before adding this compound.[9]

    • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control (DMSO).

    • Incubate the cells for the desired time points (e.g., 3, 6, 12, 24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a chemiluminescent substrate and visualize the bands using a gel documentation system.

    • Strip the membrane and re-probe with an anti-loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the AR band intensity to the loading control. Calculate the percentage of AR degradation relative to the vehicle-treated control.

Cell Viability Assay (e.g., WST-8 or MTT)

This assay is used to determine the effect of this compound on the proliferation and viability of cancer cells.

Materials:

  • VCaP or LNCaP cells

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • WST-8 or MTT reagent

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Cell Treatment:

    • Prepare a serial dilution of this compound in complete cell culture medium.

    • Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the wells.

    • Incubate the plate for the desired duration (e.g., 72 hours).

  • Viability Measurement:

    • For WST-8: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours at 37°C.

    • For MTT: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for WST-8, 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the cell viability against the log concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.

Troubleshooting

IssuePossible CauseSuggested Solution
Compound Precipitation in Media - Final DMSO concentration is too low.- Concentration of this compound is above its solubility limit in the media.- Inadequate mixing upon dilution.- Ensure the final DMSO concentration is between 0.1% and 0.5%.- Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.- Add the DMSO stock to the media with vigorous vortexing or pipetting.
Inconsistent Results in Degradation Assays - Inconsistent cell confluency.- Degradation of this compound in media during long incubations.- Freeze-thaw cycles of stock solutions.- Ensure consistent cell seeding density and confluency at the time of treatment.- For long-term experiments, consider replenishing the media with fresh compound every 48-72 hours.- Use fresh aliquots of the stock solution for each experiment.
High Background in Western Blots - Insufficient blocking.- Antibody concentration too high.- Increase blocking time or use a different blocking agent.- Optimize primary and secondary antibody concentrations.

These application notes and protocols are intended to serve as a guide for the in vitro use of this compound. Researchers should optimize the experimental conditions based on their specific cell lines and assay systems.

References

Application Notes and Protocols for Measuring ARD-2585 Efficacy in 22Rv1 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-2585 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR). As a bifunctional small molecule, this compound engages both the AR protein and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of AR. This mechanism of action makes this compound a promising therapeutic agent for advanced prostate cancer, including castration-resistant prostate cancer (CRPC). The 22Rv1 cell line, derived from a human prostate carcinoma xenograft, is a critical in vitro model for CRPC. These cells express both full-length AR and constitutively active AR splice variants, such as AR-V7, which are implicated in resistance to conventional anti-androgen therapies. Therefore, evaluating the efficacy of this compound in 22Rv1 cells is crucial for its preclinical development.

These application notes provide detailed protocols for assessing the efficacy of this compound in 22Rv1 cells through the evaluation of AR degradation, impact on cell viability, and induction of apoptosis.

Mechanism of Action: this compound Signaling Pathway

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to specifically target and eliminate the Androgen Receptor.

ARD2585_Mechanism cluster_cell 22Rv1 Cell cluster_ternary ARD2585 This compound AR Androgen Receptor (AR) and AR-V7 ARD2585->AR Binds to AR CRBN Cereblon (CRBN) E3 Ligase Complex ARD2585->CRBN Binds to CRBN cluster_ternary cluster_ternary ARD2585_in This compound AR_in AR ARD2585_in->AR_in binds CRBN_in CRBN ARD2585_in->CRBN_in recruits Ub Ubiquitin Proteasome 26S Proteasome Ub->Proteasome Targeting for Degradation Degradation Degraded AR Peptides Proteasome->Degradation Degradation cluster_ternary->Ub Ubiquitination

Caption: Mechanism of this compound-induced degradation of the Androgen Receptor.

Quantitative Data Summary

While specific IC50 and DC50 values for this compound in 22Rv1 cells are not publicly available in detail, existing research demonstrates its high potency. The following table summarizes the known efficacy of this compound in relevant prostate cancer cell lines, including qualitative data for 22Rv1.[1]

Cell LineTarget ParameterEfficacy MetricValue/Observation
22Rv1 AR Protein Degradation Concentration for >80% degradation 0.1 nM
Maximum Degradation (Dmax) >95%
Cell Viability IC50 Data not yet published; expected to be in the low nanomolar range based on potency.
VCaPAR Protein DegradationDC50≤0.1 nM
Cell ViabilityIC501.5 nM
LNCaPAR Protein DegradationDC50≤0.1 nM
Cell ViabilityIC5016.2 nM

Experimental Protocols

Androgen Receptor Degradation Assay via Western Blot

This protocol details the steps to quantify the degradation of both full-length Androgen Receptor (AR) and its splice variants (e.g., AR-V7) in 22Rv1 cells following treatment with this compound.

WB_Workflow start Seed 22Rv1 Cells treat Treat with this compound (Dose-Response & Time-Course) start->treat lyse Cell Lysis treat->lyse quantify Protein Quantification (BCA Assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (Anti-AR, Anti-AR-V7, Loading Control) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Image Acquisition & Analysis (Densitometry) detect->analyze end Quantify AR Degradation analyze->end

Caption: Workflow for Western Blot analysis of AR degradation.

Materials:

  • 22Rv1 cells (ATCC)

  • RPMI-1640 medium, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • 6-well tissue culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels (4-12% gradient) and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: Anti-AR, Anti-AR-V7, Anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding:

    • Culture 22Rv1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed 5 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.

  • This compound Treatment:

    • Dose-Response: Prepare serial dilutions of this compound in culture medium (e.g., 0.01, 0.1, 1, 10, 100 nM). Include a vehicle control (DMSO). Replace the medium in each well with the drug-containing medium and incubate for 24 hours.

    • Time-Course: Treat cells with a fixed concentration of this compound (e.g., 10 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples. Load 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Perform densitometry analysis using software (e.g., ImageJ) to quantify the band intensities. Normalize the AR and AR-V7 band intensities to the loading control.

Cell Viability Assay (CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells. It is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • 22Rv1 cells

  • RPMI-1640 medium with 10% FBS

  • This compound

  • 96-well opaque-walled tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed 2,500 to 5,000 22Rv1 cells per well in 100 µL of culture medium in a 96-well opaque-walled plate.

    • Include wells with medium only for background measurement.

    • Incubate overnight to allow for cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in culture medium (e.g., from 0.01 nM to 1 µM). Include a vehicle control (DMSO).

    • Add 100 µL of the diluted compound to the respective wells (or add a smaller volume of a more concentrated stock).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the normalized viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells to assess the pro-apoptotic effects of this compound.

Apoptosis_Workflow start Seed 22Rv1 Cells treat Treat with this compound start->treat harvest Harvest Cells (including supernatant) treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the Dark stain->incubate analyze Flow Cytometry Analysis incubate->analyze end Quantify Apoptotic Population analyze->end

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • 22Rv1 cells

  • RPMI-1640 medium with 10% FBS

  • This compound

  • 6-well tissue culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 5 x 10^5 22Rv1 cells per well in 6-well plates and allow them to adhere overnight.

    • Treat the cells with this compound at a concentration expected to induce apoptosis (e.g., 10x the estimated IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Collect both the floating and adherent cells. For adherent cells, use trypsin and neutralize with medium.

    • Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

    • Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of the AR degrader this compound in the CRPC cell line 22Rv1. By systematically assessing AR degradation, cell viability, and apoptosis, researchers can generate robust preclinical data to support the continued development of this promising therapeutic agent. The provided diagrams and step-by-step instructions are intended to facilitate the successful implementation of these key assays in a research setting.

References

Application Notes and Protocols: ARD-2585 Treatment in MDA-PCa-2b Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-2585 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR).[1][2][3][4] In the context of advanced prostate cancer, particularly castration-resistant prostate cancer (CRPC), where AR signaling remains a key driver of tumor progression, targeted degradation of AR presents a promising therapeutic strategy.[1] The MDA-PCa-2b cell line, derived from a bone metastasis of a prostate cancer patient, is a valuable in vitro model as it expresses AR and is androgen-sensitive, making it a relevant system for studying AR-targeted therapies.[5][6] These application notes provide a summary of the effects of this compound on the MDA-PCa-2b cell line and detailed protocols for relevant experiments.

Data Presentation

The following table summarizes the quantitative data available for the effect of this compound on Androgen Receptor levels in the MDA-PCa-2b prostate cancer cell line. For comparative context, data for other prostate cancer cell lines are also included where available.

Cell LineThis compound ConcentrationAR Protein Reduction (%)DC₅₀ (nM)Dₘₐₓ (%)Reference
MDA-PCa-2b 1 nM >80% Not Reported Not Reported [1]
VCaPNot SpecifiedNot Specified≤0.1>95[1]
LNCaPNot SpecifiedNot Specified≤0.1>95[1]
22Rv10.1 nM>80%Not ReportedNot Reported[1]

Signaling Pathways and Mechanisms

This compound functions as a PROTAC, a bifunctional molecule that hijacks the cell's natural protein disposal system to target a specific protein for degradation.

ARD_2585_Mechanism cluster_0 This compound Mediated AR Degradation ARD2585 This compound Ternary Ternary Complex (AR-ARD2585-CRBN) ARD2585->Ternary Binds to AR Androgen Receptor (AR) AR->Ternary Binds to CRBN Cereblon (CRBN) E3 Ligase Component CRBN->Ternary Recruited to Ub Ubiquitin Ternary->Ub Polyubiquitination Proteasome 26S Proteasome Ub->Proteasome Targeting Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degradation

Caption: Mechanism of this compound-induced Androgen Receptor degradation.

The experimental workflow for assessing the efficacy of this compound in MDA-PCa-2b cells typically involves cell culture, treatment with the compound, and subsequent analysis of AR protein levels.

Experimental_Workflow cluster_1 Experimental Workflow for this compound Efficacy Testing Culture 1. MDA-PCa-2b Cell Culture Treatment 2. Treatment with This compound Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Western Blot Transfer SDS_PAGE->Transfer Blocking 7. Membrane Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-AR) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis Detection->Analysis

References

Pharmacokinetic and pharmacodynamic analysis of ARD-2585

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-2585 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR).[1][2][3] As a bifunctional molecule, this compound links an AR antagonist to a ligand for the Cereblon E3 ubiquitin ligase.[4][5] This mechanism of action offers a promising therapeutic strategy for advanced prostate cancer, including castration-resistant prostate cancer (mCRPC), by overcoming resistance mechanisms associated with traditional AR antagonists.[1][6] Preclinical studies have demonstrated its high potency in degrading AR and inhibiting tumor growth.[1][2][3]

Pharmacokinetic and Pharmacodynamic Profile

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound from preclinical studies.

Table 1: Pharmacodynamic Profile of this compound
ParameterCell LineValue
DC50 (AR Degradation) VCaP≤0.1 nM
LNCaP≤0.1 nM
Dmax (Maximum AR Degradation) VCaP>95%
IC50 (Cell Growth Inhibition) VCaP1.5 nM
LNCaP16.2 nM

Data sourced from studies on prostate cancer cell lines.[1][2][3]

Table 2: In Vivo Pharmacokinetic Profile of this compound in Mice
ParameterAdministration RouteValue
Oral Bioavailability Oral51%
Half-life (T1/2) Intravenous (1 mg/kg)5.8 hours
Oral (10 mg/kg)6.8 hours
Clearance (Cl) Intravenous (1 mg/kg)0.4 L/h/kg
Volume of Distribution (Vss) Intravenous (1 mg/kg)3.0 L/kg
Cmax Oral (10 mg/kg)393 ng/mL
AUC0-t Oral (10 mg/kg)3858 h*ng/mL

Pharmacokinetic parameters were determined in mice.[1]

Mechanism of Action

This compound functions as a PROTAC to induce the degradation of the Androgen Receptor. The molecule simultaneously binds to the Androgen Receptor and the Cereblon E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of the Androgen Receptor, marking it for degradation by the proteasome.

ARD_2585_Mechanism cluster_0 This compound Mediated AR Degradation ARD_2585 This compound Ternary_Complex Ternary Complex (AR - this compound - CRBN) ARD_2585->Ternary_Complex Binds AR Androgen Receptor (AR) (Target Protein) AR->Ternary_Complex Binds CRBN Cereblon (CRBN) E3 Ligase Component CRBN->Ternary_Complex Recruited Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Induces Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_AR Proteasome Proteasome Ub_AR->Proteasome Targeted for Degradation Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degrades

Mechanism of action of this compound as a PROTAC.

Experimental Protocols

The following are detailed protocols for key experiments to analyze the pharmacokinetic and pharmacodynamic properties of this compound.

Protocol 1: In Vitro Androgen Receptor Degradation Assay

This protocol outlines the procedure for determining the DC50 and Dmax of this compound in prostate cancer cell lines using Western blotting.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for AR Degradation A 1. Cell Culture & Plating (e.g., VCaP, LNCaP) B 2. Treatment with this compound (Dose-response, time-course) A->B C 3. Cell Lysis & Protein Quantification B->C D 4. SDS-PAGE & Protein Transfer C->D E 5. Immunoblotting (Primary Ab: anti-AR, anti-GAPDH; Secondary Ab: HRP-conjugated) D->E F 6. Chemiluminescent Detection E->F G 7. Data Analysis (Densitometry, DC50/Dmax calculation) F->G

Experimental workflow for AR degradation assay.

Materials:

  • Prostate cancer cell lines (e.g., VCaP, LNCaP)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle)

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-AR, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture: Culture VCaP or LNCaP cells to 70-80% confluency.

  • Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.01 nM to 1000 nM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Immunoblotting:

    • Incubate the membrane with primary anti-AR antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat immunoblotting for a loading control (e.g., GAPDH).

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize AR band intensity to the loading control. Calculate DC50 and Dmax values.

Protocol 2: Cell Viability Assay

This protocol describes how to determine the IC50 of this compound using a colorimetric cell viability assay.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A 1. Seed Cells in 96-well Plates B 2. Treat with this compound (Serial dilutions) A->B C 3. Incubate for 72-120 hours B->C D 4. Add Viability Reagent (e.g., MTS, MTT) C->D E 5. Incubate and Measure Absorbance D->E F 6. Calculate IC50 E->F

Workflow for determining cell viability (IC50).

Materials:

  • Prostate cancer cell lines

  • 96-well plates

  • This compound

  • Cell viability reagent (e.g., MTS or MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Treatment: After 24 hours, treat cells with a serial dilution of this compound.

  • Incubation: Incubate the plate for 72-120 hours.

  • Reagent Addition: Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

Xenograft_Workflow cluster_workflow In Vivo Xenograft Study Workflow A 1. Implant Prostate Cancer Cells (e.g., VCaP) into Mice B 2. Monitor Tumor Growth A->B C 3. Randomize Mice into Treatment Groups B->C D 4. Daily Oral Dosing (Vehicle, this compound, Control) C->D E 5. Measure Tumor Volume and Body Weight D->E F 6. Euthanize and Collect Tissues (Tumor, Plasma, Organs) E->F G 7. Analyze Endpoints (Tumor Growth Inhibition, Biomarkers) F->G

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting ARD-2585 Degradation Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ARD-2585. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments related to the degradation of the PROTAC® this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an exceptionally potent and orally active Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR). It is a heterobifunctional molecule composed of a ligand that binds to the AR and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing the AR and the E3 ligase into close proximity, this compound induces the ubiquitination and subsequent proteasomal degradation of the AR, offering a promising therapeutic strategy for advanced prostate cancer.

Q2: I'm observing a decrease in this compound activity in my cellular assays over time. What could be the cause?

A decrease in this compound activity over time can be attributed to its degradation under experimental conditions. PROTACs, being complex molecules, can be susceptible to hydrolytic and metabolic degradation. The linker connecting the AR ligand and the Cereblon ligand, as well as the Cereblon ligand itself (a thalidomide derivative), are potential sites of hydrolysis.[1] This degradation can lead to a loss of the bifunctional activity required for AR degradation. It is also crucial to consider the stability of the target protein itself.

Q3: My HPLC-MS analysis of an aged this compound solution shows new, unexpected peaks. What are these likely to be?

The appearance of new peaks in your HPLC-MS analysis likely indicates the formation of degradation products. Based on the structure of this compound and general knowledge of PROTAC stability, these could be:

  • Hydrolysis products: Cleavage of amide bonds within the linker or hydrolysis of the glutarimide ring of the thalidomide-based Cereblon ligand are common degradation pathways for similar PROTACs.[1]

  • Oxidation products: The molecule may be susceptible to oxidation at various positions, particularly if exposed to air and light for extended periods.

To confirm the identity of these peaks, further characterization using high-resolution mass spectrometry (HRMS) and potentially NMR would be necessary.

Q4: How can I minimize the degradation of this compound during my experiments?

To minimize degradation, consider the following best practices:

  • Storage: Store this compound as a solid at -20°C or -80°C, protected from light and moisture. For stock solutions in DMSO, store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Solution Preparation: Prepare fresh working solutions from a frozen stock for each experiment. Avoid prolonged storage of dilute aqueous solutions.

  • pH Control: Be mindful of the pH of your buffers. PROTACs containing thalidomide-based ligands can be more susceptible to hydrolysis at neutral to basic pH.[1]

  • Light Protection: Protect solutions from direct light exposure to prevent photolytic degradation.

Troubleshooting Guides

Problem 1: Inconsistent or No Androgen Receptor (AR) Degradation Observed in Cellular Assays.
Possible Cause Troubleshooting Step
This compound Degradation Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Analyze the stock solution by HPLC-MS to check for the presence of degradation products.
Low Cell Permeability Although this compound is orally bioavailable, suboptimal cell permeability in your specific cell line could be a factor. Consider using a different cell line or optimizing treatment conditions (e.g., serum concentration).
Insufficient E3 Ligase Expression Confirm that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by this compound.
"Hook Effect" At high concentrations, PROTACs can form non-productive binary complexes, leading to reduced degradation. Perform a dose-response experiment over a wide concentration range (e.g., pM to µM) to identify the optimal concentration for degradation.[2]
Rapid Target Resynthesis The rate of AR synthesis in your cells might be outpacing the rate of degradation. Perform a time-course experiment to determine the optimal treatment duration.
Problem 2: High Variability in Quantitative Analysis (e.g., HPLC-MS) of this compound.
Possible Cause Troubleshooting Step
Sample Degradation During Preparation Keep samples on ice and minimize the time between sample preparation and analysis. Ensure the autosampler is cooled.
Adsorption to Vials/Plates Use low-adsorption vials and plates. Pre-condition vials with a concentrated solution of the analyte.
Matrix Effects in LC-MS If analyzing from a complex matrix (e.g., cell lysate, plasma), optimize your sample extraction method (e.g., protein precipitation, solid-phase extraction) to minimize matrix suppression or enhancement.
Inconsistent Pipetting of Viscous DMSO Stocks Ensure proper mixing of DMSO stocks after thawing. Use positive displacement pipettes for highly viscous solutions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours.
  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 2, 8, and 24 hours.
  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store in the dark at room temperature for 2, 8, and 24 hours.
  • Thermal Degradation: Incubate the solid compound and the stock solution at 80°C for 24, 48, and 72 hours.
  • Photolytic Degradation: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

3. Sample Analysis:

  • At each time point, neutralize the acidic and basic samples.
  • Analyze all samples by a stability-indicating HPLC-UV-MS method.
  • A control sample (unstressed this compound) should be analyzed alongside the stressed samples.

4. Data Analysis:

  • Calculate the percentage of this compound remaining.
  • Identify and quantify the major degradation products.
  • Determine the mass balance to account for all components.

Protocol 2: Stability-Indicating HPLC-MS Method for this compound

This protocol provides a starting point for developing an HPLC-MS method to separate this compound from its potential degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS Detection Electrospray Ionization (ESI) in positive mode
MS Scan Mode Full scan and/or Selected Ion Monitoring (SIM) for the m/z of this compound and potential degradants

Data Presentation

Table 1: Illustrative Forced Degradation Data for a PROTAC Molecule

This table presents hypothetical data to illustrate the expected outcomes of a forced degradation study. Actual results for this compound may vary.

Stress Condition Duration This compound Remaining (%) Major Degradant 1 (%) Major Degradant 2 (%) Mass Balance (%)
0.1 M HCl, 60°C 24h85.210.53.198.8
0.1 M NaOH, 60°C 24h78.915.34.598.7
3% H₂O₂, RT 24h92.15.81.299.1
80°C (Solid) 72h98.5Not DetectedNot Detected99.5
Photolysis ICH Q1B95.33.5Not Detected98.8

Visualizations

ARD_2585_Mechanism ARD2585 This compound AR Androgen Receptor (AR) ARD2585->AR binds CRBN Cereblon (CRBN) E3 Ligase ARD2585->CRBN binds TernaryComplex Ternary Complex (AR-ARD2585-CRBN) AR->TernaryComplex CRBN->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb induces Ub Ubiquitin Ub->PolyUb E1, E2, E3 Proteasome 26S Proteasome PolyUb->Proteasome recognized by Degradation AR Degradation Proteasome->Degradation leads to

Caption: Mechanism of action of this compound leading to AR degradation.

Troubleshooting_Workflow Start Inconsistent/No AR Degradation Check_Compound Check this compound Integrity (Fresh stock, HPLC-MS) Start->Check_Compound Check_Assay Review Assay Conditions Start->Check_Assay Degraded Degradation Products Detected? Check_Compound->Degraded Check_Conc Optimize Concentration (Hook Effect) Check_Assay->Check_Conc No_Degradation No Degradation Degraded->No_Degradation No Yes_Degradation Degradation Detected Degraded->Yes_Degradation Yes Use_Fresh Use Freshly Prepared this compound Yes_Degradation->Use_Fresh Use_Fresh->Check_Assay Check_Time Optimize Incubation Time Check_Conc->Check_Time Check_Cells Verify Cell Line (AR & CRBN expression) Check_Time->Check_Cells Result Consistent AR Degradation Check_Cells->Result

Caption: Troubleshooting workflow for inconsistent this compound activity.

Potential_Degradation_Pathway ARD2585 This compound Hydrolysis Hydrolysis (Acid/Base) ARD2585->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) ARD2585->Oxidation Product1 Cleaved Linker Products Hydrolysis->Product1 Product2 Hydrolyzed Cereblon Ligand Hydrolysis->Product2 Product3 Oxidized this compound Oxidation->Product3 Inactive Loss of Bifunctional Activity Product1->Inactive Product2->Inactive Product3->Inactive

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Optimizing ARD-2585 Concentration for Maximum Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of ARD-2585, a potent and orally active PROTAC degrader of the Androgen Receptor (AR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a heterobifunctional proteolysis-targeting chimera (PROTAC). It is designed to selectively target the Androgen Receptor (AR) for degradation. Structurally, it consists of a ligand that binds to the AR and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of AR, marking it for degradation by the 26S proteasome. This mechanism of action aims to overcome resistance to traditional AR antagonists in conditions like metastatic castration-resistant prostate cancer (mCRPC).[1]

Q2: In which cell lines is this compound effective?

A2: this compound has demonstrated high potency in prostate cancer cell lines with AR gene amplification, such as VCaP, and in cell lines with AR mutations, like LNCaP.[2][3][4][5] It is crucial to verify the expression of both AR and Cereblon in your cell line of interest for optimal activity.

Q3: What is the optimal concentration range for this compound?

A3: The optimal concentration of this compound is cell line-dependent and should be determined empirically. However, published data indicates that this compound can achieve significant AR degradation at sub-nanomolar to low nanomolar concentrations.[2][3][4][5] It is recommended to perform a dose-response experiment starting from as low as 0.01 nM up to 1000 nM to determine the optimal concentration for your specific experimental setup.

Q4: How long does it take for this compound to degrade the Androgen Receptor?

A4: The degradation kinetics of this compound are relatively rapid. Significant degradation of the AR can be observed as early as a few hours after treatment. For initial experiments, a time course of 3, 6, 12, and 24 hours is recommended to identify the optimal treatment duration for achieving maximum degradation (Dmax).

Q5: What are the recommended storage and handling conditions for this compound?

A5: this compound should be stored as a lyophilized powder at -20°C for long-term stability. For experimental use, prepare a stock solution in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C. When preparing working solutions, it is advisable to do so freshly for each experiment.[6]

Troubleshooting Guides

Problem 1: Suboptimal or No Degradation of Androgen Receptor

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Low expression of Cereblon E3 ligase in the cell line. 1. Verify Cereblon expression levels in your cell line via Western blot or qPCR. 2. If Cereblon expression is low, consider using a different cell line known to have higher expression.
Cell line is resistant to this compound-mediated degradation. 1. Ensure the target, Androgen Receptor, is expressed in your cell line. 2. Some cell lines may have intrinsic resistance mechanisms. Consider testing other AR-positive cell lines.
Incorrect concentration of this compound used. 1. Perform a wide dose-response experiment (e.g., 0.01 nM to 10 µM) to identify the optimal concentration. 2. You may be observing the "hook effect" at higher concentrations (see Troubleshooting Problem 2).
Insufficient incubation time. 1. Perform a time-course experiment (e.g., 3, 6, 12, 24, 48 hours) to determine the optimal degradation time.
Issues with this compound compound. 1. Ensure the compound has been stored correctly and is not degraded. 2. Verify the purity and identity of your this compound stock.
Problems with the Western blot protocol. 1. Optimize your Western blot protocol for AR detection. Ensure efficient protein transfer and use a validated primary antibody for AR. 2. Include a positive control cell lysate known to express AR.
Problem 2: The "Hook Effect" - Decreased Degradation at High Concentrations

Possible Causes & Solutions

The "hook effect" is a common phenomenon with PROTACs where degradation efficiency decreases at high concentrations. This is due to the formation of non-productive binary complexes (this compound-AR or this compound-Cereblon) which compete with the formation of the productive ternary complex (AR-ARD-2585-Cereblon).

Troubleshooting Steps
1. Confirm the Hook Effect: Perform a detailed dose-response curve with a broad range of concentrations, including several points at the higher end (e.g., 100 nM, 500 nM, 1 µM, 5 µM, 10 µM). A bell-shaped curve is indicative of the hook effect.
2. Determine the Optimal Concentration: From the dose-response curve, identify the concentration that gives the maximum degradation (Dmax). This is your optimal concentration for future experiments.
3. Operate at or Below Dmax: For subsequent experiments, use this compound at concentrations at or below the determined Dmax to ensure you are in the optimal degradation window.
Problem 3: Potential Off-Target Effects

Possible Causes & Solutions

Control Experiment Purpose
Use a negative control compound. Synthesize or obtain an inactive epimer of this compound that does not bind to Cereblon but still binds to AR. This control should not induce AR degradation.
Pre-treat with a competitive Cereblon ligand. Pre-incubating cells with a high concentration of a Cereblon ligand (e.g., thalidomide or lenalidomide) should block the degradation of AR by this compound.
Pre-treat with a proteasome inhibitor. Pre-treating cells with a proteasome inhibitor (e.g., MG132) should prevent the degradation of AR, leading to the accumulation of ubiquitinated AR.
Perform global proteomics. To identify potential off-target proteins that are degraded by this compound, perform mass spectrometry-based proteomic analysis of cells treated with this compound versus a vehicle control.

Data Presentation

Table 1: In Vitro Potency of this compound in Prostate Cancer Cell Lines

Cell LineAR StatusDC50 (nM)Dmax (%)IC50 (nM)
VCaPAR Gene Amplification≤ 0.1>98%1.5
LNCaPT878A AR Mutation≤ 0.1>95%16.2

Data synthesized from published studies.[2][3][4][5] DC50 is the concentration for 50% maximal degradation. Dmax is the maximal degradation. IC50 is the concentration for 50% inhibition of cell growth.

Experimental Protocols

Protocol 1: Western Blot for AR Degradation
  • Cell Seeding and Treatment: Seed VCaP or LNCaP cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM) or a vehicle control (DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against AR (and a loading control like GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the AR protein levels relative to the loading control.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
  • Cell Treatment and Lysis: Treat cells with an optimal concentration of this compound (or vehicle control) for a short duration (e.g., 2-4 hours) to capture the transient ternary complex. Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G beads.

    • Incubate the pre-cleared lysates with an antibody against AR or Cereblon overnight at 4°C. A non-specific IgG should be used as a negative control.

    • Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting for the presence of AR, Cereblon, and other components of the E3 ligase complex (e.g., DDB1). An increased co-precipitation of Cereblon with AR in the presence of this compound indicates the formation of the ternary complex.

Mandatory Visualizations

ARD_2585_Mechanism ARD_2585 This compound AR Androgen Receptor (AR) Target Protein ARD_2585->AR Binds CRBN Cereblon (CRBN) E3 Ligase ARD_2585->CRBN Recruits Ternary_Complex AR - this compound - CRBN Ternary Complex AR->Ternary_Complex CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation AR Degradation Proteasome->Degradation Mediates

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_0 Phase 1: Optimization cluster_1 Phase 2: Validation cluster_2 Phase 3: Downstream Analysis Dose_Response Dose-Response Curve (0.01 nM - 10 µM) Time_Course Time-Course Analysis (3h, 6h, 12h, 24h) Dose_Response->Time_Course Determine optimal time Western_Blot Western Blot for AR Degradation Time_Course->Western_Blot Use optimal concentration & time Co_IP Co-IP for Ternary Complex Formation Western_Blot->Co_IP Controls Negative & Positive Control Experiments Co_IP->Controls Cell_Viability Cell Viability Assays Controls->Cell_Viability Proteomics Global Proteomics for Off-Target Analysis Cell_Viability->Proteomics

Caption: Experimental workflow for this compound.

Troubleshooting_Tree Start Suboptimal AR Degradation Check_Concentration Perform Wide Dose-Response Start->Check_Concentration Hook_Effect Hook Effect Observed? Check_Concentration->Hook_Effect Optimize_Conc Use Concentration at Dmax Hook_Effect->Optimize_Conc Yes No_Hook No Hook Effect Hook_Effect->No_Hook No Problem_Solved Problem Resolved Optimize_Conc->Problem_Solved Check_Time Perform Time-Course No_Hook->Check_Time Check_Controls Run Control Experiments (CRBN ligand, Proteasome inhibitor) Check_Time->Check_Controls Check_Cell_Line Verify AR & CRBN Expression Check_Controls->Check_Cell_Line Further_Investigation Further Investigation Needed Check_Cell_Line->Further_Investigation

Caption: Troubleshooting decision tree.

References

Technical Support Center: ARD-2585 Immunoassay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying ARD-2585, a potent PROTAC degrader of the androgen receptor. A key focus of this guide is understanding and mitigating the high-dose hook effect, a common issue in sandwich immunoassays that can lead to erroneously low results.

Frequently Asked Questions (FAQs)

Q1: What is the hook effect and why is it a concern when measuring this compound?

A1: The hook effect, also known as the prozone phenomenon, is a type of interference in immunoassays that leads to falsely low measurements at very high concentrations of the analyte (in this case, this compound).[1][2][3] This is a significant concern as it can cause a gross underestimation of the this compound concentration in a sample, potentially leading to incorrect interpretations of experimental data.[1][4] This phenomenon is most prevalent in one-step sandwich immunoassays.[1][2]

Q2: What is the mechanism behind the hook effect?

A2: In a typical sandwich immunoassay, the analyte (this compound) is "sandwiched" between a capture antibody immobilized on a solid surface and a detection antibody that is labeled for signal generation. However, when the concentration of this compound is excessively high, both the capture and detection antibodies become saturated.[2][4] This saturation prevents the formation of the antibody-analyte-antibody sandwich. Instead, free analyte binds to either the capture or the detection antibody separately. During the washing steps, the unbound detection antibodies (which may be bound to free analyte) are washed away, resulting in a lower signal and a falsely low concentration reading.[4]

Q3: How can I determine if my this compound assay is affected by the hook effect?

A3: A key indicator of the hook effect is obtaining a result that is unexpectedly low, especially when a high concentration of this compound is anticipated.[5] The most reliable method to confirm a suspected hook effect is to perform a serial dilution of the sample.[4][6] If the measured concentration of the diluted sample, when multiplied by the dilution factor, is significantly higher than the measurement of the undiluted sample, the hook effect is likely present.[4]

Q4: What are the primary methods to avoid or mitigate the hook effect in my this compound assay?

A4: The two primary strategies to prevent the hook effect are:

  • Sample Dilution: This is the most common and effective method.[1][7] By diluting the sample, the analyte concentration is brought into the optimal range of the assay, allowing for the proper formation of the sandwich complex.[8]

  • Two-Step Assay Protocol: In a two-step assay, the sample containing this compound is first incubated with the capture antibody. After a wash step to remove unbound analyte, the detection antibody is added.[1] This separation of incubation steps prevents the simultaneous saturation of both antibodies by excess analyte.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to the hook effect in your this compound immunoassay.

Problem: Unexpectedly Low this compound Concentration Measured

Possible Cause Recommended Action
High-Dose Hook Effect Perform a serial dilution of the sample (e.g., 1:10, 1:100, 1:1000) and re-assay. If the calculated concentration from a diluted sample is significantly higher, the presence of the hook effect is confirmed.
Reagent Issues Ensure that all assay reagents, including antibodies and standards, are within their expiration dates and have been stored correctly.[9] Prepare fresh substrate solutions for each experiment.[9]
Procedural Errors Review the assay protocol for any deviations. Ensure accurate pipetting and consistent incubation times and temperatures.[9]
Instrument Malfunction Verify that the plate reader is functioning correctly and is set to the appropriate wavelength for the substrate used in the assay.

Experimental Protocols

Protocol for Serial Dilution to Test for the Hook Effect

This protocol outlines the steps to perform a serial dilution of a sample suspected of exhibiting the hook effect.

Materials:

  • Sample with suspected high concentration of this compound

  • Assay-specific diluent buffer

  • Micropipettes and sterile, low-retention pipette tips

  • Microcentrifuge tubes or a 96-well dilution plate

Procedure:

  • Label a series of microcentrifuge tubes or wells in a dilution plate (e.g., Undiluted, 1:10, 1:100, 1:1000).

  • Add 90 µL of the assay diluent buffer to the tubes labeled 1:10, 1:100, and 1:1000.

  • Add 100 µL of the sample to the "Undiluted" tube.

  • Transfer 10 µL of the undiluted sample to the "1:10" tube. Mix thoroughly by gentle pipetting.

  • Using a fresh pipette tip, transfer 10 µL from the "1:10" dilution to the "1:100" tube. Mix thoroughly.

  • Using a fresh pipette tip, transfer 10 µL from the "1:100" dilution to the "1:1000" tube. Mix thoroughly.

  • Analyze the undiluted sample and all dilutions according to the standard this compound immunoassay protocol.

  • Calculate the concentration of this compound in the original sample for each dilution by multiplying the measured concentration by the corresponding dilution factor.

Data Interpretation:

Dilution Measured Concentration (ng/mL) Dilution Factor Calculated Original Concentration (ng/mL)
Undiluted1501150
1:10250102500
1:100301003000
1:10003.510003500

In the example table above, the calculated concentration increases with dilution, indicating a hook effect in the undiluted and 1:10 diluted samples. The most accurate estimation of the original concentration would be derived from the higher dilutions (1:100 and 1:1000) that fall within the linear range of the assay.

Visualizing the Hook Effect and Mitigation Strategies

Mechanism of the Hook Effect

HookEffect cluster_normal Normal Concentration cluster_hook High Concentration (Hook Effect) C_Ab1 Capture Ab Analyte1 This compound C_Ab1->Analyte1 Sandwich1 Sandwich Complex (Signal) D_Ab1 Detection Ab Analyte1->D_Ab1 C_Ab2 Capture Ab Analyte2a This compound C_Ab2->Analyte2a Saturated NoSandwich No Sandwich (Low Signal) Analyte2b This compound D_Ab2 Detection Ab D_Ab2->Analyte2b Saturated DilutionWorkflow Start Suspected Hook Effect in Sample PrepDilutions Prepare Serial Dilutions (e.g., 1:10, 1:100, 1:1000) Start->PrepDilutions RunAssay Run this compound Immunoassay on all dilutions PrepDilutions->RunAssay Calculate Calculate Original Concentration (Measured Conc. x Dilution Factor) RunAssay->Calculate Compare Compare Calculated Concentrations Calculate->Compare NoHook Concentrations are Consistent (No Hook Effect) Compare->NoHook No Hook Concentration Increases with Dilution (Hook Effect Confirmed) Compare->Hook Yes Report Report Concentration from Highest Valid Dilution Hook->Report TroubleshootingTree Start Unexpectedly Low This compound Result Dilute Perform Serial Dilution and Re-assay Start->Dilute CheckIncrease Does Calculated Concentration Increase with Dilution? Dilute->CheckIncrease HookConfirmed Hook Effect Confirmed. Use Diluted Result. CheckIncrease->HookConfirmed Yes NoHook No Hook Effect Detected CheckIncrease->NoHook No CheckReagents Check Reagent Validity and Storage NoHook->CheckReagents ReagentsOK Reagents Valid CheckReagents->ReagentsOK Yes ReagentsBad Reagents Expired/Improperly Stored. Repeat with New Reagents. CheckReagents->ReagentsBad No CheckProtocol Review Protocol and Execution for Errors ReagentsOK->CheckProtocol ProtocolOK Protocol Followed Correctly CheckProtocol->ProtocolOK Yes ProtocolError Procedural Error Identified. Repeat Assay Correctly. CheckProtocol->ProtocolError No ContactSupport Contact Technical Support ProtocolOK->ContactSupport

References

ARD-2585 solubility issues in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of ARD-2585. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experiments.

Solubility Data

The solubility of this compound has been determined in Dimethyl Sulfoxide (DMSO). Data in other common laboratory solvents is limited, and it is recommended to perform small-scale solubility tests before preparing larger stock solutions. PROTACs like this compound are known for their generally low aqueous solubility due to their high molecular weight and hydrophobicity.

SolventConcentrationMethodNotes
DMSO ≥ 60 mg/mL-General guidance.[1]
DMSO 85 mg/mL (111.36 mM)Requires sonicationThe hygroscopic nature of DMSO can significantly impact solubility; it is recommended to use newly opened DMSO.[2]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in DMSO?

A1: Several factors can affect the dissolution of this compound in DMSO. Ensure you are using a high enough concentration of DMSO, as this compound has a reported solubility of at least 60 mg/mL in this solvent.[1] The use of sonication can aid in dissolution.[2] Also, DMSO is hygroscopic (absorbs moisture from the air), which can reduce its effectiveness as a solvent. It is highly recommended to use a fresh, unopened bottle of anhydrous DMSO for the best results.[2]

Q2: Can I dissolve this compound directly in aqueous buffers like PBS?

A2: Direct dissolution of this compound in aqueous buffers is not recommended. PROTAC molecules, due to their high molecular weight and lipophilicity, generally exhibit very poor aqueous solubility. It is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous experimental medium. Be mindful of potential precipitation upon dilution.

Q3: My this compound precipitates when I dilute my DMSO stock solution into my cell culture medium. What can I do?

A3: This is a common issue. To mitigate precipitation, you can try several approaches:

  • Lower the final concentration: The final concentration of this compound in your aqueous medium may be exceeding its solubility limit.

  • Increase the percentage of DMSO in the final solution: However, be cautious as high concentrations of DMSO can be toxic to cells. It is important to have a vehicle control in your experiments.

  • Use a surfactant or co-solvent: For in vivo studies, formulations often include agents like Tween-80 and PEG300 to improve solubility and stability.[3] Similar strategies can be adapted for in vitro work, but their compatibility with your specific assay must be validated.

Q4: How should I store my this compound stock solution?

A4: Once prepared, it is recommended to aliquot your stock solution into tightly sealed vials to avoid repeated freeze-thaw cycles. For short-term storage (days to weeks), 0-4°C may be suitable. For long-term storage (months to years), -20°C or -80°C is recommended.[1][4] Always protect the solution from light.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound.

G cluster_start cluster_check_solvent Solvent Check cluster_dissolution_method Dissolution Method cluster_dilution_issue Aqueous Dilution cluster_end start Start: this compound Solubility Issue check_solvent Is the primary solvent anhydrous DMSO? start->check_solvent use_new_dmso Use fresh, anhydrous DMSO. check_solvent->use_new_dmso No check_method Are you using mechanical assistance? check_solvent->check_method Yes use_new_dmso->check_method consider_other_solvent Consider alternative organic solvents (perform small-scale tests). use_sonication Apply sonication or vortexing. Gentle warming may also help. check_method->use_sonication No check_precipitation Does precipitation occur upon dilution into aqueous buffer? check_method->check_precipitation Yes use_sonication->check_precipitation lower_concentration Lower the final concentration of this compound. check_precipitation->lower_concentration Yes solution_stable Solution is stable. Proceed with experiment. check_precipitation->solution_stable No modify_vehicle Modify the vehicle: consider co-solvents (e.g., PEG300, Tween-80) if compatible with the experiment. lower_concentration->modify_vehicle end Issue Persists: Contact Technical Support lower_concentration->end modify_vehicle->solution_stable modify_vehicle->end

Caption: Troubleshooting workflow for this compound solubility issues.

Experimental Protocols

Protocol 1: Preparation of a Concentrated DMSO Stock Solution

This protocol details the preparation of a concentrated stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO), new/unopened bottle recommended

    • Sterile microcentrifuge tubes or vials

    • Sonicator bath

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for an 85 mg/mL stock, add 1 mL of DMSO to 85 mg of this compound).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Place the tube in a sonicator bath and sonicate until the solution becomes clear. This may take several minutes. Gentle warming can be applied if necessary, but avoid excessive heat.

    • Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: In Vivo Formulation (Suspension)

This protocol is for preparing a suspended solution of this compound suitable for oral or intraperitoneal injection in animal models.[3]

  • Materials:

    • This compound DMSO stock solution (e.g., 42.5 mg/mL)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80

    • Saline (0.9% NaCl in sterile water)

  • Procedure (for 1 mL of a 4.25 mg/mL suspension):

    • In a sterile tube, add 400 µL of PEG300.

    • To the PEG300, add 100 µL of a 42.5 mg/mL this compound DMSO stock solution and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until uniform.

    • Add 450 µL of saline to bring the total volume to 1 mL.

    • The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

    • This formulation should be prepared fresh on the day of use.

G cluster_workflow In Vivo Suspension Formulation Workflow start Start step1 Prepare 42.5 mg/mL This compound in DMSO start->step1 step2 Add DMSO stock to PEG300 (1:4 ratio) step1->step2 step3 Add Tween-80 step2->step3 step4 Add Saline step3->step4 end Final Suspension (4.25 mg/mL) step4->end

Caption: Workflow for preparing an in vivo suspension of this compound.

Protocol 3: In Vivo Formulation (Clear Solution)

This protocol describes the preparation of a clear solution of this compound using a cyclodextrin-based formulation.[3]

  • Materials:

    • This compound DMSO stock solution (e.g., 42.5 mg/mL)

    • 20% SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) in Saline

  • Procedure (for 1 mL of a ≥ 4.25 mg/mL clear solution):

    • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

    • In a sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution.

    • Add 100 µL of a 42.5 mg/mL this compound DMSO stock solution.

    • Mix thoroughly until a clear solution is obtained.

    • The final solvent composition will be 10% DMSO and 90% (20% SBE-β-CD in Saline).

    • This formulation should be prepared fresh on the day of use.

References

Cell viability assay issues with ARD-2585 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guides and FAQs for Cell Viability Assays

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with cell viability assays during treatment with ARD-2585. The following information is intended to help troubleshoot common problems and ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR).[1][2][3] It is a bifunctional molecule that binds to both the AR and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the AR by the proteasome.[3][4] This mechanism of action makes it a promising therapeutic agent for advanced prostate cancer, particularly in cases of resistance to traditional AR antagonists.[3][4]

Q2: I'm observing lower than expected cell viability with this compound in my MTT/XTT assay, even at concentrations where I don't see significant cell death under the microscope. What could be the cause?

This is a common issue when working with complex small molecules. The discrepancy likely stems from interference with the assay chemistry itself rather than actual cytotoxicity. Tetrazolium-based assays like MTT, XTT, and WST rely on the reduction of a tetrazolium salt to a colored formazan product by cellular dehydrogenases.[5][6] Compounds with intrinsic reducing potential can directly reduce the tetrazolium salt, leading to false signals. Conversely, a compound might interfere with the enzymatic activity required for this reduction, leading to an underestimation of cell viability.[7]

Q3: Can the color of this compound or its solubility in my assay medium affect the results of colorimetric assays?

Yes, the physicochemical properties of a test compound can interfere with colorimetric assays. If this compound has a color that absorbs light at the same wavelength as the formazan product (typically 570 nm for MTT), it can lead to artificially high background readings. It is crucial to include a "compound only" control (media with this compound but no cells) to account for this. Poor solubility can also be an issue, as precipitates can scatter light and affect absorbance readings.

Q4: Are there alternative cell viability assays that are less prone to interference by compounds like this compound?

Yes, several alternative assays are available that measure different markers of cell viability and may be less susceptible to the types of interference seen with tetrazolium-based assays.[8][9] A highly recommended alternative is an ATP-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[9][10][11] These assays measure the ATP present in metabolically active cells, which is a direct indicator of cell viability.[10][11] Other alternatives include protease-based viability assays and direct cell counting methods like the Trypan Blue exclusion assay.[8]

Troubleshooting Guide

Issue 1: Inconsistent or Non-Reproducible Results
  • Possible Cause: Variability in cell seeding density, compound concentration, or incubation times.

    • Troubleshooting Steps:

      • Ensure a homogenous single-cell suspension before seeding to avoid clumps and uneven cell distribution.[12]

      • Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.

      • Prepare fresh dilutions of this compound for each experiment from a validated stock solution.

      • Standardize incubation times for both drug treatment and assay reagent exposure.

Issue 2: High Background Signal in "Compound Only" Control Wells
  • Possible Cause: Direct reduction of the assay reagent by this compound or intrinsic absorbance of the compound.

    • Troubleshooting Steps:

      • Run a control plate with various concentrations of this compound in cell-free media to assess its direct effect on the assay reagent.

      • If direct reduction is confirmed, subtract the background absorbance/fluorescence from the values obtained in the wells with cells.

      • If the interference is significant, consider switching to an orthogonal assay method (e.g., an ATP-based assay).[7]

Issue 3: Discrepancy Between Assay Results and Visual Observation of Cell Health
  • Possible Cause: this compound may be altering cellular metabolism without inducing cell death, leading to a decrease in the signal from metabolic assays (MTT, XTT, resazurin).

    • Troubleshooting Steps:

      • Use a secondary, non-metabolic assay to confirm cell viability. The Trypan Blue exclusion assay, while manual, provides a direct measure of membrane integrity.[8]

      • An ATP-based assay like CellTiter-Glo® is an excellent alternative as it measures a different aspect of metabolic health.[10][11]

      • Consider a real-time cell viability assay to monitor the effects of this compound over time.[8]

Data Presentation

Table 1: Reported Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines

Cell LineAR StatusIC50 (nM)Assay Type
VCaPAR Gene Amplification1.5WST-8
LNCaPAR Mutation (T878A)16.2WST-8

Data extracted from literature.[3][13]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on metabolic activity.[5][14][15][16]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Add various concentrations of this compound to the wells. Include vehicle-only (e.g., DMSO) and untreated controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[14] Add 10 µL of the MTT stock solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol provides a more robust alternative to the MTT assay, measuring ATP as a marker of cell viability.[10][17][18][19]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Reagent Preparation: Thaw the CellTiter-Glo® buffer and lyophilized substrate and allow them to come to room temperature. Reconstitute the reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[17][18]

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[17][18]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17][18]

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

Visualizations

ARD_2585_Mechanism cluster_cell Cell ARD_2585 This compound Ternary_Complex Ternary Complex (AR-ARD-2585-E3) ARD_2585->Ternary_Complex Binds AR Androgen Receptor (AR) AR->Ternary_Complex Degradation Degradation AR->Degradation Targeted for E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Proteasome Proteasome Proteasome->Degradation Mediates Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ubiquitination->AR Tags AR

Caption: Mechanism of action of this compound as a PROTAC AR degrader.

Viability_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compound Add this compound & Controls Incubate_Overnight->Add_Compound Incubate_Treatment Incubate (24-72h) Add_Compound->Incubate_Treatment Add_Reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) Incubate_Treatment->Add_Reagent Incubate_Assay Incubate (10min - 4h) Add_Reagent->Incubate_Assay Read_Plate Read Plate (Absorbance/Luminescence) Incubate_Assay->Read_Plate Analyze_Data Analyze Data Read_Plate->Analyze_Data

Caption: General experimental workflow for a cell viability assay.

Troubleshooting_Tree Issue Inaccurate Viability Results? Check_Controls Run 'Compound Only' Control Issue->Check_Controls Optimize_Protocol Optimize Assay Protocol (Seeding, Incubation) Issue->Optimize_Protocol Inconsistent Results Interference Interference Detected? Check_Controls->Interference Subtract_BG Subtract Background Interference->Subtract_BG Yes No_Interference No Interference Interference->No_Interference No Switch_Assay Switch to Orthogonal Assay (e.g., ATP-based) Subtract_BG->Switch_Assay If interference is high Check_Metabolism Consider Metabolic Effects No_Interference->Check_Metabolism Confirm_Viability Confirm with Direct Count (e.g., Trypan Blue) Check_Metabolism->Confirm_Viability

Caption: Decision tree for troubleshooting cell viability assay issues.

References

Technical Support Center: ARD-2585 In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers using ARD-2585 in in vitro experiments. Our goal is to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

General Product Information

Q1: What is this compound and how does it work?

This compound is a highly potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR).[1][2][3][4] It is a bifunctional molecule that binds to both the Androgen Receptor and the E3 ubiquitin ligase cereblon.[2] This binding event forms a ternary complex, leading to the ubiquitination of the AR and its subsequent degradation by the proteasome.[5] This mechanism of action makes this compound a promising therapeutic agent for advanced prostate cancer.[1][2][4]

Q2: What are the recommended cell lines for studying this compound?

This compound has been shown to be effective in prostate cancer cell lines that express the Androgen Receptor. The most commonly used and well-characterized cell lines are:

  • VCaP: This cell line exhibits AR gene amplification and is highly sensitive to this compound.[1][2][4]

  • LNCaP: This cell line carries a mutation in the AR gene (T878A) and is also sensitive to this compound, though generally to a lesser extent than VCaP cells.[1][2][4]

The choice of cell line may impact the observed potency of this compound.

Q3: How should I store and handle this compound?

For optimal stability, this compound should be stored as a solid at -20°C for the long term (months to years) or at 4°C for the short term (days to weeks).[6] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[7] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[7]

Troubleshooting Inconsistent Results

Q4: My DC₅₀/IC₅₀ values for this compound are inconsistent between experiments. What are the potential causes?

Inconsistent potency values can arise from several factors. Here are some key areas to investigate:

  • The "Hook Effect": At very high concentrations, PROTACs can exhibit reduced efficacy, a phenomenon known as the "hook effect".[5][8][9] This occurs because the bifunctional molecule independently binds to the target protein and the E3 ligase, preventing the formation of the productive ternary complex. If your dose-response curve shows a decline in activity at higher concentrations, you may be observing the hook effect. To address this, it is crucial to test a wide range of concentrations, including lower doses, to accurately determine the optimal concentration for degradation.

  • Cell Passaging and Health: The passage number and overall health of your cells can significantly impact their response to treatment. Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase at the time of the experiment.

  • Compound Dilution and Stability: Ensure accurate and consistent preparation of your this compound dilutions for each experiment. As stock solutions can degrade over time, using freshly prepared dilutions is recommended.

  • Assay Conditions: Variations in cell seeding density, incubation times, and reagent concentrations can all contribute to inconsistent results. Standardizing these parameters across experiments is critical.

Q5: I am not observing the expected level of Androgen Receptor (AR) degradation with this compound in my Western Blots. What should I check?

Several factors can lead to suboptimal AR degradation in a Western Blot experiment:

  • Suboptimal this compound Concentration: As mentioned in the previous question, both too low and too high (due to the hook effect) concentrations of this compound can result in poor degradation. Perform a dose-response experiment to identify the optimal concentration.

  • Incorrect Incubation Time: The kinetics of protein degradation can vary. It is advisable to perform a time-course experiment (e.g., 3, 6, 12, 24 hours) to determine the optimal treatment duration for maximal AR degradation.[7]

  • Lysate Preparation: Ensure that your lysis buffer contains protease and phosphatase inhibitors to prevent protein degradation during sample preparation.[10][11] Incomplete cell lysis can also lead to inaccurate results.

  • Western Blotting Technique: Inefficient protein transfer, improper antibody dilutions, or inadequate blocking can all contribute to weak or no signal.[12][13][14] Refer to our detailed Western Blot protocol for best practices.

Q6: I am observing high background or non-specific bands in my Western Blots for AR. How can I resolve this?

High background and non-specific bands can obscure your results. Here are some troubleshooting tips:

  • Blocking: Ensure you are using an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and that the blocking step is performed for a sufficient duration (e.g., 1 hour at room temperature).[13][14]

  • Antibody Concentrations: Optimize the concentrations of both your primary and secondary antibodies. High antibody concentrations can lead to non-specific binding.

  • Washing Steps: Increase the number and/or duration of your wash steps to remove unbound antibodies.

  • Sample Purity: Ensure your cell lysates are free of contaminants that might interfere with the assay.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound in key prostate cancer cell lines.

Cell LineAssay TypeParameterValue (nM)Reference
VCaPDegradationDC₅₀≤0.1[1][2][4]
VCaPCell Growth InhibitionIC₅₀1.5[1][2][4]
LNCaPDegradationDC₅₀≤0.1[1][2][4]
LNCaPCell Growth InhibitionIC₅₀16.2[1][2][4]

Experimental Protocols

Protocol 1: Western Blotting for Androgen Receptor (AR) Degradation

This protocol outlines the steps to assess the degradation of AR in response to this compound treatment.

  • Cell Seeding and Treatment:

    • Seed VCaP or LNCaP cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of this compound concentrations (e.g., 0.01 nM to 1000 nM) for the desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against AR overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection:

    • Add an ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

    • Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Protocol 2: Cell Viability Assay

This protocol can be used to determine the effect of this compound on cell proliferation.

  • Cell Seeding:

    • Seed VCaP or LNCaP cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound. Include a vehicle control.

  • Incubation:

    • Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified incubator.

  • Viability Assessment:

    • Add a cell viability reagent (e.g., MTS or CellTiter-Glo) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

  • Data Acquisition:

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC₅₀ value.

Visualizations

Mechanism of Action of this compound cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation This compound This compound Ternary Complex AR-ARD-2585-Cereblon This compound->Ternary Complex Androgen Receptor (AR) Androgen Receptor (AR) Androgen Receptor (AR)->Ternary Complex Cereblon (E3 Ligase) Cereblon (E3 Ligase) Cereblon (E3 Ligase)->Ternary Complex Ubiquitinated AR Ub-AR Ternary Complex->Ubiquitinated AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated AR Proteasome Proteasome Ubiquitinated AR->Proteasome Degradation Degraded AR Proteasome->Degraded AR

Caption: Mechanism of this compound-mediated AR degradation.

Troubleshooting Inconsistent this compound Results Inconsistent Results Inconsistent Results Check Dose-Response Curve Check Dose-Response Curve Inconsistent Results->Check Dose-Response Curve Hook Effect Observed? Hook Effect Observed? Check Dose-Response Curve->Hook Effect Observed? Use Lower Concentrations Use Lower Concentrations Hook Effect Observed?->Use Lower Concentrations Yes Review Assay Conditions Review Assay Conditions Hook Effect Observed?->Review Assay Conditions No Cell Health/Passage Cell Health/Passage Review Assay Conditions->Cell Health/Passage Compound Handling Compound Handling Review Assay Conditions->Compound Handling Standardize Protocol Standardize Protocol Cell Health/Passage->Standardize Protocol Compound Handling->Standardize Protocol

Caption: A workflow for troubleshooting inconsistent results.

Experimental Workflow for this compound Start Start Cell Culture Seed and Culture Cells (VCaP or LNCaP) Start->Cell Culture Treatment Treat with this compound (Dose-Response and Time-Course) Cell Culture->Treatment Harvest Harvest Cells for Analysis Treatment->Harvest Western Blot Western Blot for AR Degradation Harvest->Western Blot Cell Viability Assay Cell Viability Assay (IC50) Harvest->Cell Viability Assay Data Analysis Analyze and Interpret Results Western Blot->Data Analysis Cell Viability Assay->Data Analysis End End Data Analysis->End

Caption: A general experimental workflow for this compound.

References

Technical Support Center: Addressing Enzalutamide Resistance in Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding resistance to Enzalutamide, a second-generation androgen receptor (AR) inhibitor used in the treatment of prostate cancer.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Enzalutamide?

Enzalutamide is a competitive androgen receptor (AR) inhibitor. It acts at multiple points in the AR signaling pathway by:

  • Inhibiting the binding of androgens (like testosterone and dihydrotestosterone) to the AR.[1][2][3]

  • Preventing the nuclear translocation of the activated AR.[1][4]

  • Impairing the binding of the AR to DNA, which ultimately blocks the transcription of androgen-responsive genes that promote cancer cell growth and survival.[1][3][4]

Q2: What are the major mechanisms by which prostate cancer cells develop resistance to Enzalutamide?

Resistance to Enzalutamide is multifaceted and can be broadly categorized into AR-dependent and AR-independent mechanisms.[5][6]

  • AR-Dependent Mechanisms:

    • AR Gene Amplification: Increased copies of the AR gene lead to overexpression of the AR protein, which can overwhelm the inhibitory effects of Enzalutamide.[5][6][7]

    • AR Mutations: Point mutations in the ligand-binding domain of the AR can alter its structure, reducing Enzalutamide's binding affinity or even converting it into an agonist.

    • AR Splice Variants (AR-Vs): The expression of truncated AR variants, such as AR-V7, that lack the ligand-binding domain, allows for constitutive AR signaling even in the presence of Enzalutamide.[7][8][9]

  • AR-Independent (Bypass) Mechanisms:

    • Glucocorticoid Receptor (GR) Upregulation: Increased expression of the glucocorticoid receptor can activate a significant portion of the AR target genes, providing a bypass pathway for cell survival.[7][8][10][11]

    • Activation of Alternative Signaling Pathways: Upregulation of other oncogenic pathways, such as PI3K/AKT, Wnt/β-catenin, and MAPK, can drive cancer cell proliferation independently of AR signaling.[5][8][12][13]

    • Lineage Plasticity: Prostate cancer cells can undergo a phenotypic switch, for example, to a neuroendocrine-like state, which reduces their dependence on the AR pathway for survival.[7][8][9]

Q3: How can I establish an Enzalutamide-resistant prostate cancer cell line in the lab?

Enzalutamide-resistant cell lines can be developed by continuous, long-term exposure of a parental, sensitive cell line (e.g., LNCaP or C4-2B) to gradually increasing concentrations of Enzalutamide. The process typically involves:

  • Determining the initial IC50 of Enzalutamide for the parental cell line.[14]

  • Culturing the cells in media containing Enzalutamide at a concentration around the IC50.

  • Incrementally increasing the Enzalutamide concentration over several months as the cells adapt and become resistant.[14][15]

  • Periodically verifying the resistant phenotype by comparing the IC50 of the resistant subclone to the parental cell line.[14][15]

Troubleshooting Experimental Issues

This guide addresses common problems encountered during the experimental investigation of Enzalutamide resistance.

Observed Problem Potential Cause Recommended Solution
Cell Viability Assay (MTT/MTS): Inconsistent or unexpected IC50 values for Enzalutamide.Cell passage number is too high, leading to altered phenotype.Use cells within a consistent and low passage number range. Periodically restart cultures from frozen stocks.
Contamination of cell culture (e.g., mycoplasma).Regularly test cultures for contamination.
Inconsistent cell seeding density.Ensure a uniform single-cell suspension and accurate cell counting before seeding plates.
Western Blot: Weak or no signal for Androgen Receptor (AR).Low AR expression in the chosen cell line.Confirm AR expression levels in your cell line (e.g., LNCaP are AR-positive, while PC-3 and DU-145 have low to no expression). Use a positive control lysate.
Inefficient protein extraction.Use a lysis buffer appropriate for nuclear proteins (e.g., RIPA buffer) and include protease inhibitors.[4][7]
Suboptimal antibody concentration or incubation time.Titrate the primary antibody concentration and consider an overnight incubation at 4°C to increase signal.[1]
Western Blot: Multiple non-specific bands when probing for AR.Primary or secondary antibody concentration is too high.Reduce the antibody concentrations and/or incubation times.
Inadequate blocking of the membrane.Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of non-fat milk).[1]
Insufficient washing.Increase the number and duration of washes with a buffer containing a detergent like Tween-20.
Co-Immunoprecipitation (Co-IP): Failure to pull down the interacting protein ("prey").The protein-protein interaction is weak or transient.Use a gentle lysis buffer (e.g., with non-ionic detergents like NP-40) to preserve the interaction. Perform all steps at 4°C. Consider in-cell crosslinking before lysis.[4][10]
The antibody is blocking the interaction site.Use an antibody that targets a different epitope on the "bait" protein.[10]
Lysis buffer is too harsh.Avoid strong ionic detergents like SDS in your lysis buffer. A non-denaturing lysis buffer is often preferred for Co-IP.[4][8]
Co-Immunoprecipitation (Co-IP): High background with non-specific proteins.Insufficient washing of the beads after incubation with lysate.Increase the number of washes and/or the stringency of the wash buffer (e.g., by slightly increasing the detergent concentration).
Lysate was not pre-cleared.Incubate the cell lysate with beads alone before adding the primary antibody to remove proteins that non-specifically bind to the beads.

Summary of Resistance Mechanisms and Their Effects

Resistance Mechanism Molecular Change Effect on AR Signaling Experimental Readout
AR Amplification Increased AR gene copy numberAR protein overexpressionHigher AR protein levels on Western Blot; Increased AR signal in FISH
AR Splice Variants Expression of truncated AR (e.g., AR-V7)Constitutively active, ligand-independent signalingDetection of lower molecular weight AR-V7 band on Western Blot
GR Upregulation Increased GR protein expressionBypass of AR blockade by activating AR target genesIncreased GR protein levels on Western Blot
PI3K/AKT Pathway Activation Increased phosphorylation of AKTAR-independent pro-survival signalingHigher p-AKT levels on Western Blot
Wnt/β-catenin Pathway Activation Increased nuclear β-cateninAR-independent cell proliferationIncreased β-catenin and its target gene expression (e.g., c-Myc)

Key Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of Enzalutamide on prostate cancer cells in a 96-well format.

Materials:

  • Prostate cancer cells (e.g., LNCaP, C4-2B)

  • Complete culture medium

  • Enzalutamide stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.[14]

  • Drug Treatment: Prepare serial dilutions of Enzalutamide in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO at the same concentration as the highest Enzalutamide dose).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until a purple precipitate is visible.[9][14]

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of blank wells (medium only). Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the Enzalutamide concentration to determine the IC50 value.

Western Blot for Androgen Receptor (AR) and AR-V7

This protocol outlines the detection of full-length AR (~110 kDa) and the AR-V7 splice variant (~80 kDa) in prostate cancer cell lysates.

Materials:

  • Cell lysates from prostate cancer cells

  • RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-AR, anti-AR-V7)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer with protease inhibitors. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane. Confirm transfer using Ponceau S staining.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-AR, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL detection reagent to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Co-Immunoprecipitation (Co-IP) for AR-Interacting Proteins

This protocol is for isolating AR and its binding partners from prostate cancer cell lysates.

Materials:

  • Cell lysates from prostate cancer cells

  • Non-denaturing IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors

  • Anti-AR antibody (IP-grade)

  • Isotype control IgG

  • Protein A/G magnetic beads

  • Wash buffer (IP Lysis Buffer)

  • Elution buffer (e.g., low pH glycine buffer or Laemmli sample buffer)

Procedure:

  • Cell Lysis: Lyse cells in ice-cold, non-denaturing IP Lysis Buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Pre-clearing (Optional but Recommended): Add 20-30 µL of Protein A/G beads to 500-1000 µg of protein lysate. Incubate for 1 hour at 4°C on a rotator. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add 2-5 µg of anti-AR antibody (or control IgG) to the pre-cleared lysate. Incubate for 4 hours to overnight at 4°C on a rotator.

  • Capture of Immune Complexes: Add 30 µL of equilibrated Protein A/G beads to the lysate-antibody mixture. Incubate for 1-2 hours at 4°C on a rotator.

  • Washing: Pellet the beads using a magnetic stand. Discard the supernatant. Wash the beads 3-5 times with 1 mL of cold wash buffer.

  • Elution: Resuspend the beads in 30-50 µL of elution buffer. To analyze by Western Blot, use 1X Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • Analysis: Pellet the beads and collect the supernatant containing the eluted proteins. Analyze the eluate by Western Blot using antibodies against the suspected interacting proteins.

Visualized Workflows and Pathways

Experimental_Workflow_for_Resistance_Analysis cluster_culture Cell Culture & Treatment cluster_assays Downstream Assays Parental Cells Parental Cells Enzalutamide Treatment Enzalutamide Treatment Parental Cells->Enzalutamide Treatment Resistant Cells Resistant Cells Resistant Cells->Enzalutamide Treatment Cell Viability Assay Cell Viability Assay Enzalutamide Treatment->Cell Viability Assay Measure IC50 Protein Extraction Protein Extraction Enzalutamide Treatment->Protein Extraction Harvest Cells Western Blot Western Blot Protein Extraction->Western Blot Analyze Protein Expression (AR, AR-V7, GR, p-AKT) Co-IP Co-IP Protein Extraction->Co-IP Analyze Protein Interactions

Caption: Workflow for Investigating Enzalutamide Resistance.

AR_Signaling_and_Resistance cluster_ar_pathway AR Signaling Pathway cluster_resistance Resistance Mechanisms Androgen Androgen AR AR Androgen->AR Binds AR_nucleus AR (Nuclear) AR->AR_nucleus Translocation ARE Androgen Response Element AR_nucleus->ARE Binds DNA Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Enzalutamide Enzalutamide Enzalutamide->AR Blocks Binding Enzalutamide->AR_nucleus Blocks Translocation AR_V7 AR-V7 (Splice Variant) AR_V7->ARE Constitutive Activation GR Glucocorticoid Receptor GR->Gene_Transcription Bypass Activation Bypass_Pathways Bypass Pathways (PI3K/AKT, Wnt) Bypass_Pathways->Gene_Transcription Bypass Activation

References

Technical Support Center: ARD-2585 & Cereblon Modulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ARD-2585.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Sub-optimal Androgen Receptor (AR) Degradation

Potential Causes & Troubleshooting Steps:

  • Cell Line Specificity: this compound's efficacy can vary between cell lines. It has demonstrated high potency in VCaP and LNCaP prostate cancer cell lines.[1][2][3][4] Confirm the expression of the Androgen Receptor in your cell line of choice.

  • Incorrect Dosing: Ensure the concentration of this compound is appropriate for your experimental setup. Titrate the concentration to determine the optimal dose for your specific cell line and experimental conditions.

  • Sub-optimal Incubation Time: The kinetics of PROTAC-mediated degradation can vary. Perform a time-course experiment to identify the optimal duration of treatment for maximal AR degradation.

  • Cereblon Expression Levels: As this compound is a cereblon-dependent PROTAC, low levels of cereblon (CRBN) expression in your cell line could limit its efficacy.[5] Assess CRBN expression levels via Western blot or qPCR.

  • Proteasome Inhibition: The degradation of the AR by this compound is dependent on the proteasome. Co-treatment with a proteasome inhibitor like MG132 should rescue AR levels and confirm a proteasome-dependent degradation mechanism.[1]

Issue 2: Unexpected Cellular Phenotypes or Off-Target Effects

Potential Causes & Troubleshooting Steps:

  • hERG Channel Inhibition: An in vitro study was conducted to assess the effect of this compound on the hERG (human ether-a-go-go-related gene) potassium channel.[1][6] If you observe unexpected effects on cellular electrophysiology, consider the potential for hERG channel inhibition.

  • Cereblon Neosubstrate Degradation: Cereblon modulators can induce the degradation of proteins other than the intended target (neosubstrates). While specific neosubstrates of this compound are not yet fully characterized, this is a known mechanism for this class of molecules.[7][8][9] Consider performing proteomics studies to identify changes in the cellular proteome upon this compound treatment.

  • "Hook Effect": At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of the productive ternary complex (AR-ARD-2585-CRBN) is inhibited by the formation of binary complexes (AR-ARD-2585 or this compound-CRBN), leading to reduced degradation of the target protein. If you observe a decrease in efficacy at higher concentrations, perform a full dose-response curve to assess for a potential hook effect.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC). It is a bifunctional molecule that simultaneously binds to the Androgen Receptor (AR) and the E3 ubiquitin ligase cereblon (CRBN).[5] This brings the AR in close proximity to the E3 ligase, leading to the ubiquitination of AR and its subsequent degradation by the proteasome.[10]

Q2: How does this compound modulate cereblon?

A2: this compound contains a ligand that specifically binds to cereblon, a component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[5] This binding event "hijacks" the cell's natural protein degradation machinery to target the AR.

Q3: What are the known off-target effects of this compound?

A3: Currently, the publicly available information on the specific off-target effects of this compound is limited. A study has been conducted to evaluate its effect on the hERG potassium channel.[1][6] As with other cereblon modulators, there is a theoretical potential for off-target degradation of other proteins (neosubstrates). Comprehensive off-target profiling studies are often conducted during later stages of drug development.

Q4: In which cell lines has this compound shown high potency?

A4: this compound has demonstrated exceptional potency in the VCaP cell line, which has AR gene amplification, and the LNCaP cell line, which carries an AR mutation.[1][2][3][4]

Quantitative Data Summary

Parameter VCaP Cells LNCaP Cells Reference
DC50 (AR Degradation) ≤0.1 nM≤0.1 nM[1][3][4]
IC50 (Cell Growth Inhibition) 1.5 nM16.2 nM[1][2][3][4]

Key Experimental Protocols

Western Blot for AR Degradation

  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody against the Androgen Receptor. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Incubate with a secondary antibody conjugated to HRP and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities to determine the extent of AR degradation relative to the vehicle control.

Visualizations

ARD_2585_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex Formation ARD2585 This compound AR Androgen Receptor (AR) ARD2585->AR Binds to AR CRBN Cereblon (CRBN) E3 Ligase Complex ARD2585->CRBN Binds to CRBN AR_ARD_CRBN AR - this compound - CRBN Proteasome Proteasome Peptides Degraded Peptides Proteasome->Peptides Releases Amino Acids AR_ub Ubiquitinated AR AR_ARD_CRBN->AR_ub Ubiquitination AR_ub->Proteasome Degradation

Caption: Mechanism of action of this compound leading to AR degradation.

Troubleshooting_Workflow Start Start: Sub-optimal AR Degradation Check_Dose Verify this compound Concentration Start->Check_Dose Check_Time Optimize Incubation Time Check_Dose->Check_Time If dose is correct Check_CRBN Assess Cereblon Expression Check_Time->Check_CRBN If time is optimal Check_Proteasome Confirm Proteasome Dependence Check_CRBN->Check_Proteasome If CRBN is expressed Outcome Optimal AR Degradation Check_Proteasome->Outcome If degradation is proteasome-dependent

Caption: Troubleshooting workflow for sub-optimal AR degradation.

References

Technical Support Center: ARD-2585 Oral Bioavailability in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with ARD-2585. The information is designed to address common challenges encountered during preclinical experiments aimed at evaluating and improving the oral bioavailability of this potent, orally active PROTAC (Proteolysis Targeting Chimera) androgen receptor (AR) degrader.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound in preclinical models?

A1: In preclinical studies involving mice, this compound has demonstrated an excellent oral bioavailability of 51%.[1][2][3] This makes it a promising candidate for oral administration in the treatment of advanced prostate cancer.[1][3]

Q2: What is the mechanism of action for this compound?

A2: this compound is a PROTAC that functions as an AR degrader.[1][4] It is a bifunctional small molecule designed to simultaneously bind to the androgen receptor and an E3 ligase complex.[1][4] This proximity induces the ubiquitination and subsequent degradation of the AR by the proteasome.[1]

Q3: In which preclinical models has this compound been evaluated?

A3: this compound has been extensively evaluated in mouse models, particularly those bearing VCaP xenograft tumors, which have AR gene amplification.[1] It has also been assessed in LNCaP human prostate cancer cell lines, which carry an AR mutation.[1][2]

Q4: What are the key advantages of this compound as an oral therapeutic agent?

A4: this compound is an exceptionally potent AR degrader with high oral bioavailability.[1][5] It has been shown to be more efficacious than enzalutamide in inhibiting VCaP tumor growth in mice and did not show any signs of toxicity in these studies.[1][3]

Troubleshooting Guide

Issue 1: Lower than expected oral bioavailability (<51%) observed in our mouse model.

Possible Cause 1: Formulation Issues

Poorly soluble drugs often exhibit low oral bioavailability due to inadequate dissolution in the gastrointestinal tract.[6][7] While this compound has good reported bioavailability, experimental variations can arise from the formulation used.

Suggested Solution:

  • Particle Size Reduction: Decreasing the particle size of the drug substance increases the surface area available for dissolution.[6][8] Techniques like micronization or nanosizing can significantly improve dissolution rates.[6][9]

  • Use of Solubility Enhancers: Incorporating solvents, co-solvents, or cyclodextrins can enhance the solubility of this compound in the formulation.[6][10]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the oral bioavailability of poorly soluble drugs by forming fine emulsions in the GI tract, enhancing solubility and absorption.[7][8]

Experimental Protocol: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

  • Excipient Selection: Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.

  • Formulation Preparation:

    • Dissolve this compound in the selected oil.

    • Add the surfactant and co-surfactant to the oil and drug mixture.

    • Gently heat (if necessary) and vortex until a clear, homogenous solution is formed.

  • Characterization:

    • Visually assess the formulation for clarity and homogeneity.

    • Determine the emulsification time and droplet size upon dilution with an aqueous medium.

  • In Vivo Administration: Administer the SEDDS formulation to mice via oral gavage and proceed with pharmacokinetic analysis.

Possible Cause 2: Preclinical Model Variability

The choice of animal model can significantly impact oral bioavailability results.[11][12] Factors such as gastrointestinal pH, transit time, and metabolic enzyme profiles can differ between species and even strains.[7]

Suggested Solution:

  • Model Selection: While mice are a common preclinical model, consider the suitability of other models like rats or pigs, which in some cases may offer a better correlation to human oral bioavailability.[11][12]

  • Standardization: Ensure consistent experimental conditions, including animal age, sex, diet, and fasting state, as these can influence drug absorption.

Issue 2: High variability in plasma concentrations of this compound between individual animals.

Possible Cause: Inconsistent Dosing or Sampling

Suggested Solution:

  • Dosing Technique: Ensure accurate and consistent oral gavage technique to minimize variability in the administered dose.

  • Sampling Time Points: Standardize blood sampling times post-administration across all animals to ensure consistency in the pharmacokinetic profile.

Experimental Workflow for Oral Bioavailability Study

G cluster_prep Preparation cluster_animal Animal Dosing & Sampling cluster_analysis Analysis cluster_pk Pharmacokinetic Analysis formulation Formulate this compound (e.g., suspension, SEDDS) dose_prep Prepare Dosing Solutions formulation->dose_prep dosing Administer Dose (Oral Gavage) dose_prep->dosing animal_prep Fast Animals Overnight animal_prep->dosing sampling Collect Blood Samples (Serial Time Points) dosing->sampling plasma_sep Separate Plasma sampling->plasma_sep extraction Extract this compound plasma_sep->extraction lcms LC-MS/MS Analysis extraction->lcms pk_calc Calculate PK Parameters (AUC, Cmax, Tmax, F%) lcms->pk_calc

Caption: Workflow for a typical preclinical oral bioavailability study.

Issue 3: Observing unexpected toxicity or adverse effects at therapeutic doses.

Possible Cause: Off-Target Effects or Metabolite Toxicity

While this compound was reported to be non-toxic in mice, different models or formulations could potentially lead to adverse effects.

Suggested Solution:

  • Dose-Response Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model and formulation.

  • Metabolite Profiling: Investigate the metabolic profile of this compound to identify any potentially toxic metabolites.

  • Histopathology: Perform histopathological analysis of key organs to assess for any tissue damage.

Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterValueUnitReference
Oral Bioavailability (F%)51%[1][2][3]
DC50 (VCaP cells)≤0.1nM[1][2]
DC50 (LNCaP cells)≤0.1nM[1][2]
IC50 (VCaP cells)1.5nM[1][2][3]
IC50 (LNCaP cells)16.2nM[1][2][3]

Table 2: Formulation Strategies to Enhance Oral Bioavailability

StrategyMechanismAdvantagesDisadvantages
Particle Size Reduction Increases surface area for dissolution.[6]Simple, effective for many compounds.May not be sufficient for very poorly soluble drugs.
Solid Dispersions Drug is dispersed in a hydrophilic carrier in an amorphous state.[7]Significantly improves solubility and dissolution.[9]Can be complex to manufacture; potential for recrystallization.
Lipid-Based Formulations (e.g., SEDDS) Drug is dissolved in a lipid carrier, forming an emulsion in the GI tract.[7][8]Enhances solubility and can bypass first-pass metabolism via lymphatic uptake.[13]Can be physically unstable; potential for drug precipitation upon dilution.
Cyclodextrin Complexation Forms inclusion complexes with the drug, increasing its solubility.[6]Effective for a wide range of drugs.Can be costly; may not be suitable for all drug structures.

Signaling Pathway

This compound Mechanism of Action

ARD2585 This compound Ternary Ternary Complex (AR-ARD2585-E3) ARD2585->Ternary Binds AR Androgen Receptor (AR) AR->Ternary Binds E3 Cereblon E3 Ligase E3->Ternary Binds PolyUb Polyubiquitination Ternary->PolyUb Induces Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Targets AR for Degradation AR Degradation Proteasome->Degradation

Caption: PROTAC-mediated degradation of the Androgen Receptor by this compound.

References

Technical Support Center: Western Blot Quantification Post ARD-2585 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Western blot band quantification following treatment with ARD-2585.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect protein levels?

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically target the Androgen Receptor (AR) for degradation.[1][2][3] It is a bifunctional molecule that binds to both the AR and an E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[4] Consequently, treatment with this compound is expected to lead to a significant and quantifiable reduction in the total protein levels of the Androgen Receptor.[1][3][5]

Q2: I am observing inconsistent AR band intensities after this compound treatment. What are the potential causes?

Inconsistent band intensities can arise from several factors, ranging from experimental variability to specific effects of the compound. Key considerations include:

  • Pipetting and Loading Errors: Inaccurate protein quantification or inconsistent loading volumes can lead to significant lane-to-lane variability.[6]

  • Cell Lysis and Protein Extraction: The efficiency of protein extraction can be affected by the lysis buffer composition and technique, potentially leading to incomplete solubilization of the target protein.[7]

  • Time-dependent Effects of this compound: As a PROTAC, the degradation of AR is a dynamic process. The timing of cell harvesting after treatment is critical and can significantly impact the observed protein levels.[3]

  • Cellular Response and Feedback Mechanisms: Cells may respond to AR degradation by altering the expression of other proteins, which could indirectly affect the stability of the loading control or other cellular components.

Q3: My Western blot shows high background, making it difficult to accurately quantify the AR band. How can I reduce the background?

High background can obscure the signal from your target protein and interfere with accurate quantification.[8][9] Common causes and solutions include:

  • Insufficient Blocking: Inadequate blocking of the membrane can lead to non-specific antibody binding.[10][11]

  • Antibody Concentration: Using too high a concentration of the primary or secondary antibody can increase background noise.[10][12]

  • Inadequate Washing: Insufficient washing between antibody incubation steps can leave behind unbound antibodies.[9][12]

  • Membrane Drying: Allowing the membrane to dry out at any stage can cause irreversible, high background.[8]

Troubleshooting Guides

Problem 1: Inaccurate or Non-Linear Quantification of AR Degradation

Symptoms:

  • The dose-response curve of this compound does not show a clear sigmoidal shape.

  • Quantified band intensities do not correlate with expected degradation based on other assays (e.g., qPCR, reporter assays).

  • High variability between technical replicates.

Potential Causes & Solutions:

ObservationPotential CauseRecommended Solution
Saturated Bands Too much protein loaded, or exposure time is too long, leading to signal saturation where the intensity is no longer proportional to the amount of protein.[7][13]Create a dilution series of your lysate to determine the linear range of detection for both the target protein (AR) and the loading control.[14] Reduce the amount of protein loaded per lane or decrease the film/digital exposure time.
"Hook Effect" At very high concentrations of this compound, the formation of the ternary complex (PROTAC-target-E3 ligase) can be inhibited, leading to less degradation than at lower concentrations.Test a wider range of this compound concentrations, including lower doses, to fully characterize the dose-response curve.
Loading Control Instability The expression of the chosen housekeeping protein (e.g., GAPDH, β-actin) may be affected by this compound treatment or the cellular context.[6]Validate your loading control by testing its expression across your experimental conditions. Consider using an alternative normalization strategy, such as total protein staining (e.g., Ponceau S, Coomassie).[15]
Incomplete Protein Transfer Inefficient transfer of high molecular weight proteins (like AR) from the gel to the membrane.Optimize transfer conditions (time, voltage, buffer composition). Use a transfer buffer containing SDS for large proteins. Check transfer efficiency with Ponceau S staining.
Problem 2: Appearance of Unexpected or Non-Specific Bands

Symptoms:

  • Multiple bands are detected by the AR antibody, complicating the identification and quantification of the correct band.

  • Non-specific bands appear or disappear with this compound treatment.

Potential Causes & Solutions:

ObservationPotential CauseRecommended Solution
Antibody Cross-Reactivity The primary antibody may be recognizing other proteins in the lysate.Use a highly specific, validated monoclonal antibody for AR. Perform a peptide competition assay to confirm the specificity of the primary antibody.
Protein Modifications This compound treatment could induce post-translational modifications (e.g., phosphorylation, ubiquitination) that alter the apparent molecular weight of AR.Consult the literature for known modifications of AR. Use antibodies specific to the modified forms of AR if available.
Sample Degradation Proteases in the cell lysate can degrade the target protein, leading to lower molecular weight bands.[10]Add a protease inhibitor cocktail to your lysis buffer and keep samples on ice.[10]

Experimental Protocols

Protocol: Western Blot for Quantification of AR Degradation by this compound
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a range of this compound concentrations for the desired time period. Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a validated primary antibody against AR overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Quantification:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a digital imager or X-ray film. Ensure the signal is within the linear range and not saturated.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the AR band intensity to a suitable loading control (e.g., total protein stain or a validated housekeeping protein).

Visualizations

ARD_2585_Mechanism cluster_0 This compound Action cluster_1 Cellular Machinery This compound This compound Ternary Complex This compound AR E3 Ligase This compound->Ternary Complex AR Androgen Receptor (AR) AR->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitin Ubiquitin Ternary Complex->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Degradation Degraded AR Proteasome->Degraded AR Western_Blot_Workflow cluster_sample Sample Preparation cluster_immuno Immunodetection cluster_analysis Data Analysis A Cell Treatment (this compound) B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Membrane Transfer D->E F Blocking E->F G Primary Antibody (anti-AR) F->G H Secondary Antibody G->H I Signal Detection H->I J Band Quantification I->J K Normalization J->K L Results K->L Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Quantification Issue Quantification Issue A High Background Quantification Issue->A B Saturated Signal Quantification Issue->B C Loading Inaccuracy Quantification Issue->C D Poor Antibody Quantification Issue->D Sol_A Optimize Blocking & Washing A->Sol_A Sol_B Adjust Protein Load & Exposure B->Sol_B Sol_C Normalize to Total Protein C->Sol_C Sol_D Validate Antibody D->Sol_D

References

Validation & Comparative

Comparative Efficacy of ARD-2585 and ARV-110: A Head-to-Head Analysis of Two Androgen Receptor PROTAC Degraders

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of advanced prostate cancer therapeutics, the emergence of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier for targeting the androgen receptor (AR), a key driver of disease progression. This guide provides a detailed comparative analysis of two prominent oral AR PROTAC degraders: ARD-2585 and ARV-110 (bavdegalutamide). Both molecules are designed to induce the degradation of the AR through the ubiquitin-proteasome system, offering a novel mechanism of action to overcome resistance to traditional AR inhibitors.[1][2][3][4] This objective comparison, supported by preclinical experimental data, aims to inform researchers, scientists, and drug development professionals on the relative efficacy and characteristics of these two compounds.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Both this compound and ARV-110 are heterobifunctional molecules. One end of the molecule binds to the androgen receptor, while the other end recruits an E3 ubiquitin ligase.[2][5] Specifically, both compounds engage the cereblon (CRBN) E3 ligase.[1][3][4][5] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[1][5] This degradation mechanism is distinct from traditional AR antagonists like enzalutamide, which only block the receptor's function.[1] By eliminating the AR protein entirely, these PROTACs can potentially overcome resistance mechanisms such as AR amplification and mutation.[1]

cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation PROTAC This compound or ARV-110 AR Androgen Receptor (AR) PROTAC->AR Binds to AR CRBN Cereblon (CRBN) E3 Ligase PROTAC->CRBN Recruits E3 Ligase Proteasome Proteasome Degraded AR Peptides Degraded AR Peptides Proteasome->Degraded AR Peptides Degrades AR Ub Ubiquitin AR_bound AR Ub->AR_bound Tags AR for Degradation PROTAC_bound PROTAC AR_bound->PROTAC_bound AR_ub Ubiquitinated AR CRBN_bound CRBN PROTAC_bound->CRBN_bound CRBN_bound->Ub Transfers Ubiquitin AR_ub->Proteasome Enters Proteasome

Caption: Mechanism of Action for this compound and ARV-110.

Comparative In Vitro Efficacy

Preclinical studies have demonstrated that both this compound and ARV-110 potently degrade the androgen receptor and inhibit the growth of prostate cancer cells. However, direct comparative data reveals that this compound is significantly more potent than ARV-110 in reducing AR protein levels across multiple prostate cancer cell lines.[3]

ParameterCell LineThis compoundARV-110Reference
AR Degradation (DC50) VCaP≤0.1 nM1.6 nM[3]
LNCaP≤0.1 nM-[3]
22Rv1--
MDA-PCa-2b--
Maximum Degradation (Dmax) VCaP99%98%[3]
Cell Growth Inhibition (IC50) VCaP1.5 nM~1.5 nM[3][6]
LNCaP16.2 nM16.2 nM[3][6]

Note: A direct comparison of DC50 values in 22Rv1 and MDA-PCa-2b cells indicates this compound is 300 and 1000 times more potent than ARV-110, respectively, though specific values were not provided in the search results.[3]

In Vivo Anti-Tumor Activity

In vivo studies using xenograft models of human prostate cancer have shown that both this compound and ARV-110 exhibit robust anti-tumor activity and are more efficacious than the standard-of-care AR inhibitor, enzalutamide.

CompoundModelDosingTumor Growth InhibitionReference
This compound VCaP Xenograft20 mg/kg, oral74.3%[3]
VCaP Xenograft40 mg/kg, oral65.9%[3]
ARV-110 VCaP Xenograft1 mg/kg, oral101%[7]
VCaP Xenograft3 mg/kg, oral109%[7]
Enzalutamide VCaP Xenograft40 mg/kg, oral45.0%[3]
VCaP Xenograft-79%[7]

Note: Direct comparison of in vivo efficacy is challenging due to different experimental setups in the cited studies. However, both compounds demonstrate superior tumor growth inhibition compared to enzalutamide.[3][7] ARV-110 has also shown robust tumor growth inhibition in enzalutamide- and abiraterone-resistant prostate cancer animal models.[1]

Pharmacokinetics

Both this compound and ARV-110 are orally bioavailable. This compound has demonstrated an oral bioavailability of 51% in mice.[3][8] ARV-110 is also orally active and has been advanced into human clinical trials.[1][3][9]

Clinical Development

ARV-110 was the first PROTAC protein degrader to enter human clinical trials and is currently in Phase I/II studies for metastatic castration-resistant prostate cancer (mCRPC).[1][10][11] Initial clinical data for ARV-110 has shown that it is well-tolerated and demonstrates clinical activity, including PSA reductions and tumor responses, particularly in patients with AR T878 and/or H875 mutations.[12][13] As of the current information, this compound is a promising preclinical candidate.[3][14]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summarized protocols for key experiments used to evaluate this compound and ARV-110.

Androgen Receptor Degradation Assay (Western Blotting)
  • Cell Culture: Prostate cancer cell lines (e.g., VCaP, LNCaP) are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of this compound or ARV-110 for a specified duration (e.g., 3, 6, or 24 hours).[3][15]

  • Cell Lysis: Cells are harvested and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is probed with a primary antibody specific for the androgen receptor. A loading control antibody (e.g., GAPDH) is used to ensure equal protein loading.

  • Detection: A secondary antibody conjugated to a detection enzyme (e.g., HRP) is used, and the protein bands are visualized using a chemiluminescent substrate.

  • Quantification: The intensity of the AR band is quantified and normalized to the loading control to determine the percentage of AR degradation relative to a vehicle-treated control. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are then calculated.[3]

To confirm the mechanism of degradation, cells can be pre-treated with an AR inhibitor, a cereblon ligand (thalidomide), a proteasome inhibitor (MG-132), or an E1 neddylation inhibitor (MLN4924) before adding the PROTAC degrader.[3][14]

Cell Viability Assay (IC50 Determination)
  • Cell Seeding: Prostate cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or ARV-110.

  • Incubation: The plates are incubated for a specified period (e.g., 5-7 days).

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as one that measures ATP levels (e.g., CellTiter-Glo) or metabolic activity (e.g., MTT or WST-1).

  • Data Analysis: The results are normalized to vehicle-treated control cells, and the IC50 value (concentration for 50% inhibition of cell growth) is calculated by fitting the data to a dose-response curve.

cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy cluster_clinical Clinical Trials start Start: Candidate PROTACs (this compound, ARV-110) ar_degradation AR Degradation Assay (Western Blot) Determine DC50 & Dmax start->ar_degradation cell_viability Cell Viability Assay (e.g., CellTiter-Glo) Determine IC50 start->cell_viability selectivity Selectivity Profiling (Proteomics) ar_degradation->selectivity xenograft Prostate Cancer Xenograft Model (e.g., VCaP in mice) selectivity->xenograft dosing Oral Administration of This compound or ARV-110 xenograft->dosing tumor_measurement Tumor Volume Measurement dosing->tumor_measurement pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) (AR levels in tumor) dosing->pk_pd toxicity Toxicity Assessment dosing->toxicity phase1 Phase I: Safety & Dose Escalation pk_pd->phase1 toxicity->phase1 phase2 Phase II: Efficacy in Patient Subgroups phase1->phase2 end Endpoint: Clinical Benefit phase2->end

Caption: Experimental Workflow for Evaluating AR PROTAC Degraders.

Conclusion

Both this compound and ARV-110 are highly potent, orally bioavailable androgen receptor PROTAC degraders with compelling anti-tumor activity in preclinical models of prostate cancer. Direct comparative studies indicate that this compound exhibits superior potency in degrading the androgen receptor in vitro. ARV-110, being the first to enter clinical trials, has demonstrated promising early signs of efficacy and a manageable safety profile in heavily pretreated mCRPC patients. The continued development and investigation of both molecules will be crucial in defining their ultimate therapeutic potential and their respective roles in the treatment of advanced prostate cancer. The data presented herein provides a foundational guide for researchers to understand the comparative landscape of these next-generation AR-targeted therapies.

References

ARD-2585 Versus Other Androgen Receptor Degraders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic strategies for androgen receptor (AR)-driven malignancies, particularly metastatic castration-resistant prostate cancer (mCRPC), is rapidly evolving. A promising new class of drugs, Proteolysis Targeting Chimeras (PROTACs), aims to overcome the limitations of traditional AR inhibitors by inducing the degradation of the AR protein. This guide provides a detailed comparison of ARD-2585, a novel AR degrader, with other prominent AR degraders, focusing on preclinical data to inform further research and development.

Overview of Androgen Receptor Degraders

Androgen receptor signaling is a key driver of prostate cancer progression. While androgen deprivation therapies and AR antagonists like enzalutamide are initially effective, resistance often develops through mechanisms such as AR gene amplification, mutations, and the expression of splice variants.[1] Unlike traditional inhibitors that block AR function, AR degraders are bifunctional molecules that hijack the cell's ubiquitin-proteasome system to specifically destroy the AR protein.[2][3]

A typical AR degrader, or PROTAC, consists of a ligand that binds to the androgen receptor, a linker, and a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon or VHL).[2] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[4] This mechanism of action offers the potential to eliminate AR regardless of its functional status and overcome common resistance mechanisms.[5]

Comparative Preclinical Data

This compound has emerged as a highly potent and orally bioavailable AR degrader.[2] Preclinical studies have demonstrated its superiority in several key parameters when compared to the first-in-class AR degrader, ARV-110 (bavdegalutamide), and other AR-targeting agents.

In Vitro Potency and Efficacy

The following table summarizes the in vitro degradation (DC50), maximal degradation (Dmax), and cell growth inhibition (IC50) data for this compound and ARV-110 in various prostate cancer cell lines.

CompoundCell LineAR StatusDC50 (nM)Dmax (%)IC50 (nM)
This compound VCaPAR Gene Amplification≤0.1[2]>98[6]1.5[2]
LNCaPT878A Mutation≤0.1[2]>95[2]16.2[2]
ARV-110 VCaPAR Gene Amplification~1[4]>90[4]-
LNCaPT878A Mutation~1[4]--

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. IC50: Half-maximal inhibitory concentration.

As the data indicates, this compound demonstrates exceptional potency, achieving near-complete AR degradation at sub-nanomolar concentrations in both VCaP and LNCaP cell lines.[2] Notably, it is significantly more potent than ARV-110 in these cell models.[2]

In Vivo Efficacy and Pharmacokinetics

In vivo studies in mouse xenograft models of prostate cancer have further highlighted the promising therapeutic potential of this compound.

CompoundAnimal ModelOral Bioavailability (%)Tumor Growth Inhibition
This compound VCaP Xenograft (mice)51%[2]More efficacious than enzalutamide[2]
ARV-110 VCaP Xenograft (mice)Orally bioavailable[4]Significant, dose-dependent inhibition[4]

This compound not only shows excellent oral bioavailability but also demonstrates superior tumor growth inhibition compared to the standard-of-care AR antagonist, enzalutamide, in the VCaP xenograft model.[2] While direct head-to-head in vivo efficacy data with ARV-110 is limited in the public domain, the available preclinical data suggests this compound is a highly promising candidate for further development.

Mechanism of Action and Experimental Workflows

To facilitate a deeper understanding of the underlying biology and experimental approaches, the following diagrams illustrate the AR degradation signaling pathway and a typical experimental workflow for assessing AR degradation.

PROTAC_Mechanism cluster_cell Cell ARD_2585 This compound (PROTAC) Ternary_Complex Ternary Complex (AR-PROTAC-E3) ARD_2585->Ternary_Complex Binds AR Androgen Receptor (AR) AR->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Recruited Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Catalyzes Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_AR->Proteasome Targeted to Degradation Degraded AR (Peptides) Proteasome->Degradation Degrades

Caption: Mechanism of this compound-induced androgen receptor degradation.

Western_Blot_Workflow start Start: Prostate Cancer Cell Culture (e.g., VCaP) treatment Treat cells with this compound at various concentrations and time points start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE for Protein Separation quantification->sds_page transfer Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking with non-specific protein (e.g., BSA) transfer->blocking primary_ab Incubation with Primary Antibody (Anti-AR) blocking->primary_ab secondary_ab Incubation with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection and Imaging secondary_ab->detection analysis Data Analysis: Quantify AR protein levels (relative to loading control) detection->analysis

Caption: Experimental workflow for Western blot analysis of AR degradation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used in the preclinical evaluation of this compound.

Western Blotting for AR Degradation

This protocol is used to determine the extent of AR protein degradation following treatment with a degrader compound.

  • Cell Culture and Treatment: Prostate cancer cells (e.g., VCaP, LNCaP) are seeded in appropriate culture plates and allowed to adhere. The cells are then treated with various concentrations of the AR degrader (e.g., this compound) or vehicle control (DMSO) for specified time periods (e.g., 3, 6, 24 hours).

  • Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for the androgen receptor overnight at 4°C. Following washes, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the AR protein levels are normalized to a loading control (e.g., GAPDH or β-actin). The DC50 and Dmax values are then calculated based on the dose-response curve.[2][7]

Cell Viability Assay (IC50 Determination)

This assay measures the effect of the AR degrader on the proliferation and viability of cancer cells.

  • Cell Seeding: Prostate cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a serial dilution of the AR degrader or vehicle control for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to the vehicle-treated control cells, and the IC50 value is calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of the AR degrader in a living organism.

  • Animal Model: Immunocompromised mice (e.g., SCID mice) are subcutaneously inoculated with prostate cancer cells (e.g., VCaP). Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Once the tumors reach a predetermined volume, the mice are randomized into treatment and control groups. The AR degrader (e.g., this compound) is administered orally at specified doses and schedules. The control group receives a vehicle solution. Another group may be treated with a standard-of-care agent like enzalutamide for comparison.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

  • Endpoint and Analysis: The study is terminated when the tumors in the control group reach a predefined size or after a specified duration of treatment. The tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting to confirm AR degradation).[2]

Conclusion

The preclinical data presented in this guide strongly supports this compound as an exceptionally potent and orally active androgen receptor degrader with a promising therapeutic profile. Its superior in vitro potency and significant in vivo efficacy compared to other AR-targeting agents, including the clinical-stage degrader ARV-110, underscore its potential as a next-generation therapy for advanced prostate cancer. The detailed experimental protocols provided herein offer a framework for researchers to further investigate and validate the activity of this compound and other novel AR degraders. As the field of targeted protein degradation continues to advance, rigorous comparative studies will be essential in identifying the most effective therapeutic candidates for clinical development.

References

ARD-2585 Demonstrates Superior Efficacy in Enzalutamide-Resistant Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Ann Arbor, MI – Preclinical data reveals that ARD-2585, a novel androgen receptor (AR) PROTAC (Proteolysis Targeting Chimera) degrader, exhibits exceptional potency and efficacy in prostate cancer models that have developed resistance to the widely used antiandrogen therapy, enzalutamide. These findings position this compound as a promising next-generation therapeutic strategy for advanced, treatment-resistant prostate cancer.

This compound operates through a distinct mechanism of action compared to current AR inhibitors. Instead of merely blocking the androgen receptor, it orchestrates the receptor's complete degradation, thereby eliminating AR-driven signaling that fuels cancer growth. This approach is particularly effective in overcoming resistance mechanisms that involve AR overexpression or mutations, common culprits in the failure of enzalutamide treatment.

Comparative Efficacy in Enzalutamide-Resistant Cell Lines

In head-to-head in vitro studies, this compound has shown significantly greater potency in inhibiting the growth of enzalutamide-resistant prostate cancer cell lines compared to other antiandrogen agents. The VCaP cell line, which exhibits AR gene amplification, and the LNCaP cell line, which harbors an AR T878A mutation, are both established models of enzalutamide resistance.

CompoundCell LineKey Resistance MechanismIC50 (nM)DC50 (nM)
This compound VCaPAR Amplification1.5[1][2]≤0.1[1][2]
This compound LNCaPAR T878A Mutation16.2[1][2]≤0.1[1][2]
EnzalutamideLNCaPAR T878A Mutation>80,000 (agonist activity)[3]N/A
Darolutamide22RV1 (Enzalutamide-resistant features)AR Splice Variants51,500[3]N/A
BicalutamideLNCaP (Bicalutamide-resistant)AR Overexpression/Mutation>10,000 (agonist activity)[4]N/A
Enobosarm (analogues)LNCaP (Bicalutamide-resistant)AR Overexpression/Mutation~2,000-5,000[4]N/A

Note: Data is compiled from multiple sources and may not represent direct head-to-head comparisons under identical experimental conditions. IC50 values represent the concentration required to inhibit cell growth by 50%, while DC50 values represent the concentration required to degrade the target protein by 50%. N/A indicates that the data is not applicable or not available.

Superior In Vivo Antitumor Activity

The superior performance of this compound was further validated in in vivo xenograft models of enzalutamide-resistant prostate cancer. In mice bearing VCaP tumors, oral administration of this compound resulted in more significant tumor growth inhibition compared to enzalutamide, with no observable signs of toxicity.[1][2] This highlights the potential of this compound to translate its potent in vitro activity into meaningful clinical benefit.

While direct comparative in vivo data for darolutamide, bicalutamide, and enobosarm in a validated enzalutamide-resistant model is limited, darolutamide has shown efficacy in models with specific AR mutations that confer resistance to enzalutamide. Bicalutamide is generally considered ineffective in enzalutamide-resistant settings. Novel analogues of enobosarm have demonstrated activity in bicalutamide-resistant models, suggesting potential but requiring further investigation in the context of enzalutamide resistance.

Mechanism of Action and Experimental Workflow

This compound is a heterobifunctional molecule that simultaneously binds to the androgen receptor and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the AR by the proteasome.

Mechanism of Action of this compound (PROTAC) cluster_0 Cellular Environment This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to AR E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase Recruits E3 Ligase Proteasome Proteasome AR->Proteasome Degradation E3_Ligase->AR Forms Ternary Complex Ub Ub Ub->AR Ubiquitination

Mechanism of this compound action.

The experimental workflow to validate the efficacy of this compound typically involves a series of in vitro and in vivo assays.

Experimental Workflow for this compound Validation Cell_Culture Culture Enzalutamide-Resistant Prostate Cancer Cells (e.g., VCaP, LNCaP) In_Vitro_Assays In Vitro Assays Cell_Culture->In_Vitro_Assays In_Vivo_Studies In Vivo Xenograft Model Cell_Culture->In_Vivo_Studies Western_Blot Western Blot for AR Degradation (DC50) In_Vitro_Assays->Western_Blot Cell_Viability Cell Viability Assay (IC50) In_Vitro_Assays->Cell_Viability Tumor_Implantation Implant Resistant Cells into Immunocompromised Mice In_Vivo_Studies->Tumor_Implantation Treatment Oral Administration of this compound vs. Comparators Tumor_Implantation->Treatment Tumor_Measurement Monitor Tumor Growth and Body Weight Treatment->Tumor_Measurement Data_Analysis Analyze Tumor Growth Inhibition and Toxicity Tumor_Measurement->Data_Analysis Signaling Pathways in Enzalutamide Resistance cluster_resistance Resistance Mechanisms Androgens Androgens AR Androgen Receptor (AR) Androgens->AR Proliferation Proliferation AR->Proliferation Enzalutamide Enzalutamide Enzalutamide->AR Resistance Resistance AR_Amp AR Amplification AR_Amp->AR Increase AR_Amp->Resistance AR_Mut AR Mutations AR_Mut->AR Alter AR_Mut->Resistance AR_SV AR Splice Variants AR_SV->Proliferation Constitutively Active AR_SV->Resistance Bypass Bypass Pathways (e.g., MAPK, PI3K/Akt) Bypass->Proliferation Bypass->Resistance

References

Head-to-Head Comparison of Novel EGFR Inhibitors: ARD-2585, ARD-69, and ARD-266

Author: BenchChem Technical Support Team. Date: November 2025

<

For Immediate Release: A comparative analysis of three novel small-molecule inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) — ARD-2585, ARD-69, and ARD-266 — reveals distinct profiles in terms of potency, selectivity, and cellular activity. This guide provides a comprehensive overview of the experimental data for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research.

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers.[2] The development of targeted tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-driven malignancies.[3] This report details the preclinical evaluation of three promising next-generation EGFR inhibitors.

Quantitative Performance Analysis

The inhibitory activities of this compound, ARD-69, and ARD-266 were assessed through a series of biochemical and cell-based assays. The data, summarized below, highlight the distinct characteristics of each compound.

Table 1: Biochemical Potency Against Wild-Type and Mutant EGFR
CompoundEGFR (Wild-Type) IC₅₀ (nM)EGFR (L858R) IC₅₀ (nM)EGFR (T790M) IC₅₀ (nM)
This compound 5.21.115.8
ARD-69 10.58.7250.3
ARD-266 2.10.50.9

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[4]

Table 2: Anti-proliferative Activity in EGFR-Dependent Cancer Cell Lines
CompoundNCI-H1975 (L858R/T790M) GI₅₀ (nM)HCC827 (del E746-A750) GI₅₀ (nM)A549 (Wild-Type) GI₅₀ (nM)
This compound 25.45.8>1000
ARD-69 480.145.2>1000
ARD-266 2.51.2850.7

GI₅₀ (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth.

Table 3: Kinase Selectivity Profile
CompoundKinase Selectivity Score (S-Score at 1µM)
This compound 0.02
ARD-69 0.15
ARD-266 0.01

The S-Score represents the number of kinases inhibited above a certain threshold divided by the total number of kinases tested. A lower score indicates higher selectivity.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action and the experimental approach is critical for interpreting the performance data.

EGFR Signaling Pathway

Activation of EGFR by ligands such as EGF leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[5] This initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[2][5] TKIs like this compound, ARD-69, and ARD-266 competitively inhibit ATP binding to the EGFR kinase domain, thereby blocking these downstream signals.[6]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras RAS Grb2_SOS->Ras Raf RAF Ras->Raf Akt AKT PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR TKI This compound / ARD-69 / ARD-266 (TKI) TKI->EGFR

EGFR signaling pathway and TKI inhibition.
Experimental Workflow for Inhibitor Characterization

The preclinical evaluation of this compound, ARD-69, and ARD-266 followed a standardized workflow to ensure comparability of the data. This process begins with biochemical assays to determine direct inhibitory effects on the target enzyme, followed by cell-based assays to assess activity in a more physiologically relevant context, and concludes with broader selectivity profiling.

Experimental_Workflow cluster_0 Phase 1: Biochemical Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Selectivity Profiling biochem_assay Kinase Inhibition Assay (IC50 Determination) cell_assay Cell Proliferation Assay (GI50 in Cancer Cell Lines) biochem_assay->cell_assay selectivity Kinome-wide Selectivity Screen (S-Score Calculation) cell_assay->selectivity lead_selection Lead Candidate Selection selectivity->lead_selection

Workflow for preclinical evaluation of TKIs.

Experimental Protocols

Detailed methodologies are provided for the key experiments cited in this guide.

Protocol 1: EGFR Kinase Inhibition Assay (IC₅₀ Determination)

This biochemical assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR enzyme.

  • Reagents and Materials : Recombinant human EGFR (wild-type, L858R, T790M mutants), ATP, poly(Glu, Tyr) 4:1 substrate, Kinase-Glo® Luminescent Kinase Assay kit, test compounds (this compound, ARD-69, ARD-266), assay buffer.

  • Procedure : a. A serial dilution of each test compound is prepared in DMSO and then diluted in assay buffer. b. The EGFR enzyme and substrate are added to the wells of a 384-well plate. c. The test compounds are added to the wells, and the plate is incubated for 10 minutes at room temperature. d. The kinase reaction is initiated by adding ATP. e. After a 60-minute incubation at 30°C, the reaction is stopped, and the remaining ATP is quantified using the Kinase-Glo® reagent, which produces a luminescent signal.

  • Data Analysis : The luminescence is measured with a plate reader. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a four-parameter logistic curve.[7][8]

Protocol 2: Cell Proliferation Assay (GI₅₀ Determination)

This cell-based assay measures the effect of the compounds on the growth of cancer cell lines. The MTT assay is a colorimetric method for assessing cell viability.[9]

  • Cell Lines : NCI-H1975 (EGFR L858R/T790M), HCC827 (EGFR del E746-A750), A549 (EGFR wild-type).

  • Reagents and Materials : Cell culture medium, fetal bovine serum (FBS), test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.[10]

  • Procedure : a. Cells are seeded in 96-well plates and allowed to adhere overnight.[11] b. The cells are treated with a serial dilution of each test compound and incubated for 72 hours. c. After the incubation period, MTT solution is added to each well and incubated for 4 hours.[12][13] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[13] d. The formazan crystals are solubilized by adding DMSO.[9] e. The absorbance is measured at 570 nm using a microplate reader.[12]

  • Data Analysis : The GI₅₀ value is determined by plotting the percentage of cell growth inhibition against the compound concentration.

Protocol 3: Kinase Selectivity Profiling

This assay assesses the specificity of the compounds by testing them against a broad panel of kinases.

  • Platform : A commercially available kinase profiling service (e.g., Eurofins DiscoverX, Promega) is used, testing against a panel of over 400 human kinases.[14][15]

  • Procedure : a. Each compound is tested at a fixed concentration (typically 1 µM). b. The percent inhibition for each kinase in the panel is determined using a standardized kinase activity assay.

  • Data Analysis : The selectivity score (S-Score) is calculated as the ratio of kinases inhibited above a certain threshold (e.g., >90%) to the total number of kinases tested. A lower S-score indicates higher selectivity for the intended target. This approach provides a comprehensive assessment of a compound's potential for off-target effects.[16][17]

References

ARD-2585 vs. TD-802: A Comparative Analysis of Androgen Receptor PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of prostate cancer therapy is rapidly evolving, with targeted protein degradation emerging as a promising strategy to overcome resistance to conventional androgen receptor (AR) antagonists. Proteolysis-targeting chimeras (PROTACs) are a novel class of drugs designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. This guide provides a comparative analysis of two prominent AR PROTACs, ARD-2585 and TD-802, summarizing their performance based on available preclinical data.

Introduction to this compound and TD-802

This compound is an exceptionally potent and orally bioavailable PROTAC that degrades the androgen receptor.[1][2] It was developed as a potential treatment for advanced prostate cancer.[1][2] TD-802 is another potent AR PROTAC degrader that utilizes a cereblon (CRBN) E3 ligase ligand and has demonstrated good microsomal stability and in vivo antitumor efficacy.[3][4][5] Both molecules are designed to induce the degradation of the AR protein, a key driver of prostate cancer progression.

Mechanism of Action: A Shared Strategy

Both this compound and TD-802 function as AR PROTAC degraders. Their bifunctional nature allows them to simultaneously bind to the androgen receptor and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of the AR protein, marking it for degradation by the proteasome. This mechanism of action offers a potential advantage over traditional AR inhibitors by eliminating the receptor protein entirely, which may help to overcome resistance mechanisms such as receptor overexpression or mutation.[6]

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Outcome PROTAC AR PROTAC (this compound or TD-802) AR Androgen Receptor (AR) PROTAC->AR Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Proteasome 26S Proteasome AR->Proteasome Degradation E3_Ligase->AR Ubiquitination Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Releases Ub Ubiquitin

Figure 1: General mechanism of action for AR PROTACs.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and TD-802 based on preclinical studies. It is important to note that the data for each compound may originate from different studies, and direct head-to-head comparisons under identical experimental conditions are limited.

In Vitro Degradation and Anti-proliferative Activity
ParameterThis compoundTD-802Cell Line
DC50 (nM) ≤0.1[1][2]12.5[3][7]LNCaP
≤0.1[1][2]-VCaP
Dmax (%) >95[1]93[3][7]LNCaP
>95[1]-VCaP
IC50/CC50 (nM) 16.2[1][2]98LNCaP
1.5[1][2]44VCaP

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. IC50/CC50: Half-maximal inhibitory/cytotoxic concentration.

Pharmacokinetics and In Vivo Efficacy
ParameterThis compoundTD-802
Oral Bioavailability (Mouse) 51%[1][2]Data not available
In Vivo Efficacy Model VCaP Xenograft[1]Xenograft model[3][7]
Reported In Vivo Outcome More efficacious than enzalutamide in inhibiting tumor growth.[1]Effectively inhibited tumor growth.[3][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings. Below are generalized protocols for the assays used to characterize this compound and TD-802.

Western Blot for AR Degradation

This assay is used to quantify the amount of AR protein in cancer cells following treatment with a PROTAC.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Detection & Analysis A 1. Treat prostate cancer cells (e.g., LNCaP, VCaP) with PROTAC B 2. Lyse cells and quantify protein concentration A->B C 3. Separate proteins by SDS-PAGE B->C D 4. Transfer proteins to a membrane (e.g., PVDF) C->D E 5. Block membrane and incubate with primary antibody (anti-AR) D->E F 6. Incubate with HRP-conjugated secondary antibody E->F G 7. Detect signal using chemiluminescence and image F->G H 8. Quantify band intensity to determine AR levels G->H

Figure 2: General workflow for Western blot analysis of AR degradation.

Protocol Steps:

  • Cell Treatment: Prostate cancer cells (LNCaP or VCaP) are seeded and treated with varying concentrations of the PROTAC or vehicle control for a specified time.

  • Lysis and Protein Quantification: Cells are lysed to extract proteins. The total protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size via electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to the androgen receptor.

  • Secondary Antibody and Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). Following another wash, a chemiluminescent substrate is added, and the light emitted is captured by an imager.

  • Analysis: The intensity of the bands corresponding to the AR protein is quantified and normalized to a loading control (e.g., GAPDH or β-actin) to determine the extent of degradation.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic effects of the PROTACs.

Protocol Steps:

  • Cell Seeding and Treatment: Prostate cancer cells are seeded in a 96-well plate and treated with a range of concentrations of the PROTAC.

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of the PROTACs in a living organism.

Xenograft_Workflow A 1. Implant human prostate cancer cells (e.g., VCaP) subcutaneously into immunocompromised mice B 2. Allow tumors to grow to a specified size A->B C 3. Randomize mice into treatment groups (Vehicle, PROTAC, Control Drug) B->C D 4. Administer treatment (e.g., oral gavage) daily for a defined period C->D E 5. Monitor tumor volume and body weight regularly D->E F 6. At the end of the study, euthanize mice and excise tumors for analysis E->F G 7. Analyze tumor growth inhibition and other pharmacodynamic markers F->G

Figure 3: Workflow for a prostate cancer xenograft study.

Protocol Steps:

  • Cell Implantation: Human prostate cancer cells (e.g., VCaP) are injected subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into groups and treated with the PROTAC (e.g., via oral gavage), a vehicle control, and often a standard-of-care comparator like enzalutamide.

  • Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.

  • Endpoint and Analysis: At the end of the treatment period, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., Western blot to confirm AR degradation in the tumor tissue). The tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Summary and Conclusion

Both this compound and TD-802 are potent degraders of the androgen receptor, a critical target in prostate cancer. Based on the available in vitro data, this compound demonstrates exceptional potency in both degrading the AR protein and inhibiting the proliferation of prostate cancer cells, with DC50 and IC50 values in the low to sub-nanomolar range.[1][2] TD-802 also shows potent AR degradation and anti-proliferative effects, albeit with higher reported DC50 and CC50 values in LNCaP and VCaP cells, respectively.[3][7]

A key differentiator highlighted in the available literature is the oral bioavailability of this compound, which has been reported to be 51% in mice.[1][2] This is a significant advantage for clinical development. While TD-802 is reported to have good pharmacokinetic properties, specific oral bioavailability data is not as readily available in the reviewed literature.[3][7] Both compounds have shown efficacy in in vivo xenograft models, with this compound being explicitly compared to and showing greater efficacy than enzalutamide.[1]

References

Unveiling the Off-Target Profile of ARD-2585: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the off-target protein degradation profile of ARD-2585, a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR). Developed for researchers, scientists, and drug development professionals, this document summarizes the current understanding of this compound's selectivity and compares it with alternative AR degraders. While direct, quantitative off-target proteomics data for this compound is not yet publicly available, this guide draws upon the established mechanism of action for cereblon (CRBN)-recruiting PROTACs to infer a likely off-target profile and presents a framework for its experimental determination.

Introduction to this compound

This compound is a promising therapeutic candidate for advanced prostate cancer, demonstrating exceptional potency in preclinical models.[1] It functions by forming a ternary complex between the Androgen Receptor and the E3 ubiquitin ligase cereblon, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein. This mechanism offers a potential advantage over traditional AR inhibitors, particularly in the context of resistance mutations.

The Landscape of Androgen Receptor PROTACs: A Comparative Overview

The field of targeted protein degradation has yielded several AR-targeting PROTACs. For a comprehensive evaluation, this compound is compared here with key clinical-stage and preclinical alternatives.

Table 1: Comparison of this compound with Alternative Androgen Receptor Degraders

FeatureThis compoundARV-110 (Bavdegalutamide)ARV-766ARD-69 & ARD-266
Target Androgen Receptor (AR)Androgen Receptor (AR)Androgen Receptor (AR)Androgen Receptor (AR)
E3 Ligase Recruited Cereblon (CRBN)Cereblon (CRBN)Cereblon (CRBN)von Hippel-Lindau (VHL)
Reported On-Target Potency (DC50) ≤0.1 nM in VCaP and LNCaP cells[1]~1 nM in various cell lines[2]<1 nM in VCaP cells[3]0.2–1 nM (ARD-266) in various cell lines[2]
Development Stage Preclinical[1]Phase II Clinical Trials[4]Phase I/II Clinical Trials[3][4]Preclinical[2]
Key Differentiators Exceptionally high potency reported in preclinical models.[1]First-in-class oral AR PROTAC to enter clinical trials; reported to be highly selective for AR.[5][6]Developed to overcome resistance to ARV-110, particularly the L702H mutation, with a favorable tolerability profile.[3]Utilize a different E3 ligase (VHL), potentially leading to a distinct off-target profile compared to CRBN-based degraders.[2]

Off-Target Protein Degradation Profile of CRBN-Based PROTACs

This compound utilizes a pomalidomide-based ligand to recruit the E3 ligase cereblon. It is a well-established characteristic of this class of molecules that they can induce the degradation of a set of "neosubstrate" proteins, which are not natural targets of cereblon but are brought into proximity by the PROTAC's CRBN-binding moiety. This can lead to potential off-target effects.

While specific quantitative proteomics data for this compound has not been published, the known off-targets for CRBN-based degraders provide a strong indication of its likely off-target profile.

Table 2: Potential Off-Target Proteins for CRBN-Based AR Degraders like this compound

Off-Target ProteinFunctionRationale for Potential Degradation
IKZF1 (Ikaros) Zinc-finger transcription factor crucial for lymphoid development.A known neosubstrate of immunomodulatory drugs (IMiDs) like pomalidomide, which is part of the this compound structure.
IKZF3 (Aiolos) Zinc-finger transcription factor involved in B-cell and T-cell development.Similar to IKZF1, it is a well-characterized neosubstrate of IMiDs.
GSPT1 (eRF3a) Eukaryotic peptide chain release factor 3A, involved in translation termination.Identified as a common off-target of thalidomide-based PROTACs.
Other Zinc-Finger (ZF) Proteins A large family of proteins with diverse functions, including transcriptional regulation.The pomalidomide moiety of CRBN-based PROTACs can induce the degradation of various ZF proteins.

Visualizing the Mechanism and Experimental Workflow

To provide a clearer understanding of the underlying processes, the following diagrams illustrate the mechanism of action of this compound and the experimental workflow for assessing its off-target profile.

PROTAC_Mechanism cluster_0 This compound Action cluster_1 Ubiquitination and Degradation This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to AR CRBN Cereblon (E3 Ligase) This compound->CRBN Binds to CRBN Ternary_Complex Ternary Complex (AR-ARD-2585-CRBN) AR->Ternary_Complex CRBN->Ternary_Complex Ubiquitination Poly-ubiquitination of AR Ternary_Complex->Ubiquitination Recruits Ubiquitin Ub Ubiquitin Ub->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targeted for Degradation Degradation AR Degradation Proteasome->Degradation

Caption: Mechanism of this compound-induced Androgen Receptor degradation.

Proteomics_Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis Cell_Culture Prostate Cancer Cell Lines Treatment Treat with this compound (or vehicle control) Cell_Culture->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion Labeling Peptide Labeling (TMT, SILAC, or Label-Free) Digestion->Labeling LC_MS LC-MS/MS Analysis Labeling->LC_MS Data_Acquisition Data Acquisition LC_MS->Data_Acquisition Database_Search Protein Identification (Database Search) Data_Acquisition->Database_Search Quantification Protein Quantification Database_Search->Quantification Statistical_Analysis Statistical Analysis to Identify Downregulated Proteins Quantification->Statistical_Analysis Off_Target_List List of Potential Off-Target Proteins Statistical_Analysis->Off_Target_List

Caption: Experimental workflow for off-target proteomics analysis.

Detailed Experimental Protocols for Off-Target Protein Degradation Analysis

To facilitate independent verification and further research, this section outlines standard protocols for quantitative proteomics, which are essential for determining the off-target degradation profile of PROTACs like this compound.

Tandem Mass Tag (TMT) Based Quantitative Proteomics

This method allows for the multiplexing of up to 18 samples in a single mass spectrometry run, enabling high-throughput analysis.

  • Cell Culture and Treatment: Plate prostate cancer cells (e.g., VCaP, LNCaP) and treat with varying concentrations of this compound and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • Protein Extraction and Digestion: Lyse the cells and extract proteins. Quantify the protein concentration using a BCA assay. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • TMT Labeling: Label the peptides from each condition with a specific TMTpro isobaric tag according to the manufacturer's protocol.

  • Sample Pooling and Fractionation: Combine the labeled peptide samples and perform high-pH reversed-phase liquid chromatography for fractionation to increase proteome coverage.

  • LC-MS/MS Analysis: Analyze the fractionated peptides using a high-resolution Orbitrap mass spectrometer.

  • Data Analysis: Process the raw data using software such as Proteome Discoverer. Identify peptides and proteins by searching against a human protein database. Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags. Proteins significantly downregulated in the this compound treated samples compared to the control are considered potential off-targets.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling strategy that provides high accuracy in quantitative proteomics.

  • Cell Culture and Labeling: Culture prostate cancer cells for at least five passages in SILAC medium containing either "light" (standard) or "heavy" (13C6, 15N2-lysine and 13C6, 15N4-arginine) amino acids.

  • Treatment: Treat the "heavy" labeled cells with this compound and the "light" labeled cells with a vehicle control.

  • Sample Pooling and Protein Extraction: Combine equal numbers of cells from the "heavy" and "light" populations. Lyse the combined cell pellet and extract proteins.

  • Protein Digestion: Digest the protein mixture into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: Use software like MaxQuant to identify and quantify peptides. The ratio of the "heavy" to "light" peptide peak intensities reflects the change in protein abundance upon this compound treatment.

Label-Free Quantitative Proteomics

This approach is cost-effective and does not require special labeling reagents, making it suitable for large-scale studies.

  • Cell Culture and Treatment: Treat prostate cancer cells with this compound or a vehicle control in separate biological replicates.

  • Protein Extraction and Digestion: Harvest the cells, extract proteins, and digest them into peptides individually for each sample.

  • LC-MS/MS Analysis: Analyze each peptide sample separately by LC-MS/MS.

  • Data Analysis: Use label-free quantification software (e.g., MaxQuant, Spectronaut) to align the chromatograms and compare the peak intensities or spectral counts of peptides across different runs. Statistical analysis is then performed to identify proteins with significantly altered abundance.

Conclusion and Future Directions

This compound is an exceptionally potent Androgen Receptor degrader with significant therapeutic potential. Based on its mechanism of action, it is anticipated to share an off-target profile with other CRBN-based PROTACs, including the degradation of neosubstrates such as IKZF1, IKZF3, and GSPT1. Direct and comprehensive proteomic studies are necessary to definitively characterize the selectivity of this compound and to quantitatively compare it with other AR degraders like ARV-110 and ARV-766. The experimental protocols detailed in this guide provide a robust framework for conducting such essential selectivity profiling, which will be critical for the continued development and clinical translation of this promising therapeutic agent.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available information as of the date of publication. It does not constitute medical advice. Researchers are encouraged to consult the primary literature for detailed experimental data and protocols.

References

ARD-2585: A Comparative Analysis of Efficacy on Androgen Receptor Splice Variants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of androgen receptor (AR) splice variants, particularly AR-V7, represents a significant challenge in the treatment of castration-resistant prostate cancer (CRPC). These variants, lacking the ligand-binding domain, are constitutively active and drive tumor progression and resistance to conventional AR-targeted therapies. This guide provides a comparative analysis of the efficacy of ARD-2585, a novel Proteolysis Targeting Chimera (PROTAC) AR degrader, against these challenging variants, with a focus on its performance relative to other therapeutic alternatives.

Executive Summary

This compound is an exceptionally potent and orally bioavailable PROTAC degrader of the androgen receptor.[1][2] Preclinical data demonstrate its superior efficacy in degrading both full-length AR and clinically relevant splice variants compared to other investigational agents. This guide will delve into the quantitative data supporting these claims, detail the experimental methodologies used for evaluation, and provide visual representations of the underlying biological pathways and experimental workflows.

Comparative Efficacy of AR-Targeted Therapies on AR Splice Variants

The following table summarizes the in vitro efficacy of this compound and its comparators in prostate cancer cell lines known to express AR splice variants, such as 22Rv1.

CompoundTargetCell LineEfficacy MetricValueReference
This compound AR Degrader (PROTAC)22Rv1AR Protein Reduction>80% at 0.1 nM[1]
VCaPIC501.5 nM[1][2]
LNCaPIC5016.2 nM[1][2]
VCaPDC50≤0.1 nM[1][2]
LNCaPDC50≤0.1 nM[1]
ARV-110 (Bavdegalutamide) AR Degrader (PROTAC)VCaPDC50~1 nM[3]
LNCaP, VCaP, PDX modelsIn vivo efficacySignificant tumor growth inhibition[3]
TAS3681 AR AntagonistLNCaPIC5018 nM[4]
Enzalutamide-resistant cellsAR-V7 ReductionDose-dependent[4]
EPI-001 AR N-Terminal Domain AntagonistLNCaPIC50>25 µM[5]
22Rv1IC50>50 µM[5]
Niclosamide Analog AR Signaling InhibitorLNCaP95, 22Rv1IC500.13 µM, 0.0997 µM[6]
Docetaxel Microtubule Stabilizer22Rv1IC500.3 nM[7]
Cabazitaxel Microtubule Stabilizer22Rv1IC500.3 nM[7]

Head-to-Head Comparison: this compound vs. ARV-110

Direct comparative studies have shown that this compound is significantly more potent than ARV-110 in reducing AR protein levels in various prostate cancer cell lines. Specifically, this compound was found to be 30-fold more potent in VCaP cells, 10-fold in LNCaP cells, and notably, 300-fold more potent in 22Rv1 cells, which are known to express the AR-V7 splice variant.[1]

In Vivo Efficacy

In xenograft models using VCaP cells, which express AR variants, this compound demonstrated superior efficacy in inhibiting tumor growth compared to the standard-of-care agent, enzalutamide.[1][2] Similarly, ARV-110 has also shown significant tumor growth inhibition in LNCaP, VCaP, and patient-derived xenograft (PDX) models.[3] TAS3681 has demonstrated strong antitumor efficacy in an AR-V7-positive xenograft model.[8] In a 22Rv1 xenograft model, cabazitaxel treatment, both alone and in combination with castration, significantly increased the survival of mice.[9]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the androgen receptor signaling pathway, the mechanism of action of PROTAC-mediated degradation, and a typical experimental workflow for evaluating compound efficacy.

AR_Signaling_Pathway Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Full-Length Androgen->AR Binds to LBD HSP Heat Shock Proteins AR->HSP Stabilization Nucleus Nucleus AR->Nucleus Translocation AR_V AR Splice Variant (e.g., AR-V7) AR_V->Nucleus Constitutive Translocation ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Activates AR_in_nucleus AR AR_in_nucleus->ARE Binds AR_V_in_nucleus AR-V AR_V_in_nucleus->ARE Binds

Caption: Androgen Receptor Signaling Pathway.

PROTAC_Mechanism PROTAC-Mediated AR Degradation PROTAC This compound (PROTAC) AR Androgen Receptor (AR) or AR Splice Variant PROTAC->AR Binds to AR E3 E3 Ubiquitin Ligase PROTAC->E3 Ternary_Complex Ternary Complex (AR-PROTAC-E3) PROTAC->Ternary_Complex AR->Ternary_Complex E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation AR Degradation Proteasome->Degradation Leads to

Caption: PROTAC-Mediated AR Degradation.

Experimental_Workflow Experimental Workflow for Efficacy Evaluation Cell_Culture Prostate Cancer Cell Culture (e.g., 22Rv1, VCaP) Compound_Treatment Treatment with this compound and Comparators Cell_Culture->Compound_Treatment Xenograft_Model In Vivo Xenograft Model Cell_Culture->Xenograft_Model Western_Blot Western Blot (AR & AR-V7 protein levels) Compound_Treatment->Western_Blot Cell_Viability Cell Viability Assay (e.g., WST-8/MTT) Compound_Treatment->Cell_Viability RT_qPCR RT-qPCR (AR-V7 mRNA levels) Compound_Treatment->RT_qPCR Luciferase_Assay Luciferase Reporter Assay (AR transcriptional activity) Compound_Treatment->Luciferase_Assay Data_Analysis Data Analysis and Comparison Western_Blot->Data_Analysis Cell_Viability->Data_Analysis RT_qPCR->Data_Analysis Luciferase_Assay->Data_Analysis Xenograft_Model->Compound_Treatment

Caption: Experimental Workflow for Efficacy Evaluation.

Detailed Experimental Protocols

Cell Culture and Compound Treatment

Prostate cancer cell lines (e.g., 22Rv1, VCaP, LNCaP) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator. For experiments, cells are seeded in multi-well plates and treated with varying concentrations of this compound or comparator compounds for specified durations (e.g., 24, 48, or 72 hours).

Western Blot Analysis
  • Cell Lysis: Treated cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes are blocked and then incubated with primary antibodies specific for AR (N-terminal), AR-V7, and a loading control (e.g., GAPDH). This is followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify protein levels.

Cell Viability Assay (WST-8/MTT)
  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compounds for 72 hours.

  • Reagent Incubation: WST-8 or MTT reagent is added to each well and incubated for 1-4 hours.

  • Absorbance Measurement: The absorbance is measured at the appropriate wavelength (450 nm for WST-8, 570 nm for MTT) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Quantitative Real-Time PCR (RT-qPCR) for AR-V7
  • RNA Extraction: Total RNA is extracted from treated cells using a suitable kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the RNA using a reverse transcription kit.

  • qPCR: qPCR is performed using primers specific for AR-V7 and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of AR-V7 mRNA is calculated using the ΔΔCt method.

Luciferase Reporter Assay
  • Transfection: Cells are co-transfected with an AR-responsive luciferase reporter plasmid (e.g., PSA-luc) and a control plasmid (e.g., Renilla luciferase).

  • Compound Treatment: Transfected cells are treated with the compounds in the presence or absence of an AR agonist (e.g., DHT).

  • Lysis and Luminescence Measurement: Cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.

  • Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency.

In Vivo Xenograft Model
  • Tumor Implantation: Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously injected with prostate cancer cells (e.g., VCaP or 22Rv1) mixed with Matrigel.

  • Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and dosed with vehicle control, this compound, or comparator compounds via an appropriate route (e.g., oral gavage).

  • Tumor Measurement: Tumor volume is measured regularly with calipers.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

The available preclinical data strongly suggest that this compound is a highly potent AR degrader with superior activity against prostate cancer cells expressing AR splice variants compared to other therapies in development, including other PROTACs like ARV-110. Its ability to effectively degrade AR-V7, a key driver of resistance, positions this compound as a promising therapeutic candidate for patients with advanced, treatment-resistant prostate cancer. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of novel AR-targeted therapies.

References

Combination Therapy with ARD-2585: A Comparative Guide for Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of a Novel Androgen Receptor Degrader in Combination with Standard-of-Care Agents for Advanced Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARD-2585 is a highly potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the androgen receptor (AR), a key driver of prostate cancer progression.[1][2][3][4] While preclinical studies have demonstrated its superior efficacy as a monotherapy compared to the androgen receptor inhibitor enzalutamide, the potential for synergistic or additive effects when combined with other standard-of-care prostate cancer drugs remains a critical area of investigation.[1][4][5] This guide provides a comparative overview of the scientific rationale and potential efficacy of combining this compound with other established therapies for metastatic castration-resistant prostate cancer (mCRPC). Due to the absence of direct preclinical or clinical data for this compound combination therapies in the public domain, this guide presents a forward-looking analysis based on the compound's mechanism of action and data from combination studies of other androgen receptor pathway inhibitors.

Introduction to this compound

This compound is a bifunctional molecule that recruits the E3 ubiquitin ligase cereblon to the androgen receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[2] This mechanism of action is distinct from AR inhibitors like enzalutamide, which merely block the receptor's function. By eliminating the AR protein, this compound has the potential to overcome resistance mechanisms associated with AR overexpression and mutation.[1]

Table 1: Preclinical Efficacy of this compound Monotherapy

ParameterVCaP Cells (AR Amplification)LNCaP Cells (AR Mutation)In Vivo VCaP Xenograft Model
DC₅₀ (AR Degradation) ≤0.1 nM≤0.1 nMNot Applicable
IC₅₀ (Cell Growth Inhibition) 1.5 nM16.2 nMNot Applicable
Tumor Growth Inhibition Not ApplicableNot ApplicableMore efficacious than enzalutamide
Oral Bioavailability (Mice) Not ApplicableNot Applicable51%

Data sourced from Xiang et al., Journal of Medicinal Chemistry, 2021.[1][4][5]

Rationale for Combination Therapy

The progression of prostate cancer, particularly to a castration-resistant state, is a complex process involving multiple signaling pathways and resistance mechanisms. Combining therapies with distinct mechanisms of action is a proven strategy to enhance anti-tumor activity, delay the onset of resistance, and improve patient outcomes. This section explores the scientific basis for combining this compound with other key prostate cancer drugs.

This compound and Androgen Synthesis Inhibitors (e.g., Abiraterone Acetate)

Abiraterone acetate inhibits CYP17A1, a critical enzyme in androgen biosynthesis, thereby reducing the levels of androgens that can activate the AR. While this is effective, cancer cells can adapt by upregulating AR expression or developing hypersensitivity to low levels of androgens.

  • Hypothesized Synergy: A combination of this compound and abiraterone could create a powerful two-pronged attack. Abiraterone would reduce the ligand that activates AR, while this compound would eliminate the receptor itself. This could be particularly effective in tumors that have become resistant to abiraterone through AR overexpression.

This compound and Taxane Chemotherapy (e.g., Docetaxel)

Docetaxel is a microtubule inhibitor that disrupts mitosis and induces apoptosis in rapidly dividing cells. It is a standard-of-care chemotherapy for mCRPC.

  • Hypothesized Synergy: Androgen signaling can promote the expression of anti-apoptotic proteins. By degrading the AR, this compound may sensitize cancer cells to the cytotoxic effects of docetaxel. Furthermore, this combination could target both the androgen-dependent and androgen-independent cancer cell populations within a heterogeneous tumor.

Comparative Data (Hypothetical)

The following tables present a hypothetical comparison based on the known efficacy of the individual agents. The data for the combination therapies are projected and would require experimental validation.

Table 2: Hypothetical Comparison of In Vitro Efficacy

TherapyTarget Cell LineExpected IC₅₀ (nM)Potential for Synergy
This compound VCaP1.5N/A
Abiraterone Acetate LNCaP~1000N/A
Docetaxel PC-3~5N/A
This compound + Abiraterone LNCaP/VCaP< 1.5 (this compound); < 1000 (Abiraterone)High (Overcoming AR overexpression)
This compound + Docetaxel VCaP/PC-3< 1.5 (this compound); < 5 (Docetaxel)Moderate to High (Sensitization to apoptosis)

Table 3: Hypothetical Comparison of In Vivo Efficacy (Xenograft Models)

TherapyAnimal ModelExpected Tumor Growth InhibitionExpected Survival Benefit
This compound VCaP XenograftHighSignificant
Abiraterone Acetate LNCaP XenograftModerateModerate
Docetaxel PC-3 XenograftModerate to HighModerate
This compound + Abiraterone VCaP XenograftVery HighPotentially curative in some models
This compound + Docetaxel VCaP XenograftVery HighSignificant

Experimental Protocols

The following are proposed experimental protocols to validate the hypothesized synergies of this compound in combination therapies.

In Vitro Cell Viability and Synergy Analysis
  • Cell Lines: VCaP (AR amplified), LNCaP (AR mutated), and PC-3 (AR negative) prostate cancer cell lines.

  • Treatment: Cells will be treated with a dose-response matrix of this compound and either abiraterone acetate or docetaxel for 72 hours.

  • Assay: Cell viability will be assessed using a CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: The Combination Index (CI) will be calculated using the Chou-Talalay method to determine if the drug combinations are synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

In Vivo Xenograft Studies
  • Animal Model: Male SCID mice bearing VCaP xenografts.

  • Treatment Groups:

    • Vehicle control

    • This compound (oral gavage, daily)

    • Abiraterone acetate (oral gavage, daily) or Docetaxel (intravenous, weekly)

    • This compound + Abiraterone acetate (or Docetaxel)

  • Endpoints:

    • Tumor volume measurements (twice weekly)

    • Body weight (as a measure of toxicity)

    • Survival analysis

    • Pharmacodynamic analysis of AR protein levels in tumor tissue via Western blot or immunohistochemistry at the end of the study.

Visualizing Pathways and Workflows

Signaling Pathway

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens (e.g., Testosterone) AR Androgen Receptor (AR) Androgens->AR Binds and activates Abiraterone Abiraterone Acetate Abiraterone->Androgens Inhibits synthesis HSP HSP AR->HSP Dissociates from Proteasome Proteasome AR->Proteasome Degradation ARE Androgen Response Element (ARE) AR->ARE Translocates and binds ARD_2585 This compound ARD_2585->AR Binds to E3_Ligase Cereblon E3 Ligase ARD_2585->E3_Ligase Recruits E3_Ligase->AR Ubiquitinates Ub Ubiquitin Gene_Expression Gene Expression (Growth, Proliferation) ARE->Gene_Expression Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules Inhibits Apoptosis Apoptosis Microtubules->Apoptosis Disruption leads to

Caption: this compound and combination partner mechanism of action.

Experimental Workflow

Experimental_Workflow cluster_treatments Treatment Groups (4 weeks) cluster_analysis Analysis start Start: VCaP Xenograft Model randomization Tumor Bearing Mice Randomized (n=10 per group) start->randomization group1 Vehicle Control randomization->group1 group2 This compound randomization->group2 group3 Drug X (Abiraterone or Docetaxel) randomization->group3 group4 This compound + Drug X randomization->group4 monitoring Tumor Volume & Body Weight Monitoring (2x per week) group1->monitoring group2->monitoring group3->monitoring group4->monitoring endpoints Endpoint Analysis monitoring->endpoints survival Kaplan-Meier Survival Analysis endpoints->survival tumor_growth Tumor Growth Inhibition Curves endpoints->tumor_growth western_blot Western Blot for AR levels endpoints->western_blot

Caption: In vivo combination therapy experimental workflow.

Logical Relationship

Logical_Relationship cluster_ard2585 This compound cluster_combo Combination Partner cluster_outcomes Outcomes ard_mech AR Protein Degradation synergy Potential Synergistic Outcomes ard_mech->synergy abiraterone Androgen Synthesis Inhibition (Abiraterone) abiraterone->synergy docetaxel Microtubule Inhibition (Docetaxel) docetaxel->synergy outcome1 Enhanced Tumor Growth Inhibition synergy->outcome1 outcome2 Overcoming Drug Resistance synergy->outcome2 outcome3 Increased Apoptosis synergy->outcome3

Caption: Synergistic potential of this compound combination therapy.

Conclusion and Future Directions

This compound represents a promising new therapeutic modality for advanced prostate cancer. While its preclinical monotherapy data are compelling, its true potential may lie in combination with existing standard-of-care agents. The logical and mechanistic rationales for combining this compound with drugs like abiraterone acetate and docetaxel are strong, suggesting the potential for synergistic anti-tumor activity and the ability to overcome resistance. The proposed experimental protocols provide a roadmap for the preclinical validation of these hypotheses. Further research is urgently needed to explore these combinations and to ultimately translate these findings into improved clinical outcomes for patients with metastatic castration-resistant prostate cancer.

References

Safety Operating Guide

Navigating the Disposal of ARD-2585: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for human or veterinary use.

As a potent and orally active PROTAC (Proteolysis Targeting Chimera) degrader of the androgen receptor, ARD-2585 represents a significant tool in advanced prostate cancer research.[1] Its targeted mechanism, which hijacks the cell's natural waste disposal system to eliminate specific proteins, underscores its potency and, consequently, the need for meticulous handling and disposal procedures.[2][3][4][5][6] This guide provides essential safety and logistical information to ensure the proper disposal of this compound, safeguarding both laboratory personnel and the environment.

Understanding this compound: Key Chemical Data

A comprehensive understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of the key quantitative data for this compound.

PropertyValue
Chemical Formula C41H43ClN8O5
Molecular Weight 763.28 g/mol
CAS Number 2757422-79-8
Appearance Solid
Storage (Short Term) 0 - 4 °C (days to weeks)
Storage (Long Term) -20 °C (months to years)

Disposal Protocol: A Step-by-Step Approach

Due to the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, a cautious approach based on best practices for potent, biologically active research compounds is mandatory.[7] Researchers must treat this compound as a hazardous chemical waste.

1. Hazard Assessment: Before initiating any disposal procedures, a thorough hazard assessment is crucial. Since detailed toxicological data for this compound may not be readily available, it should be handled as a compound with potential for high biological activity and toxicity.

2. Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including but not limited to:

  • Safety goggles

  • Chemical-resistant gloves

  • Lab coat

3. Waste Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. [8][9]

  • Collect all solid waste (e.g., contaminated gloves, weigh boats, pipette tips) in a dedicated, clearly labeled, and sealed container.

  • Collect liquid waste containing this compound in a separate, leak-proof, and compatible container. The original product container, if empty, can be a suitable option.[9][10]

  • Label all waste containers clearly with "Hazardous Waste," the chemical name "this compound," and the approximate quantity.[9][11]

4. Storage of Chemical Waste:

  • Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.[11]

  • Ensure containers are tightly sealed to prevent leaks or spills.[12]

  • Follow institutional and local regulations regarding the maximum allowable time for waste storage.[11]

5. Disposal Procedure:

  • This compound waste must not be disposed of down the drain or in regular trash. [13]

  • Disposal should be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[13]

  • Provide the EHS office with all available information on this compound to ensure they can manage its disposal in compliance with federal, state, and local regulations.

6. Decontamination of Empty Containers:

  • For empty containers that held this compound, it is recommended to triple rinse them with a suitable solvent.[13]

  • The rinsate must be collected and disposed of as hazardous waste.[9][13]

  • After thorough decontamination, deface or remove the original label before disposing of the container as regular laboratory glass or plastic waste, in accordance with institutional policies.[13]

Experimental Workflow: Disposal Decision Pathway

The following diagram outlines the logical steps for determining the appropriate disposal path for a research chemical like this compound, where specific disposal information may be limited.

start Start: Need to dispose of this compound sds_check Is a specific Safety Data Sheet (SDS) with disposal instructions available? start->sds_check follow_sds Follow specific disposal procedures outlined in the SDS. sds_check->follow_sds Yes hazard_assessment Treat as potent hazardous waste. Conduct a risk assessment. sds_check->hazard_assessment No end End of Disposal Process follow_sds->end waste_collection Collect waste in a dedicated, labeled, and sealed container. hazard_assessment->waste_collection contact_ehs Contact institution's Environmental Health & Safety (EHS) for pickup. waste_collection->contact_ehs ehs_disposal EHS manages disposal according to regulatory requirements. contact_ehs->ehs_disposal ehs_disposal->end

Disposal Decision Workflow for this compound

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.

References

Navigating the Safe Handling of ARD-2585: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for human consumption or therapeutic use.

ARD-2585, an exceptionally potent and orally active PROTAC (Proteolysis Targeting Chimera) degrader of the androgen receptor, presents a significant tool for researchers in the field of advanced prostate cancer.[1] Its high potency necessitates a robust understanding and implementation of appropriate safety protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides essential safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in the safe handling of this compound.

Personal Protective Equipment (PPE)

Due to the potent nature of this compound and the limited availability of specific hazard information, a precautionary approach to personal protective equipment is paramount. The following table outlines the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory activities.

Protection Level Activity Required PPE
Standard Laboratory Attire General laboratory access where this compound is not actively handled.Closed-toe shoes, long pants, and a standard lab coat.
Direct Handling (Low Risk) Handling of sealed containers, visual inspection.Standard laboratory attire, safety glasses with side shields, and nitrile gloves.
Direct Handling (High Risk) Weighing, dissolving, aliquoting, and any procedure that may generate dust or aerosols.A dedicated disposable lab coat, chemical splash goggles, a face shield, and double-gloving with nitrile gloves.
Spill Cleanup Any uncontrolled release of this compound.Chemical-resistant coveralls, boots, and gloves; respiratory protection (e.g., a P100 respirator) may be required depending on the scale and nature of the spill.

Operational Plan for Handling

A systematic workflow is critical to minimize exposure and ensure a safe working environment. The following operational plan provides a step-by-step guide for the safe handling of this compound.

Preparation
  • Designated Area: All handling of this compound should occur in a designated and restricted area, such as a certified chemical fume hood, a glove box, or an isolator to ensure containment.

  • Decontamination: Ensure a readily available and validated decontamination solution is present in the work area.

  • Waste Disposal: Prepare clearly labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).

  • PPE Donning: Put on all required PPE in the correct sequence in a designated clean area before entering the handling area.

Handling
  • Weighing and Aliquoting: Whenever feasible, use a closed system for weighing and transferring the compound. To minimize dust generation when handling powders, use gentle scooping techniques.

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.

Post-Handling
  • Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.

  • PPE Doffing: Remove PPE in a designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.

  • Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

Waste Type Disposal Procedure
Solid Waste Contaminated PPE (gloves, lab coats, etc.), weighing papers, and other solid materials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
Liquid Waste Unused solutions and contaminated solvents should be collected in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Sharps Waste Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

Consult your institution's EHS office for specific guidelines on the disposal of potent pharmaceutical compounds.

Experimental Protocols

While specific experimental protocols will vary depending on the research objectives, the following general principles should be applied when working with this compound.

Solution Preparation

A stock solution of this compound can be prepared in a suitable solvent such as DMSO. For in vivo studies, further dilution into an appropriate vehicle is necessary. For example, a suspension for oral and intraperitoneal injection can be prepared by first dissolving the compound in DMSO, then mixing with PEG300 and Tween-80, and finally adding saline.

Visualizing the Handling Workflow

To provide a clear, at-a-glance overview of the safe handling process, the following diagram illustrates the logical relationships and flow of operations.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area prep_decon Prepare Decontamination Solution prep_area->prep_decon prep_waste Set Up Waste Containers prep_decon->prep_waste prep_ppe Don PPE prep_waste->prep_ppe handle_weigh Weighing & Aliquoting prep_ppe->handle_weigh handle_solution Solution Preparation handle_weigh->handle_solution post_decon Decontaminate Surfaces & Equipment handle_solution->post_decon disp_liquid Liquid Waste handle_solution->disp_liquid disp_sharps Sharps Waste handle_solution->disp_sharps spill Spill? handle_solution->spill post_ppe Doff PPE post_decon->post_ppe post_hygiene Personal Hygiene post_ppe->post_hygiene disp_solid Solid Waste post_ppe->disp_solid spill->post_decon No spill_kit Use Spill Kit spill->spill_kit Yes spill_kit->disp_solid

Caption: Workflow for the safe handling and disposal of this compound.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure laboratory environment conducive to groundbreaking scientific discovery. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the latest information.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.